molecular formula C17H9Cl3N4O2 B1670474 Diclazuril CAS No. 101831-37-2

Diclazuril

カタログ番号: B1670474
CAS番号: 101831-37-2
分子量: 407.6 g/mol
InChIキー: ZSZFUDFOPOMEET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile is a nitrile.
Diclazuril is a coccidiostat.
This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZFUDFOPOMEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046787
Record name Diclazuril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101831-37-2
Record name Diclazuril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101831-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclazuril [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclazuril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DICLAZURIL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diclazuril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICLAZURIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K110K1B1VE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Synthesis of Diclazuril: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diclazuril, chemically known as 2,6-dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile, is a potent anticoccidial agent widely utilized in veterinary medicine. The efficiency and cost-effectiveness of its synthesis are of paramount importance for its widespread application. This technical guide provides a comprehensive overview of the primary chemical synthesis pathways of this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field.

Core Synthesis Strategy and Key Intermediates

The synthesis of this compound is a multi-step process that typically commences from readily available chlorinated nitroaromatic compounds. Two principal starting materials are commonly employed: 2,6-dichloro-4-nitroaniline (B1670479) and 3,4,5-trichloronitrobenzene (B33126) .[1][2][3] Both routes converge at a crucial common intermediate, 4-amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile , which is often designated as "Intermediate 3" in the patent literature.[1][2] The divergence in synthetic strategies primarily occurs in the steps subsequent to the formation of this key intermediate.

Pathway I: The Classical Synthesis Route from 2,6-dichloro-4-nitroaniline

This well-established pathway provides a foundational understanding of this compound synthesis. It involves a series of classical organic reactions to build the complex molecular structure.

Step 1: Synthesis of 3,4,5-trichloronitrobenzene (Intermediate 1)

The initial step involves the conversion of 2,6-dichloro-4-nitroaniline to 3,4,5-trichloronitrobenzene via a diazotization reaction followed by a Sandmeyer reaction.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve sodium nitrite (B80452) (7.2g) in 98% sulfuric acid (96g) with stirring, and heat to 70°C to ensure complete dissolution.

  • Cool the solution to 50°C and add 2,6-dichloro-4-nitroaniline (20g) in a single portion. Maintain the temperature for 1 hour.

  • Cool the mixture to 5°C and add glacial acetic acid (27.3g) dropwise. Stir for an additional hour to complete the formation of the diazonium salt.

  • In a separate flask, prepare a mixture of cuprous chloride (18g) and concentrated hydrochloric acid (7.14g).

  • Slowly add the previously prepared diazonium salt solution to the cuprous chloride mixture, ensuring the temperature is maintained below 15°C with vigorous stirring.

  • After the addition is complete, continue stirring for 1 hour, then heat the reaction mixture to 70°C for 1 hour.

  • Cool the mixture to room temperature and add water (60g) while stirring for 30 minutes to precipitate the product.

  • Collect the solid by suction filtration and dry to obtain 3,4,5-trichloronitrobenzene.[2]

Step 2: Synthesis of 2,6-dichloro-α-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (Intermediate 2)

This step involves a nucleophilic aromatic substitution reaction between 3,4,5-trichloronitrobenzene and p-chlorobenzyl cyanide.

Experimental Protocol:

  • Prepare a solution of sodium hydroxide (B78521) (10g) in water (10g).

  • To this solution, add toluene (B28343) (100ml), 3,4,5-trichloronitrobenzene (21.5g), and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (1.5g).

  • Heat the mixture to 70°C.

  • A solution of p-chlorobenzyl cyanide (15.2g) in toluene (20ml) is then added dropwise over a period of 2 hours.

  • Maintain the reaction at 70°C with stirring for 6 hours.

  • Upon completion, cool the mixture, separate the organic layer, wash with water, and dry.

  • Remove the solvent under reduced pressure to yield the desired product.

Step 3: Synthesis of 4-amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile (Intermediate 3)

The nitro group of Intermediate 2 is reduced to an amine to form the key common intermediate.

Experimental Protocol:

  • Dissolve Intermediate 2 in a suitable solvent like toluene.

  • Add a reducing agent. For instance, using stannous chloride requires an acidic medium like concentrated hydrochloric acid, with the temperature being carefully controlled.

  • After the reduction is complete, neutralize the reaction mixture to precipitate the product.

  • Filter, wash, and dry the solid to obtain Intermediate 3.

Step 4: Synthesis of 4-(4-chlorobenzyl)-3,5-dichlorophenylhydrazine (Intermediate 4)

Intermediate 3 is converted to its corresponding hydrazine (B178648) derivative through diazotization followed by reduction.

Experimental Protocol:

  • Suspend Intermediate 3 in a 37% hydrochloric acid solution and cool the mixture to 0-5°C.

  • Add solid sodium nitrite portion-wise and stir for 30 to 60 minutes.

  • Add a concentrated hydrochloric acid solution of stannous chloride dropwise, ensuring the temperature does not exceed 5°C.

  • Continue stirring for another 30 to 60 minutes.

  • Adjust the pH of the solution to a range of 6 to 9 to precipitate the hydrazine derivative.

  • Collect the solid by filtration, wash thoroughly, and dry.[1]

Step 5: Final Cyclization to this compound

The synthesis culminates in the cyclization of Intermediate 4 to form the characteristic triazinedione ring of this compound.

Experimental Protocol:

  • Dissolve Intermediate 4 in acetone.

  • Add sodium cyanate (B1221674) and heat the mixture to reflux for approximately 4 hours.

  • Cool the reaction to room temperature and add acetic acid dropwise, allowing the reaction to proceed for another 4 hours.

  • Upon cooling, add an alcohol such as n-butanol or isopropanol (B130326) to induce precipitation.

  • Filter the resulting white solid and wash with water to obtain pure this compound.[1]

Pathway II: An Optimized Industrial Synthesis

To enhance the feasibility of large-scale production, an improved synthesis route has been developed. This pathway aims to increase the overall yield and eliminate the need for chromatographic purification by employing a "one-pot" strategy for the final steps.[2]

The initial steps to produce Intermediate 3 are analogous to those in Pathway I, though often with optimized conditions for industrial settings. The key innovation lies in the conversion of Intermediate 4 to this compound.

Steps 4 & 5 (One-Pot): Conversion of Intermediate 4 to this compound

This streamlined approach combines the final cyclization and subsequent reactions into a single reaction vessel, thereby reducing processing time and resource consumption.

Experimental Protocol:

  • Following the synthesis of Intermediate 4 as described in Pathway I, the crude product is directly subjected to the cyclization conditions without isolation.

  • The reagents for the formation of the triazinedione ring and subsequent ring enlargement are added to the same reactor.

  • The reaction is driven to completion, and this compound is then precipitated from the reaction mixture.

  • The final product is collected by filtration and dried. This method significantly shortens the overall process and is more amenable to industrial-scale manufacturing.[2]

Quantitative Data Summary

The following table presents a summary of the reported yields for the key transformations in the optimized industrial synthesis of this compound.

StepStarting MaterialProductYield (%)
12,6-dichloro-4-nitroaniline3,4,5-trichloronitrobenzene (Intermediate 1)98.5[2]
2Intermediate 1 & p-chlorobenzyl cyanide2,6-dichloro-α-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (Intermediate 2)~95
3Intermediate 24-amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile (Intermediate 3)~90
4Intermediate 34-(4-chlorobenzyl)-3,5-dichlorophenylhydrazine (Intermediate 4)~92
5Intermediate 4This compound86.2[2]
Overall 2,6-dichloro-4-nitroaniline This compound ~45 [2]

Visualized Synthesis Pathways

The following diagrams provide a visual representation of the discussed synthetic routes for this compound.

Diclazuril_Synthesis_Pathway_I Classical Synthesis Pathway of this compound start_material 2,6-dichloro-4-nitroaniline intermediate1 3,4,5-trichloronitrobenzene (Intermediate 1) start_material->intermediate1 1. NaNO₂, H₂SO₄ 2. CuCl, HCl intermediate2 2,6-dichloro-α-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (Intermediate 2) intermediate1->intermediate2 p-chlorobenzyl cyanide, NaOH, Toluene intermediate3 4-amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile (Intermediate 3) intermediate2->intermediate3 Reduction (e.g., SnCl₂/HCl) intermediate4 4-(4-chlorobenzyl)-3,5-dichlorophenylhydrazine (Intermediate 4) intermediate3->intermediate4 1. NaNO₂, HCl 2. SnCl₂ final_product This compound intermediate4->final_product 1. NaOCN, Acetone 2. Acetic Acid

Caption: Classical synthesis pathway of this compound.

Diclazuril_Synthesis_Pathway_II Optimized Industrial Synthesis of this compound start_material 2,6-dichloro-4-nitroaniline intermediate3 4-amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile (Intermediate 3) start_material->intermediate3 Multi-step synthesis via Intermediates 1 and 2 intermediate4 4-(4-chlorobenzyl)-3,5-dichlorophenylhydrazine (Intermediate 4) intermediate3->intermediate4 Diazotization and Reduction final_product This compound intermediate4->final_product One-pot Cyclization and Ring Enlargement

Caption: Optimized industrial synthesis of this compound.

Conclusion

The synthesis of this compound has seen considerable advancements, moving from traditional, multi-step laboratory procedures to more efficient and scalable industrial processes. The optimization of the final cyclization step into a one-pot reaction is a notable development that enhances the overall yield and simplifies the manufacturing process. Future research endeavors will likely focus on the discovery of even more sustainable and economically viable synthetic methodologies, potentially exploring novel catalytic systems and greener reaction conditions.

References

Diclazuril: A Technical Guide to Its Physicochemical Properties for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril, a benzeneacetonitrile derivative, is a potent antiprotozoal agent widely utilized in veterinary medicine for the control of coccidiosis in poultry and other livestock.[1] Its efficacy as a therapeutic agent is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, offering valuable data and experimental methodologies for researchers and professionals engaged in drug development and related scientific disciplines.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for formulation development, analytical method design, and elucidating its mechanism of action. The key properties are summarized below.

Chemical Structure and Identity
  • IUPAC Name: 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile

  • CAS Number: 101831-37-2

  • Molecular Formula: C₁₇H₉Cl₃N₄O₂

  • Molecular Weight: 407.64 g/mol

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueReference
Melting Point (°C) 269.9[2]
295[3]
pKa 5.92 (weak acid)[3][4][5]
LogP (Octanol-Water Partition Coefficient) 4.54 (Calculated)[3]
Aqueous Solubility Practically insoluble (<1 mg/L at 20°C, pH 7)[3][4][5]
Solubility in Organic Solvents Soluble in N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of this compound. The following sections outline established experimental protocols.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[6][7]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed container.

  • Equilibration: The container is agitated in a constant temperature water bath or incubator (e.g., 37 ± 1 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[7] The presence of undissolved solid material confirms saturation.[6]

  • Phase Separation: The suspension is allowed to stand to permit the settling of undissolved solid. An aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm pore size) to remove any solid particles.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

  • Calculation: The solubility is expressed as the concentration of the dissolved substance in the saturated solution (e.g., in mg/mL or µg/mL).

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent equilibration1 Agitate at constant temperature (24-48h) prep1->equilibration1 separation1 Withdraw supernatant equilibration1->separation1 separation2 Filter (0.22 µm) separation1->separation2 analysis1 Quantify by HPLC-UV separation2->analysis1

Caption: Workflow for determining this compound solubility via the shake-flask method.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (e.g., 1-2 °C/min) for the final determination.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the final melting point. The melting range provides an indication of purity.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[8]

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent or co-solvent system (due to its low aqueous solubility). A constant ionic strength is maintained using a background electrolyte (e.g., 0.15 M KCl).[8] The solution is purged with nitrogen to remove dissolved carbon dioxide.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the this compound solution.[8]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

Workflow for pKa Determination by Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve this compound in solvent with electrolyte prep2 Purge with Nitrogen prep1->prep2 titration1 Add standardized NaOH incrementally prep2->titration1 titration2 Record pH after each addition titration1->titration2 analysis1 Plot pH vs. Volume of Titrant titration2->analysis1 analysis2 Determine inflection point analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3

Caption: Workflow for pKa determination of this compound using potentiometric titration.

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (LogP).[9][10]

Methodology:

  • Phase Saturation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio.

  • Equilibration: The funnel is shaken vigorously to allow for the partitioning of this compound between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating HPLC method is crucial for quantifying this compound in the presence of its degradation products.[1][11][12]

Methodology:

  • Forced Degradation: this compound is subjected to various stress conditions to induce degradation. These typically include:

    • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at room temperature.[1]

    • Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room temperature.[1]

    • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal Stress: Exposure to elevated temperatures (e.g., 80°C).[1]

    • Photolytic Stress: Exposure to UV light (e.g., 254 nm and 366 nm).[1]

  • HPLC Method Development: A reversed-phase HPLC method is developed to separate the intact this compound from all potential degradation products. Key parameters to optimize include:

    • Column: A C18 column is commonly used.[1][13]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.2% phosphoric acid) is typical.[1][13] The composition can be isocratic or a gradient.

    • Flow Rate: A flow rate of around 1.0-1.2 mL/min is often employed.[1][13]

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 275 nm or 277 nm) is used.[1][13]

  • Method Validation: The developed method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Mechanism of Action and Signaling Pathways

While the exact molecular mechanism of this compound is not fully elucidated, research indicates that it disrupts the life cycle of coccidial parasites by affecting intracellular development stages, specifically schizogony and gametogony.[14][15][16] Recent studies have identified potential molecular targets within the parasite.

One proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation in apicomplexan parasites.[14] Studies in Eimeria tenella have shown that this compound treatment leads to a decrease in the mRNA and protein expression levels of CDK-related kinase 2 (EtCRK2).[14]

Another identified target is the parasite's actin cytoskeleton. This compound has been shown to inhibit the activity of actin depolymerizing factor (ADF) in Eimeria tenella.[17][18] ADF is essential for the dynamic turnover of actin filaments, which is critical for parasite motility, host cell invasion, and intracellular replication. By inhibiting ADF, this compound disrupts these vital processes.

Proposed Mechanism of Action of this compound in Eimeria

G cluster_drug This compound cluster_pathways Parasite Cellular Processes cluster_cdk Cell Cycle Regulation cluster_actin Actin Dynamics cluster_outcome Outcome drug This compound cdk EtCRK2 Expression drug->cdk Inhibits adf Actin Depolymerizing Factor (ADF) Activity drug->adf Inhibits cycle Parasite Cell Cycle Progression cdk->cycle outcome Disruption of Schizogony & Gametogony (Inhibition of Parasite Replication) cycle->outcome actin Actin Filament Turnover adf->actin motility Parasite Motility & Invasion actin->motility motility->outcome

Caption: this compound's proposed mechanism of action targeting parasite cell cycle and actin dynamics.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound, essential for its application in research and development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a foundation for robust and reproducible laboratory work. The elucidated mechanism of action, though still under investigation, highlights key parasitic pathways that are targeted by this effective anticoccidial agent. This information is critical for the rational design of new formulations, the development of improved analytical methods, and the ongoing exploration of its therapeutic potential.

References

Molecular Targets of Diclazuril in Eimeria Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril, a benzeneacetonitrile derivative, is a potent anticoccidial agent widely used in the poultry industry for the control of coccidiosis caused by various Eimeria species.[1][2][3][4] Despite its extensive use and proven efficacy, the precise molecular mechanism of action of this compound remains an active area of research.[5] This technical guide provides a comprehensive overview of the current understanding of the molecular targets of this compound in Eimeria species, with a focus on recent findings that have shed light on its potential modes of action.

This compound is known to be effective against the intracellular developmental stages of Eimeria, particularly schizogony and gametogony.[1][6] Treatment with this compound leads to significant degenerative changes in the first and second-generation schizonts, characterized by a loss of internal structure, the appearance of intracytoplasmic vacuoles, and incomplete merogony.[1][6] These ultrastructural observations suggest that this compound interferes with critical cellular processes in the parasite. While a single, definitive molecular target has yet to be conclusively identified, several key parasitic proteins and pathways have been implicated in the anticoccidial activity of this compound. This guide will delve into the evidence supporting these putative targets, present relevant quantitative data, and provide detailed experimental protocols for their investigation.

Putative Molecular Targets of this compound

Recent research has identified several Eimeria proteins whose expression or function is significantly altered by this compound treatment. These findings provide valuable clues to the drug's mechanism of action and are discussed in detail below.

Eimeria tenella Enolase (EtENO)

Enolase is a crucial glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. Beyond its role in energy metabolism, enolase has been identified as a multifunctional protein in various parasites, implicated in processes such as host cell invasion.[7] A study investigating the effect of this compound on Eimeria tenella revealed a significant reduction in both the mRNA and protein expression levels of enolase (EtENO) in second-generation merozoites.[7] This suggests that this compound may disrupt the parasite's energy production and potentially other enolase-dependent functions.

ParameterTreatment GroupPercentage Decrease (%)Reference
EtENO mRNA expressionThis compound-treated36.3[7]
EtENO protein expressionThis compound-treated40.36[7]

Objective: To quantify the relative mRNA expression of the Eimeria tenella enolase (EtENO) gene in response to this compound treatment.

Materials:

  • Eimeria tenella-infected chicken cecal tissue (control and this compound-treated)

  • TRIzol reagent or similar RNA extraction kit

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green PCR Master Mix

  • Primers for EtENO and a reference gene (e.g., 18S rRNA)

  • Real-Time PCR instrument

Procedure:

  • RNA Extraction:

    • Homogenize 50-100 mg of cecal tissue from both control and this compound-treated chickens in 1 mL of TRIzol reagent.

    • Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.

  • Real-Time PCR:

    • Prepare the reaction mixture containing SYBR Green PCR Master Mix, forward and reverse primers for EtENO or the reference gene, and cDNA template.

    • Perform the PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in EtENO expression.

Eimeria tenella CDK-related kinase 2 (EtCRK2)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Their prominence as drug targets in other apicomplexan parasites has led to investigations into their role in Eimeria. A recent study established a this compound anticoccidiosis animal model and found that the transcription and translation levels of Eimeria tenella CDK-related kinase 2 (EtCRK2) were decreased in the this compound-treated group compared to the infected control group.[8] Immunofluorescence analysis showed EtCRK2 localized in the cytoplasm of merozoites, with a weaker fluorescence intensity in the this compound-treated group.[8] These findings suggest that this compound may interfere with the cell cycle of E. tenella by affecting EtCRK2 expression.

This compound This compound Treatment EtCRK2_Expression EtCRK2 mRNA and Protein Expression This compound->EtCRK2_Expression Downregulates Cell_Cycle Parasite Cell Cycle Regulation EtCRK2_Expression->Cell_Cycle Disrupts Parasite_Replication Inhibition of Parasite Replication Cell_Cycle->Parasite_Replication

Caption: this compound's potential impact on the Eimeria cell cycle via EtCRK2.

Eimeria tenella Actin Depolymerizing Factor (EtADF)

The actin cytoskeleton plays a vital role in the motility and host cell invasion of apicomplexan parasites. Actin depolymerizing factor (ADF) is a key regulator of actin dynamics. A 2023 study demonstrated that this compound can directly inhibit the biological activities of Eimeria tenella ADF (EtADF).[9] The study found that EtADF exhibits F-actin binding, bundling, and depolymerization activities, as well as G-actin sequestering and polymerization inhibition, all of which were effectively inhibited by this compound.[9] This provides a direct link between this compound and the disruption of a critical parasitic cellular process.

cluster_0 Preparation cluster_1 Incubation cluster_2 Sedimentation cluster_3 Analysis Actin Purified G-actin Mix Incubate Actin, EtADF, and this compound/Control Actin->Mix EtADF Recombinant EtADF EtADF->Mix This compound This compound Solution This compound->Mix Centrifuge High-Speed Centrifugation Mix->Centrifuge SDS_PAGE SDS-PAGE of Supernatant and Pellet Fractions Centrifuge->SDS_PAGE Quantification Densitometric Quantification SDS_PAGE->Quantification

Caption: Workflow for assessing this compound's effect on EtADF activity.

Eimeria tenella Microneme Proteins (EtMICs)

Microneme proteins are essential for the recognition of and attachment to host cells, a critical step in the invasion process of apicomplexan parasites. Research has shown that this compound treatment significantly downregulates the mRNA expression of several invasion-related microneme genes in second-generation merozoites of E. tenella, including EtMIC1, EtMIC2, EtMIC3, EtMIC4, and EtMIC5.[10] This downregulation of key invasion-related genes likely contributes to the observed inhibition of parasite proliferation and the amelioration of pathological damage in the host.[10]

GeneTreatment GroupPercentage Decrease in mRNA Expression (%)Reference
EtMIC1This compound-treated65.63[10]
EtMIC2This compound-treated64.12[10]
EtMIC3This compound-treated56.82[10]
EtMIC4This compound-treated73.48[10]
EtMIC5This compound-treated78.17[10]

This compound Resistance

The emergence of drug-resistant Eimeria strains is a significant challenge in the control of coccidiosis.[11][12][13][14] Forward genetic approaches, including experimental evolution and linkage group selection, have been employed to identify genetic loci associated with this compound resistance in E. tenella.[15] These studies have successfully mapped genomic regions with strong selection signals in this compound-resistant strains, providing a foundation for the future identification of specific genes and mutations responsible for resistance.[15] Understanding the genetic basis of resistance is crucial for monitoring its spread and for the development of new anticoccidial drugs that can overcome existing resistance mechanisms.

Conclusion and Future Directions

While the definitive molecular target of this compound in Eimeria species remains to be unequivocally identified, a growing body of evidence points towards a multi-faceted mechanism of action that involves the disruption of several key cellular processes. The downregulation of enolase (EtENO) and CDK-related kinase 2 (EtCRK2), the direct inhibition of actin depolymerizing factor (EtADF), and the reduced expression of essential microneme proteins (EtMICs) collectively contribute to the potent anticoccidial effects of this compound.

Future research should focus on validating these putative targets through techniques such as thermal shift assays, in-situ hybridization, and the generation of genetically modified parasites. Elucidating the precise molecular interactions between this compound and its target(s) will not only enhance our understanding of its mode of action but also pave the way for the rational design of novel anticoccidial agents with improved efficacy and a reduced propensity for resistance development. The integration of genetic, biochemical, and proteomic approaches will be instrumental in achieving these goals and ensuring the continued effective control of coccidiosis in the poultry industry.

References

The Effect of Diclazuril on the Life Cycle Stages of Coccidia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclazuril is a potent, broad-spectrum anticoccidial agent belonging to the benzeneacetonitrile class of compounds. It is widely utilized in the poultry and livestock industries for the prevention and treatment of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. This technical guide provides a comprehensive overview of the effects of this compound on the various stages of the coccidian life cycle. It synthesizes quantitative data on its efficacy, details experimental protocols for its evaluation, and explores its molecular mechanism of action, with a focus on its interaction with the parasite's cell cycle.

Introduction

Coccidiosis poses a significant economic burden on global livestock production, primarily affecting poultry. The disease is characterized by damage to the intestinal tract, leading to reduced nutrient absorption, diarrhea, and in severe cases, mortality. The causative agents, Eimeria species, have a complex life cycle involving both asexual and sexual stages of development within the host intestinal cells. This compound is a synthetic compound that has demonstrated high efficacy against a wide range of pathogenic Eimeria species.[1][2][3] Its primary mode of action involves disrupting the development of the intracellular stages of the parasite, thereby interrupting the life cycle and preventing the shedding of oocysts.[1][4]

Effect on Coccidia Life Cycle Stages

This compound exhibits a coccidiocidal effect, meaning it kills the parasite, and is active against both the asexual and sexual stages of the Eimeria life cycle.[3][5] Treatment with this compound leads to a complete interruption of the life cycle and prevents oocyst shedding.[5]

Asexual Stages (Schizogony)

This compound is highly effective against the asexual developmental stages of coccidia, specifically the schizonts and merozoites.[1][2]

  • First and Second-Generation Schizonts: Histological studies have revealed that this compound induces extensive degenerative changes in both first and second-generation schizonts. These changes are characterized by a loss of internal structure, the appearance of numerous intracytoplasmic vacuoles, and incomplete merogony (the process of merozoite formation).[2][5] This ultimately leads to the complete loss of the parasitic stage.[5]

  • Merozoites: The merozoites themselves also display degenerative changes, including the presence of multiple small vacuoles within their cytoplasm.[5] this compound treatment has been shown to significantly decrease the number of second-generation merozoites.[6] Furthermore, this compound can induce apoptosis in merozoites, contributing to the reduction in the number of developmental stages.[7]

Sexual Stages (Gametogony)

This compound is also potent against the sexual stages of the Eimeria life cycle, the microgametocytes and macrogametocytes.[5][8]

  • Microgametocytes and Macrogametocytes: Treatment with this compound causes both micro- and macrogametocytes to appear ballooned and lose their internal structure completely.[5] In macrogametocytes, the wall-forming bodies, which are essential for the formation of the oocyst wall, either fail to develop or disappear rapidly.[5] While the growth and nuclear division during microgametogenesis in E. brunetti are not affected, the subsequent differentiation is abnormal.[8] This leads to the complete degeneration of all microgamonts.[8]

  • Oocyst Wall Formation: In fertilized macrogamonts of Eimeria maxima, this compound completely disrupts the normal pattern of oocyst wall formation, resulting in an abnormally thickened and incomplete wall, leading to the necrosis of the zygote.[8]

Exogenous Stage (Sporogony)

While primarily targeting the endogenous stages, this compound has also been shown to have an effect on the exogenous stage of the life cycle. In vitro studies have demonstrated that this compound can inhibit the sporulation of oocysts.[9]

Quantitative Efficacy Data

The efficacy of this compound has been quantified in numerous studies, demonstrating its potent anticoccidial activity at low concentrations.

Table 1: In Vivo Efficacy of this compound Against Eimeria Species in Chickens

Eimeria SpeciesThis compound Dose (ppm in feed)Observed EffectsReference
E. tenella1Complete interruption of life cycle, prevention of lesion development and oocyst shedding.[5]
E. tenella165.13% decrease in the number of second-generation merozoites.[6]
E. tenella1Downregulation of EtMIC1 (65.63%), EtMIC2 (64.12%), EtMIC3 (56.82%), EtMIC4 (73.48%), and EtMIC5 (78.17%) mRNA expression in second-generation merozoites.[6]
Mixed Eimeria spp.1Highly efficacious in shuttle programs, controlling mixed infections.[10]
Field Isolates1Increased sensitivity observed in isolates from farms using vaccination programs.[11]

Table 2: In Vitro Efficacy of this compound

AssayEimeria SpeciesThis compound ConcentrationEffectReference
Oocyst Sporulation InhibitionEimeria spp. (from goats)IC50: 0.078 mg/mLInhibition of oocyst sporulation.[9]
ELISA-IC50: 0.494 ng/mLHalf-maximal inhibitory concentration in an enzyme-linked immunosorbent assay.[12]

Molecular Mechanism of Action: Interference with the Cell Cycle

Recent research has shed light on the molecular mechanism by which this compound exerts its anticoccidial effects. The primary target appears to be the parasite's cell cycle regulation.

This compound treatment has been shown to downregulate the expression of cyclin-dependent kinase-related kinase 2 (EtCRK2) in Eimeria tenella at both the mRNA and protein levels.[13][14] CDKs are crucial enzymes that control the progression of the eukaryotic cell cycle.[15] By reducing the expression of EtCRK2, this compound likely disrupts the normal cell cycle of the developing merozoites, leading to the observed developmental arrest and degeneration.[14]

The downregulation of EtCRK2 and its associated cyclin, EtCYC3a, inhibits the kinase activity necessary for the parasite to progress through the cell cycle, ultimately leading to cell cycle arrest and parasite death.[15]

Diclazuril_Mechanism This compound This compound EtCRK2_mRNA EtCRK2 mRNA This compound->EtCRK2_mRNA Downregulates Transcription Cell_Cycle Parasite Cell Cycle Progression This compound->Cell_Cycle Inhibits EtCRK2_Protein EtCRK2 Protein (Cyclin-Dependent Kinase-Related Kinase 2) EtCRK2_mRNA->EtCRK2_Protein Translation Active_Complex Active EtCRK2/EtCYC3a Complex EtCRK2_Protein->Active_Complex EtCYC3a EtCYC3a (Cyclin) EtCYC3a->Active_Complex Active_Complex->Cell_Cycle Promotes Parasite_Replication Parasite Replication (Schizogony) Cell_Cycle->Parasite_Replication Cell_Death Parasite Cell Death Cell_Cycle->Cell_Death Arrest leads to

Caption: Proposed mechanism of action of this compound on the Eimeria cell cycle.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of anticoccidial drugs like this compound.

In Vitro Cultivation of Eimeria

In vitro cultivation allows for the study of specific life cycle stages and the direct effects of compounds without host interference.

In_Vitro_Workflow cluster_Oocyst Oocyst Preparation cluster_Sporozoite Sporozoite Excystation cluster_Culture Cell Culture and Infection cluster_Assay Efficacy Assay Oocyst_Collection 1. Oocyst Collection from infected host feces Purification 2. Purification (e.g., salt flotation, density gradient centrifugation) Oocyst_Collection->Purification Sporulation 3. Sporulation in 2.5% potassium dichromate Purification->Sporulation Sterilization 4. Surface Sterilization (e.g., sodium hypochlorite) Sporulation->Sterilization Excystation 5. Excystation (e.g., trypsin, sodium taurocholate) Sterilization->Excystation Sporozoite_Purification 6. Sporozoite Purification (e.g., chromatography) Excystation->Sporozoite_Purification Infection 8. Inoculation of Sporozoites onto cell monolayer Sporozoite_Purification->Infection Cell_Culture 7. Host Cell Culture (e.g., MDBK, primary chicken kidney cells) Cell_Culture->Infection Incubation 9. Incubation (41°C, 5% CO2) Infection->Incubation Diclazuril_Addition 10. Addition of this compound at various concentrations Incubation->Diclazuril_Addition Analysis 11. Analysis (e.g., microscopy, qPCR, viability assays) Diclazuril_Addition->Analysis

Caption: General workflow for in vitro evaluation of this compound against Eimeria.

Detailed Methodology for In Vitro Culture:

  • Oocyst Production and Purification:

    • Infect coccidia-free chickens (3-4 weeks old) with a specific strain of Eimeria.

    • Collect feces containing oocysts from day 5 to 8 post-infection.

    • Homogenize the feces and pass through sieves to remove large debris.

    • Purify oocysts using saturated salt flotation or density gradient centrifugation.[16]

    • Induce sporulation by incubating the oocysts in a 2.5% potassium dichromate solution with aeration for 48-72 hours at 28-30°C.

  • Sporozoite Excystation and Purification:

    • Surface sterilize sporulated oocysts with a solution such as sodium hypochlorite.[17]

    • Induce excystation by incubating the oocysts in a solution containing trypsin and sodium taurocholate at 37°C.[16][18]

    • Purify the released sporozoites from oocyst debris using methods like DE-52 cellulose (B213188) chromatography.[19]

  • Cell Culture and Infection:

    • Maintain a suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells, in appropriate culture medium.[20]

    • Seed the cells in culture plates or flasks to form a confluent monolayer.

    • Inoculate the cell monolayer with the purified sporozoites.

  • This compound Treatment and Analysis:

    • Add this compound at a range of concentrations to the infected cell cultures.

    • Incubate for a specified period to allow for parasite development.

    • Assess the effect of this compound on sporozoite invasion and intracellular development using microscopy, quantitative PCR to measure parasite DNA, or cell viability assays.[20]

In Vivo Efficacy Studies in Chickens

In vivo studies are crucial for determining the efficacy of anticoccidial drugs under conditions that mimic commercial use.

In_Vivo_Workflow cluster_Setup Experimental Setup cluster_Treatment_Infection Treatment and Infection cluster_Data_Collection Data Collection cluster_Analysis Data Analysis Bird_Acquisition 1. Acquisition of Coccidia-Free Chicks Housing 2. Housing in Battery Cages or Floor Pens Bird_Acquisition->Housing Randomization 3. Randomization into Treatment Groups Housing->Randomization Medicated_Feed 4. Provision of Medicated Feed (containing this compound at specified concentrations) Randomization->Medicated_Feed Infection 5. Oral Inoculation with Sporulated Oocysts Medicated_Feed->Infection Weight_Gain 6. Monitoring of Body Weight Gain and Feed Conversion Ratio Infection->Weight_Gain Lesion_Scoring 7. Post-mortem Lesion Scoring of Intestines Weight_Gain->Lesion_Scoring Oocyst_Count 8. Fecal Oocyst Counting Lesion_Scoring->Oocyst_Count Statistical_Analysis 9. Statistical Analysis of Data Oocyst_Count->Statistical_Analysis Efficacy_Determination 10. Determination of this compound Efficacy Statistical_Analysis->Efficacy_Determination

Caption: General workflow for in vivo evaluation of this compound efficacy in chickens.

Detailed Methodology for In Vivo Studies:

  • Animal Husbandry:

    • Use day-old, coccidia-free chicks of a commercial broiler strain.

    • House the birds in wire-floored battery cages or floor pens to prevent extraneous infections.

    • Provide ad libitum access to water and a standard basal diet.

  • Experimental Design:

    • Randomly allocate chicks to different treatment groups, including a non-infected, non-medicated control; an infected, non-medicated control; and infected groups receiving feed containing various concentrations of this compound.

  • Infection:

    • At a specified age (e.g., 14 days), orally inoculate each bird in the infected groups with a known number of sporulated oocysts of the desired Eimeria species or a mixture of species.

  • Data Collection and Analysis:

    • Monitor and record body weight gain and feed intake throughout the experiment to calculate the feed conversion ratio.

    • At a specific time post-infection (e.g., 6-7 days), euthanize a subset of birds from each group and perform intestinal lesion scoring.

    • Collect fecal samples at regular intervals to determine the number of oocysts per gram of feces (OPG).

    • Analyze the data statistically to compare the performance and parasite load between the different treatment groups.

Histopathological Examination

Histopathology provides visual evidence of the effects of this compound on the parasite and the host tissue.

Protocol for Histopathological Analysis:

  • Tissue Sampling:

    • Collect intestinal tissue samples (from the duodenum, jejunum, ileum, and ceca) from euthanized birds at various time points post-infection and treatment.

  • Fixation and Processing:

    • Fix the tissue samples in 10% neutral buffered formalin.

    • Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041) wax.

  • Sectioning and Staining:

  • Microscopic Examination:

    • Examine the stained sections under a light microscope to observe the morphology of the intestinal villi, the presence and developmental stage of coccidia, and any pathological changes in the tissue.[21] Note the degenerative changes in schizonts and gametocytes in this compound-treated groups.[5]

Conclusion

This compound is a highly effective anticoccidial drug that targets multiple stages of the Eimeria life cycle, including both asexual and sexual developmental phases. Its primary mechanism of action appears to be the disruption of the parasite's cell cycle through the downregulation of key regulatory enzymes such as EtCRK2. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the efficacy and mechanisms of this compound and to develop novel anticoccidial strategies. Further research is warranted to elucidate the precise molecular interactions between this compound and its targets within the parasite.

References

The Pharmacokinetics and Metabolic Pathways of Diclazuril in Poultry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclazuril is a benzeneacetonitrile compound widely utilized as an anticoccidial agent in the poultry industry. Its efficacy in controlling parasites of the Eimeria genus is well-documented. Understanding the pharmacokinetic profile and metabolic fate of this compound in poultry is crucial for optimizing dosage regimens, ensuring animal and consumer safety, and adhering to regulatory standards for drug residues. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in poultry, with a focus on chickens. It includes a summary of key pharmacokinetic parameters, a description of the limited metabolic pathways, and detailed experimental protocols for the analysis of this compound in biological matrices.

Pharmacokinetics of this compound in Poultry

This compound is primarily administered to poultry orally, mixed with feed or drinking water. Its pharmacokinetic profile is characterized by relatively slow absorption and a long elimination half-life, which contributes to its sustained therapeutic effect.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. The peak plasma concentration (Cmax) is typically reached within 6 to 8 hours post-administration in chickens.[1][2] The oral bioavailability of this compound can be variable and is influenced by factors such as the formulation and the physiological state of the bird.

Distribution

This compound distributes to various tissues in the bird's body. The highest concentrations of this compound residues are consistently found in the liver and kidneys.[3][4] Lower levels are detected in muscle and fat tissues.[3][4] The tissue distribution data indicates that the liver is a key organ for both accumulation and potential metabolism of the drug.

Metabolism

A significant body of evidence indicates that this compound undergoes very limited metabolism in poultry.[1][5] The majority of the administered dose is excreted as the unchanged parent drug.[1][5] This low level of biotransformation is a key characteristic of this compound's behavior in avian species.

The primary metabolic transformation that has been identified is the cleavage of the triazine-dione ring of the this compound molecule. However, the metabolites resulting from this cleavage account for a very small percentage of the total dose, generally less than 10%.[6] Due to the minimal extent of this metabolic process, the parent this compound compound is considered the appropriate marker residue for tissue analysis.[6]

Excretion

The primary route of excretion for this compound and its minor metabolites in poultry is through the feces.[1][7] Urinary excretion is considered a minor pathway.[1] The elimination half-life (t1/2) of this compound in chickens is approximately 50 hours, contributing to its prolonged presence in the body and its residual activity against coccidia.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters of this compound in poultry, compiled from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens After a Single Oral Dose

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 6 hours[1]
Peak Plasma Concentration (Cmax) 1.5-2.0 µg/mL[1]
Elimination Half-life (t1/2) ~50 hours[1]

Table 2: Steady-State this compound Concentrations in Broiler Chicken Tissues After Medicated Feed Administration (730 µg/kg feed for 10 days)

TissueAverage Concentration (µg/kg)Reference
Breast Muscle 94[3]
Thigh Muscle 135[3]
Liver 722[3]

Table 3: this compound Residue Depletion in Broiler Tissues After Oral Administration (0.3 mg/kg bw/day for 3 days)

Tissue0 hours Post-Administration (ppb)48 hours Post-Administration (ppb)Reference
Liver 1443565[4]
Kidney 1208446[4]
Muscle 209101[4]

Metabolic Pathways

The metabolic pathway of this compound in poultry is not extensive. The primary identified transformation is the cleavage of the triazine-dione ring.

Diclazuril_Metabolism This compound This compound Metabolite Triazine-dione ring cleavage products This compound->Metabolite Minor Metabolism (<10%) Excretion Fecal Excretion (>90% as parent drug) This compound->Excretion Metabolite->Excretion

Caption: Simplified metabolic pathway of this compound in poultry.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of this compound pharmacokinetics and residue analysis in poultry.

In-Vivo Pharmacokinetic Study in Broiler Chickens

This protocol outlines a typical experimental design for determining the pharmacokinetic profile of this compound in broiler chickens.

Pharmacokinetic_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase Acclimatization Acclimatization of Broiler Chickens (e.g., 1 week) Grouping Random Allocation to Treatment Groups Acclimatization->Grouping Dosing Oral Administration of this compound (Single or Repeated Dose) Grouping->Dosing Sampling Blood Sample Collection at Predetermined Time Points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72 h) Dosing->Sampling Centrifugation Centrifuge Blood to Separate Plasma Sampling->Centrifugation Storage Store Plasma Samples at -20°C or below Centrifugation->Storage Extraction Extraction of this compound from Plasma Storage->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, t1/2, AUC) LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for a pharmacokinetic study of this compound in poultry.

Methodology:

  • Animal Selection and Acclimatization: Healthy broiler chickens of a specific age and weight are selected and acclimatized to the experimental conditions for a period of at least one week.

  • Dosing: this compound is administered orally, either as a single dose or as a medicated feed/water over a specified period. The dose should be accurately calculated based on the body weight of the birds.

  • Blood Sampling: Blood samples are collected from the wing vein at predetermined time points before and after drug administration (e.g., 0, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation and stored at -20°C or lower until analysis.

  • Sample Analysis: The concentration of this compound in the plasma samples is determined using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, elimination half-life (t1/2), and the area under the curve (AUC).

This compound Residue Analysis in Poultry Tissues by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound residues in poultry tissues.[3]

1. Sample Preparation and Extraction:

  • Homogenize 2 grams of minced tissue (muscle, liver, or kidney) with 6 grams of anhydrous sodium sulfate.

  • Add an internal standard and 10 mL of ethyl acetate.

  • Homogenize the mixture and then centrifuge.

  • Collect the supernatant and repeat the extraction process on the pellet.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: A constant flow rate suitable for the column dimensions.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound and the internal standard.

4. Quantification:

  • A calibration curve is prepared using matrix-matched standards.

  • The concentration of this compound in the tissue samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The pharmacokinetic profile of this compound in poultry is characterized by slow oral absorption, wide tissue distribution with higher concentrations in the liver and kidney, and a long elimination half-life. A key feature of this compound is its limited metabolism, with the parent compound being the major component excreted, primarily in the feces. The analytical methods outlined, particularly LC-MS/MS, provide the necessary sensitivity and specificity for both pharmacokinetic studies and regulatory residue monitoring. This comprehensive understanding is essential for the responsible and effective use of this compound in the poultry industry.

References

The Bioavailability of Diclazuril Formulations in Livestock: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril, a benzeneacetonitrile compound belonging to the triazine class of anticoccidials, is widely utilized in veterinary medicine to control coccidiosis in various livestock species. Its efficacy is intrinsically linked to its bioavailability, which can be significantly influenced by the drug's formulation. This technical guide provides an in-depth analysis of the bioavailability of different this compound formulations in key livestock species, including cattle, sheep, and poultry. The guide synthesizes available pharmacokinetic data, details experimental methodologies, and visualizes relevant workflows and pathways to serve as a comprehensive resource for researchers, scientists, and professionals involved in veterinary drug development.

Comparative Bioavailability of this compound Formulations

The oral bioavailability of this compound is generally considered to be low to moderate, and formulation strategies play a crucial role in optimizing its absorption. The following sections and tables summarize the pharmacokinetic parameters of various this compound formulations in different livestock species.

This compound Formulations in Cattle

In cattle, studies have primarily focused on enhancing the oral absorption of this compound through the use of different salt forms. A key study compared the bioavailability of this compound administered as a pure powder (suspended in water) to a this compound sodium salt formulation applied to the oral mucosa.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Cattle

FormulationDoseCmax (ng/mL)Tmax (h)Relative Bioavailability (%)SpeciesReference
This compound (Pure Powder)2.2 mg/kgVariableDelayed & Variable42.5Cattle[1][2][3]
This compound Sodium Salt2.2 mg/kgNot Reported~8100 (Reference)Cattle[1][2][3][4]

Relative bioavailability of the pure powder is in comparison to the this compound sodium salt formulation.

The data clearly indicates that the sodium salt formulation leads to more rapid and reliable absorption, with an approximately 2.5-fold increase in bioavailability compared to the pure this compound powder in cattle[1][2][3][4]. This suggests that solubility is a significant limiting factor in the oral absorption of this compound in this species.

This compound Formulations in Sheep (Lambs)

In lambs, this compound is commonly administered as an oral suspension. Studies have investigated the pharmacokinetics of this formulation in both pre-ruminant and ruminant lambs, revealing age-related differences in absorption.

Table 2: Pharmacokinetic Parameters of this compound Oral Suspension in Lambs

Age GroupDose (Oral Suspension)Cmax (ng/mL)Tmax (h)AUC (µg·h/mL)T½ (h)SpeciesReference
Pre-ruminant Lambs5 mg/kg13219.4Not ReportedNot ReportedLamb[5][6][7]
Ruminant Lambs5 mg/kg97421.2Not Reported~30Lamb[5][6][7][8]

The absorption of this compound from an oral suspension is noted to be poor and decreases with the age of the lambs[5][8]. Pre-ruminant lambs exhibit a higher peak plasma concentration (Cmax) and a shorter time to reach it (Tmax) compared to ruminant lambs, suggesting that the developing rumen may influence the rate and extent of absorption[5][6][7].

This compound Formulations in Poultry

In poultry, this compound is administered through medicated feed (premix) or drinking water. More recently, nanoemulsion formulations have been explored to enhance bioavailability and efficacy.

Table 3: Pharmacokinetic Parameters of this compound Formulations in Poultry

FormulationDoseCmax (µg/mL)Tmax (h)T½ (h)SpeciesReference
Oral Gavage (2.5% solution)1.25 mg/kgNot Reported6~48Broiler Chickens[9]
Medicated Feed (Premix)1 mg/kgNot ReportedNot ReportedNot ReportedBroiler Chickens[10][11]
Medicated Drinking Water0.5-1 mg/LNot ReportedNot ReportedNot ReportedBroiler Chickens[10][11]
Nanoemulsion (DZN)2.5 mg/L (drinking water)Not ReportedNot ReportedNot ReportedBroiler Chickens[12][13]
Oral Administration0.3 mg/kg5.35830.74Japanese Quails[10]
Oral Administration0.3 mg/kg9.14826.48Domestic Pigeons[10]

While direct comparative pharmacokinetic data for different formulations in poultry is limited in the available literature, a study on a this compound nanoemulsion (DZN) in broilers demonstrated similar efficacy at a quarter of the dose of a commercial formulation (2.5 mg/L vs. 10 mg/L)[12][13]. This strongly suggests a significant enhancement in bioavailability with the nanoemulsion formulation. A physiologically based pharmacokinetic (PBPK) model for this compound in broiler chickens calculated the absolute oral bioavailability to be approximately 24.32% for both in-feed and in-water medication[14].

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of drug bioavailability. The following sections outline the methodologies for key experiments cited in the literature.

General Bioavailability Study Design

A typical bioavailability study for a veterinary drug like this compound follows a structured protocol, often guided by regulatory bodies such as the EMA and OECD[7][15][16][17]. A parallel or crossover study design is commonly employed[18][19].

G General Workflow for a Parallel Design Bioavailability Study cluster_pre Pre-Study Phase cluster_study Study Phase cluster_post Post-Study Phase Animal_Selection Animal Selection (Homogeneous Group: Species, Age, Weight, Health) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Dosing_A Group A: Administration of Formulation 1 Randomization->Dosing_A Dosing_B Group B: Administration of Formulation 2 Randomization->Dosing_B Blood_Sampling_A Serial Blood Sampling (Pre-defined time points) Dosing_A->Blood_Sampling_A Blood_Sampling_B Serial Blood Sampling (Pre-defined time points) Dosing_B->Blood_Sampling_B Plasma_Processing Plasma Separation and Storage Blood_Sampling_A->Plasma_Processing Blood_Sampling_B->Plasma_Processing Sample_Analysis This compound Quantification (e.g., HPLC, LC-MS/MS) Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis Statistical_Analysis Statistical Comparison of Formulations PK_Analysis->Statistical_Analysis

Parallel Design Bioavailability Study Workflow
Analytical Methodology: this compound Quantification in Plasma

Accurate quantification of this compound in plasma is critical for pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods employed[1][4][8][20].

1. Sample Preparation (Solid-Phase Extraction - SPE) [1][20]

  • To 1 mL of plasma, add an internal standard (e.g., a structural analog of this compound).

  • Add 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).

  • Condition a C18 SPE cartridge with methanol (B129727) followed by the phosphate buffer.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with the phosphate buffer, 1.0 M acetic acid, and hexane.

  • Elute this compound with an appropriate solvent (e.g., acidified methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

2. HPLC-UV Analysis [4][20]

  • Column: Reversed-phase C18 column (e.g., Nucleosil ODS, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate). A gradient elution may be used.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection: UV detector set at approximately 280 nm.

  • Quantification: Based on the peak area ratio of this compound to the internal standard against a calibration curve.

3. LC-MS/MS Analysis [1][8]

  • Chromatography: Similar to HPLC-UV, using a reversed-phase column and a gradient elution of acetonitrile and an aqueous buffer.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve. The limit of quantification can be as low as 1 ng/mL[8].

This compound Absorption and Metabolism Pathways

The precise molecular mechanisms governing the intestinal absorption and metabolism of this compound in livestock are not fully elucidated. However, based on its chemical properties (lipophilic benzeneacetonitrile) and general principles of xenobiotic metabolism, a putative pathway can be proposed.

G Putative Absorption and Metabolism Pathway of this compound cluster_absorption Intestinal Lumen & Enterocyte cluster_metabolism Liver (Hepatocyte) cluster_distribution Systemic Circulation & Excretion Diclazuril_Lumen This compound (Oral Formulation) Passive_Diffusion Passive Diffusion (Lipophilicity-driven) Diclazuril_Lumen->Passive_Diffusion Enterocyte Enterocyte Passive_Diffusion->Enterocyte Portal_Vein Portal Vein Enterocyte->Portal_Vein Hepatocyte Hepatocyte Portal_Vein->Hepatocyte Phase_I Phase I Metabolism (Oxidation, Hydroxylation) - Cytochrome P450 Enzymes Hepatocyte->Phase_I Systemic_Circulation Systemic Circulation Hepatocyte->Systemic_Circulation Phase_II Phase II Metabolism (Conjugation) Phase_I->Phase_II Metabolites Metabolites Phase_II->Metabolites Biliary_Excretion Biliary Excretion (via Feces) Metabolites->Biliary_Excretion Renal_Excretion Renal Excretion (via Urine - Minor) Systemic_Circulation->Renal_Excretion

Putative this compound Absorption and Metabolism

This compound, being a lipophilic compound, is likely absorbed from the gastrointestinal tract primarily through passive diffusion[21][22]. After absorption, it enters the portal circulation and is transported to the liver, the primary site of drug metabolism[21][22][23]. In the liver, it may undergo Phase I metabolism, likely mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions to form more water-soluble metabolites[21][23][24][25]. However, studies suggest that the metabolism of this compound is limited, with the parent drug being the major component found in plasma and tissues[3][26]. Excretion occurs predominantly through the feces, with renal excretion being a minor route[22][26]. The identification of a previously unreported metabolite in cattle suggests that further research is needed to fully characterize the metabolic fate of this compound[1][3][26].

Conclusion

The bioavailability of this compound in livestock is highly dependent on its formulation. The use of sodium salts and nanoemulsions has shown promise in enhancing its oral absorption and, consequently, its therapeutic efficacy. This technical guide provides a consolidated overview of the current knowledge on the bioavailability of different this compound formulations, along with detailed experimental protocols and visual representations of key processes. Further research, particularly direct comparative bioavailability studies of different formulations within the same species and a more in-depth investigation into the specific metabolic pathways, will be invaluable for the continued optimization of this compound therapy in livestock.

References

Diclazuril's Immunomodulatory Role in Avian Coccidiosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. While the primary mechanism of action of the anticoccidial drug diclazuril is the inhibition of parasite development, emerging evidence suggests that its efficacy is also linked to its influence on the host's immune response. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the host immune system during Eimeria infection in poultry. It synthesizes quantitative data on immunological parameters, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers and professionals in the field.

Introduction

This compound, a benzeneacetonitrile derivative, is a widely used synthetic anticoccidial agent effective against various Eimeria species in poultry.[1] Its primary mode of action involves interfering with the late schizont and gametocyte stages of the parasite's life cycle, thereby reducing oocyst shedding and subsequent environmental contamination.[2] However, the pathology of coccidiosis is not solely a result of parasite replication but also stems from the host's inflammatory response, which can lead to significant tissue damage. Therefore, understanding how anticoccidial drugs like this compound interact with and modulate the host's immune response is crucial for developing more effective and holistic control strategies. This guide explores the multifaceted immunomodulatory effects of this compound, moving beyond its direct antiparasitic activity to its role in shaping the host's defense against coccidiosis.

Impact of this compound on Host Immune Parameters: A Quantitative Overview

This compound administration in Eimeria-infected chickens has been shown to alter various components of the host immune response. The following tables summarize the key quantitative findings from several studies, providing a comparative look at the drug's effect on cytokine expression and antibody production.

Table 1: Effect of this compound on Cytokine Gene Expression in Eimeria-Infected Chickens

CytokineTissueEimeria SpeciesThis compound Treatment DetailsChange in Expression vs. Infected/UntreatedReference
IFN-γLiverE. tenella0.5 mL/L in drinking water for 3 daysDown-regulation[3]
IL-2LiverE. tenella0.5 mL/L in drinking water for 3 daysDown-regulation[3]
IFN-γSerumE. tenellaProphylacticDecreased concentration[4]
IL-10SerumE. tenellaProphylacticIncreased concentration[4]

Table 2: Effect of this compound on Immunoglobulin A (IgA) Expression

LocationEimeria SpeciesThis compound Treatment DetailsChange in Expression vs. Infected/UntreatedReference
Bursa of FabriciusE. tenella1 mg/kg in diet from 96 to 120h post-infectionDecreased by 46.7%[5]
CecumE. tenella1 mg/kg in diet from 96 to 120h post-infectionIncreased[6]
DuodenumE. tenella1 mg/kg in diet from 96 to 120h post-infectionDecreased[6]
JejunumE. tenella1 mg/kg in diet from 96 to 120h post-infectionDecreased[6]
IleumE. tenella1 mg/kg in diet from 96 to 120h post-infectionDecreased[6]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the immunomodulatory effects of this compound.

Study on Cytokine Gene Expression in the Liver
  • Animal Model: One-day-old Cobb broiler chicks.[3]

  • Infection Protocol: At 14 days of age, chickens in the infected groups were orally inoculated with 1 × 10⁵ sporulated Eimeria tenella oocysts.[3]

  • This compound Administration: The this compound-treated group received 0.5 mL/L of this compound in their drinking water for 3 consecutive days, starting from the 19th day of age (5 days post-infection).[3]

  • Sample Collection: Liver tissue samples were collected for analysis.[3]

  • Immunological Assay:

    • RNA Extraction: Total RNA was extracted from liver tissue using a commercial kit.

    • Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of IL-2 and IFN-γ were quantified. The 2-ΔΔCt method was used for data analysis.[3]

Study on Serum Cytokine and Immunoglobulin Levels
  • Animal Model: One-day-old Cobb broiler chicks.[4]

  • Experimental Groups:

    • Control Group (CG): Uninfected, untreated.

    • Control Positive Group (CPG): Infected, untreated.

    • This compound-treated Group (Dic): Prophylactic this compound administration.[4]

  • Infection Protocol: On day 21 of age, all groups except CG were orally inoculated with 1 ml of tap water containing 25,000 Eimeria tenella sporulated oocysts.[4]

  • This compound Administration: Details of the prophylactic administration were not specified in the abstract.

  • Sample Collection: Blood samples were collected for serum analysis.[4]

  • Immunological Assay:

    • ELISA: Serum levels of Interleukin-10 (IL-10), Interferon-gamma (IFN-γ), and Immunoglobulin M (IgM) were measured using enzyme-linked immunosorbent assay kits.[4]

Study on Secretory IgA (SIgA) Expression
  • Animal Model: 14-day-old chickens.[5]

  • Experimental Groups:

    • Normal control group.

    • Infected and untreated group.

    • Infected and treated group.[5]

  • Infection Protocol: Chickens in infected groups were inoculated with 8×10⁴ E. tenella sporulated oocysts per chicken.[5]

  • This compound Administration: The infected and treated group received a diet containing 1 mg/kg this compound continuously from 96 to 120 hours post-inoculation.[5]

  • Sample Collection: Bursa of Fabricius and intestinal tissues (duodenum, jejunum, ileum, cecum) were collected.[5][6]

  • Immunological Assay:

    • Immunohistochemistry: The expression of SIgA was analyzed in tissue sections using mouse monoclonal antibodies against the IgA heavy chain of chicken origin.[5][6]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the complex interactions, the following diagrams, generated using Graphviz (DOT language), illustrate the host immune response to coccidiosis and a typical experimental workflow for evaluating this compound's efficacy.

Host_Immune_Response_to_Coccidiosis Eimeria Eimeria Invasion TLR Toll-like Receptors (TLRs) Eimeria->TLR Recognition NK_cells Natural Killer (NK) Cells Eimeria->NK_cells Activation APC Antigen Presenting Cells (Macrophages, Dendritic Cells) Cytokines_Innate Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) APC->Cytokines_Innate Secretion of T_cells T-lymphocytes APC->T_cells Antigen Presentation TLR->APC Activation Th1 Th1 Cells NK_cells->Th1 Activation T_cells->Th1 Th2 Th2 Cells T_cells->Th2 Th17 Th17 Cells T_cells->Th17 IFN_gamma IFN_gamma Th1->IFN_gamma B_cells B-lymphocytes Th2->B_cells Activation IL_4_5_13 IL_4_5_13 Th2->IL_4_5_13 IL_17 IL_17 Th17->IL_17 Antibodies Antibodies (IgA, IgM) B_cells->Antibodies Production of

Figure 1: Simplified signaling pathway of the host immune response to coccidiosis.

Experimental_Workflow_this compound cluster_groups Experimental Groups Start Day 1: Procure one-day-old chicks Acclimatization Acclimatization Period Start->Acclimatization Grouping Day 14: Randomly divide into experimental groups Acclimatization->Grouping Infection Inoculate with sporulated Eimeria oocysts Grouping->Infection G1 Control (Uninfected, Untreated) G2 Infected Control G3 Infected + this compound Treatment Administer this compound (e.g., in water or feed) Infection->Treatment Monitoring Daily monitoring of clinical signs and mortality Treatment->Monitoring Data_Collection Sample Collection (e.g., tissues, blood) Monitoring->Data_Collection Analysis Immunological & Parasitological Analysis (ELISA, qPCR, Oocyst count, Lesion scoring) Data_Collection->Analysis Results Data Analysis and Interpretation Analysis->Results

Figure 2: General experimental workflow for evaluating this compound's immunomodulatory effects.

Discussion and Future Directions

The available data indicates that this compound's role in coccidiosis management extends beyond its direct parasiticidal activity. By modulating the host's immune response, this compound appears to contribute to a more balanced and less pathogenic outcome of the infection.

The downregulation of pro-inflammatory cytokines such as IFN-γ and IL-2 in the liver of this compound-treated birds suggests a potential mechanism for mitigating excessive inflammation and associated tissue damage.[3] Concurrently, the increase in the anti-inflammatory cytokine IL-10 in the serum of treated birds further supports this hypothesis of an immunomodulatory effect aimed at controlling inflammation.[4]

The differential regulation of SIgA in various intestinal segments and the bursa of Fabricius is particularly intriguing. The decrease in SIgA in the bursa of Fabricius might reflect a systemic effect, while the increased expression in the cecum, the primary site of E. tenella infection, could indicate a targeted mucosal immune response facilitated by the drug's action in reducing parasite load and inflammation.[5][6]

It is important to note that some studies have been conducted using murine models, which have suggested a potential for immunosuppression with this compound treatment, as indicated by a reduction in CD4+ and CD8+ T-cell populations. However, these findings may not be directly translatable to avian species, and further research is needed to elucidate the precise effects of this compound on chicken lymphocyte subsets.

Future research should focus on:

  • Comprehensive Cytokine Profiling: Investigating the effect of this compound on a broader range of cytokines, including IL-1β, IL-6, TNF-α, and those associated with Th2 and Th17 responses in chickens.

  • T-lymphocyte Subset Analysis: Conducting detailed flow cytometric analysis of intestinal and systemic CD4+ and CD8+ T-cell populations in this compound-treated, Eimeria-infected chickens.

  • Signaling Pathway Elucidation: Exploring the molecular mechanisms by which this compound may influence key immune signaling pathways, such as the NF-κB and Toll-like receptor pathways, in avian intestinal epithelial and immune cells.

  • Dose-dependent and Time-course Studies: Evaluating how different dosages and administration timings of this compound impact the host immune response to optimize treatment protocols for both parasite control and immunomodulation.

Conclusion

References

The Role of Cyclin-Dependent Kinases as a Target for Diclazuril: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Diclazuril, a triazine-based compound, is a potent anticoccidial agent widely used in veterinary medicine. While its efficacy is well-established, the precise molecular mechanism of action has remained a subject of ongoing investigation. Emerging evidence strongly suggests that this compound's therapeutic effects, particularly against the protozoan parasite Eimeria tenella, may be mediated through the modulation of cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of the current understanding of CDKs as a potential target for this compound, summarizing key experimental findings, detailing relevant methodologies, and visualizing the proposed signaling pathways.

Introduction: this compound and the Quest for its Mechanism of Action

This compound is a synthetic compound belonging to the benzeneacetonitrile class, known for its broad-spectrum activity against various species of Eimeria, the causative agent of coccidiosis in poultry and other livestock.[1][2] It is effective at very low concentrations and is active against various intracellular stages of the parasite's life cycle, including schizogony and gametogony.[2] The primary effect of this compound is the disruption of the parasite's life cycle, preventing the excretion of oocysts.[3]

For many years, the specific molecular targets of this compound were not fully elucidated. However, recent research has shed light on its potential interaction with fundamental cellular processes, particularly the cell cycle, which is meticulously regulated by a family of enzymes known as cyclin-dependent kinases.

Cyclin-Dependent Kinases: Master Regulators of the Cell Cycle

Cyclin-dependent kinases are a family of serine/threonine kinases that play a crucial role in regulating the progression of the eukaryotic cell cycle.[4] Their activity is dependent on the binding of a regulatory subunit, a cyclin. Different cyclin-CDK complexes are activated at specific phases of the cell cycle, phosphorylating a wide array of substrate proteins to drive the cell from one phase to the next.

In apicomplexan parasites such as Eimeria tenella, the rapid proliferation during schizogony is tightly controlled by their cell cycle machinery, making CDKs an attractive target for antiparasitic drug development.[4][5] The inhibition or dysregulation of these kinases can lead to cell cycle arrest and ultimately, the death of the parasite.

Evidence for this compound's Effect on Cyclin-Dependent Kinases

The most direct evidence linking this compound to CDKs comes from studies on Eimeria tenella. Research has focused on a specific CDK-related kinase 2, designated as EtCRK2.[4][6]

Downregulation of EtCRK2 Expression

Key studies have demonstrated that treatment with this compound leads to a significant reduction in both the messenger RNA (mRNA) and protein levels of EtCRK2 in the second-generation merozoites of E. tenella.[3][4][6] This suggests that this compound's mechanism of action may involve the transcriptional or post-transcriptional regulation of this crucial kinase, rather than direct enzymatic inhibition.

Disruption of the Parasite Cell Cycle

The downregulation of EtCRK2 by this compound is hypothesized to cause a disruption in the parasite's cell cycle.[7] By reducing the levels of a key regulatory kinase, this compound may prevent the parasite from progressing through the necessary checkpoints for proliferation, leading to the observed anticoccidial effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on EtCRK2 and other molecular markers in Eimeria tenella.

Parameter Treatment Group Observation Reference
EtCRK2 mRNA ExpressionThis compound-treated E. tenellaDecreased compared to control[4][6]
EtCRK2 Protein ExpressionThis compound-treated E. tenellaDecreased compared to control[4][6]
EtCRK2 Fluorescence IntensityThis compound-treated E. tenellaSignificantly weaker than control[3][6]
Parameter Treatment Group Quantitative Change Reference
EtENO mRNA ExpressionThis compound-treated E. tenellaDecreased by 36.3%[8]
EtENO Protein ExpressionThis compound-treated E. tenellaDecreased by 40.36%[8]
Second-generation merozoitesThis compound-treated chickensDecreased by 65.13%[9]
EtMIC1 mRNA ExpressionThis compound-treated E. tenellaDownregulated by 65.63%[9]
EtMIC2 mRNA ExpressionThis compound-treated E. tenellaDownregulated by 64.12%[9]
EtMIC3 mRNA ExpressionThis compound-treated E. tenellaDownregulated by 56.82%[9]
EtMIC4 mRNA ExpressionThis compound-treated E. tenellaDownregulated by 73.48%[9]
EtMIC5 mRNA ExpressionThis compound-treated E. tenellaDownregulated by 78.17%[9]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the hypothesized signaling pathway through which this compound exerts its anticoccidial effect by targeting the expression of EtCRK2.

Diclazuril_Pathway This compound This compound Unknown_Target Upstream Cellular Target(s) (Mechanism Unknown) This compound->Unknown_Target Transcription_Factors Transcription Factors Regulating EtCRK2 Unknown_Target->Transcription_Factors Inhibition EtCRK2_Gene EtCRK2 Gene Transcription_Factors->EtCRK2_Gene EtCRK2_mRNA EtCRK2 mRNA EtCRK2_Gene->EtCRK2_mRNA Transcription EtCRK2_Protein EtCRK2 Protein EtCRK2_mRNA->EtCRK2_Protein Translation Cell_Cycle_Substrates Cell Cycle Substrates EtCRK2_Protein->Cell_Cycle_Substrates Phosphorylation Cell_Cycle_Progression Cell Cycle Progression (Schizogony) Cell_Cycle_Substrates->Cell_Cycle_Progression Inhibition Inhibition of Proliferation Cell_Cycle_Progression->Inhibition

Caption: Proposed mechanism of this compound action on the EtCRK2 pathway.

Experimental Workflow for Investigating this compound's Effect on EtCRK2

The diagram below outlines a typical experimental workflow used to assess the impact of this compound on the expression of a target protein like EtCRK2.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_analysis Molecular Analysis Infection 1. Chicken Infection with E. tenella oocysts Treatment 2. This compound Treatment (vs. Control Group) Infection->Treatment Isolation 3. Isolation of Second-Generation Merozoites Treatment->Isolation RNA_Extraction 4a. RNA Extraction Isolation->RNA_Extraction Protein_Extraction 4b. Protein Extraction Isolation->Protein_Extraction Immunofluorescence 4c. Merozoite Fixation & Permeabilization Isolation->Immunofluorescence qPCR 5a. Quantitative RT-PCR (EtCRK2 mRNA levels) RNA_Extraction->qPCR Data_Analysis 6. Data Analysis & Comparison (Treated vs. Control) qPCR->Data_Analysis Western_Blot 5b. Western Blot (EtCRK2 protein levels) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis IF_Staining 5c. Immunofluorescence Staining (EtCRK2 localization & intensity) Immunofluorescence->IF_Staining IF_Staining->Data_Analysis

Caption: Workflow for analyzing this compound's effect on EtCRK2.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the investigation of this compound's effect on EtCRK2. These should be optimized for specific laboratory conditions.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for EtCRK2 mRNA Expression
  • RNA Isolation:

    • Harvest second-generation merozoites from control and this compound-treated chickens.

    • Isolate total RNA using a commercial RNA extraction kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare the reaction mixture containing cDNA template, forward and reverse primers for EtCRK2, and a suitable SYBR Green or probe-based qPCR master mix.

    • Use a housekeeping gene (e.g., 18S rRNA) for normalization.

    • Perform the qPCR reaction in a real-time PCR cycler with appropriate cycling conditions (denaturation, annealing, extension).

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in EtCRK2 mRNA expression in the this compound-treated group compared to the control.

Protocol: Western Blot for EtCRK2 Protein Expression
  • Protein Extraction:

    • Lyse isolated merozoites in RIPA buffer or a similar lysis buffer containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate.

    • Determine protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for EtCRK2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Use a loading control antibody (e.g., anti-actin or anti-tubulin) to ensure equal protein loading.

    • Quantify band intensities using densitometry software.

Protocol: Immunofluorescence for EtCRK2 Localization and Intensity
  • Sample Preparation:

    • Adhere isolated merozoites to poly-L-lysine coated slides.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary antibody against EtCRK2 for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Wash three times with PBS.

    • (Optional) Counterstain nuclei with DAPI.

  • Imaging:

    • Mount the slides with an anti-fade mounting medium.

    • Visualize the samples using a fluorescence or confocal microscope.

    • Capture images and analyze the fluorescence intensity and subcellular localization of EtCRK2.

Conclusion and Future Directions

The available evidence strongly implicates cyclin-dependent kinases, specifically EtCRK2, as a key molecular target in the anticoccidial action of this compound against Eimeria tenella. The downregulation of EtCRK2 expression at both the mRNA and protein levels provides a plausible mechanism for the observed disruption of the parasite's cell cycle and proliferation.

However, several questions remain to be addressed:

  • Direct vs. Indirect Action: It is still unclear whether this compound or its metabolites directly interact with components of the EtCRK2 regulatory pathway or if the effect on its expression is a downstream consequence of other cellular perturbations.

  • Upstream Signaling: The specific upstream targets of this compound that lead to the downregulation of EtCRK2 are yet to be identified.

  • Broad Applicability: Further research is needed to determine if this compound affects CDKs in other apicomplexan parasites.

Future research should focus on identifying the direct binding partners of this compound within the parasite and elucidating the complete signaling cascade that leads to the observed changes in gene expression. A deeper understanding of this mechanism will not only enhance our knowledge of this compound's function but also pave the way for the development of novel, highly targeted anticoccidial drugs.

References

Methodological & Application

Application Note: Standard Operating Procedure for Diclazuril Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diclazuril is a potent, broad-spectrum anticoccidial agent belonging to the benzeneacetonitrile class.[1][2] It is widely utilized in veterinary medicine and research to control and treat coccidiosis in poultry and other livestock.[1][3] A significant challenge in its laboratory application is its poor aqueous solubility.[1][4] Therefore, a standardized protocol for preparing stable and accurate stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed standard operating procedure (SOP) for the preparation of this compound stock solutions, primarily using organic solvents, and their subsequent dilution for aqueous applications.

Safety Precautions

Before handling, users must review the complete Safety Data Sheet (SDS). Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a laboratory coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle this compound powder in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.[5] Avoid contact with skin and eyes.[5][6]

  • Hygiene: Wash hands thoroughly after handling.[7] Eye-flushing systems and safety showers should be readily accessible.[5]

Materials and Equipment

  • This compound powder (≥95% purity)[7]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Dimethylformamide (DMF)

  • Sterile phosphate-buffered saline (PBS, pH 7.2) or other required aqueous buffers

  • Calibrated analytical balance

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes and micropipettes with sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Inert gas (e.g., nitrogen or argon) for purging (recommended)[7]

Quantitative Data Summary

This compound's solubility is highly dependent on the solvent system used. The following table summarizes key solubility data for preparing stock solutions.

Solvent SystemReported SolubilityNotesReference(s)
Dimethyl sulfoxide (DMSO)~ 5 mg/mLRecommended primary solvent for stock solutions.[1][7]
Dimethylformamide (DMF)~ 5 mg/mLAn alternative primary solvent. Should be purged with inert gas.[1][4][7]
DMSO:PBS (1:5, pH 7.2)~ 0.16 mg/mLIllustrates the low solubility upon dilution into aqueous buffers.[1][7]
Various Organic SolventsDMF > Acetone > Acetonitrile > Ethyl Acetate > Methanol > Ethanol > Propanols > Butanol > TolueneRelative order of solubility at temperatures from 283.15K to 323.15K.[4][8][9]

Experimental Protocols

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which can be stored for long periods.

  • Pre-calculation: Determine the required volume of stock solution. For example, to prepare 10 mL of a 5 mg/mL stock solution, 50 mg of this compound powder is required.

  • Weighing: Using a calibrated analytical balance, accurately weigh 50 mg of this compound powder and place it into a 15 mL sterile conical tube.

  • Solvent Addition: Add 10 mL of anhydrous DMSO to the conical tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. The final solution should be clear and free of particulates.

  • Inert Gas Purging (Recommended): To enhance stability, gently blow a stream of an inert gas (e.g., nitrogen) over the headspace of the solution before tightly sealing the cap.[7]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The solid compound is stable for at least 4 years at -20°C.[7]

This protocol details the dilution of the high-concentration organic stock into an aqueous buffer for immediate use in experiments.

  • Thaw Stock: Remove one aliquot of the this compound stock solution (from Protocol 1) from the -20°C freezer and allow it to thaw completely at room temperature.

  • Pre-Dilution (Optional): For very low final concentrations, a serial dilution may be necessary. It is recommended to perform intermediate dilutions in the same organic solvent (DMSO) before the final dilution into the aqueous buffer.

  • Final Dilution: Add the required volume of the this compound stock solution dropwise into the vortexing aqueous buffer (e.g., PBS or cell culture media). Crucially, add the DMSO stock to the buffer, not the other way around , to minimize precipitation.

    • Example: To prepare 10 mL of a 10 µg/mL working solution from a 5 mg/mL stock, add 20 µL of the stock solution to 9.98 mL of the aqueous buffer.

  • Final Mixing: Vortex the final working solution gently to ensure homogeneity.

  • Stability and Use: Aqueous solutions of this compound are sparingly soluble and have limited stability. It is strongly recommended not to store the aqueous solution for more than one day.[7] Prepare fresh working solutions for each experiment.

Experimental Workflow Diagram

G Workflow for this compound Solution Preparation start Start weigh 1. Weigh this compound Solid Powder start->weigh add_solvent 2. Add Organic Solvent (e.g., DMSO, DMF) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve stock_solution High-Concentration Stock Solution (e.g., 5 mg/mL) dissolve->stock_solution store Store at -20°C (Long-term) stock_solution->store dilute 4. Dilute Stock in Aqueous Buffer stock_solution->dilute working_solution Final Aqueous Working Solution dilute->working_solution use_immediately Use within 24 hours working_solution->use_immediately

References

In Vitro Susceptibility Testing of Eimeria to Diclazuril: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

I have completed the final targeted search. While I was unable to find specific IC50 values for Diclazuril on the intracellular stages (schizonts, gametocytes) of Eimeria tenella in vitro, I have gathered substantial information to create a comprehensive and detailed application note and protocol.

I have the following:

  • A specific IC50 value for this compound in an oocyst sporulation inhibition assay.

  • Detailed protocols for in vitro invasion and replication inhibition assays using MDBK cells.

  • Information on the mechanism of action of this compound, specifically its effect on the actin depolymerizing factor (EtADF), which is sufficient to create a signaling pathway diagram.

  • General descriptions of this compound's effect on intracellular stages (schizonts and gametocytes) from in vivo and ultrastructural studies.

Although I will not be able to provide a comprehensive table with multiple IC50 values for different intracellular stages, I can create a strong document by:

  • Detailing the protocols for the in vitro assays.

  • Presenting the available quantitative data for the oocyst sporulation assay in a table.

  • Creating a detailed signaling pathway diagram based on the known mechanism of action on EtADF.

  • Supplementing the information with qualitative descriptions of this compound's effects on intracellular stages based on the search results.

I can now proceed with generating the application notes and protocols based on the information gathered.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, remains a significant economic burden on the global poultry industry. Control of this disease heavily relies on the use of anticoccidial drugs, among which this compound is a potent synthetic compound. The emergence of drug-resistant Eimeria strains necessitates robust and reliable methods for monitoring drug susceptibility. In vitro testing provides a valuable tool for screening new anticoccidial candidates, evaluating the efficacy of existing drugs against field isolates, and understanding their mechanisms of action, thereby reducing the reliance on in vivo animal studies.

This document provides detailed application notes and protocols for the in vitro susceptibility testing of Eimeria to this compound, focusing on two key assays: the Oocyst Sporulation Inhibition Assay and the Intracellular Development Inhibition Assay.

Mechanism of Action of this compound

This compound is a benzeneacetonitrile derivative that exhibits a broad spectrum of activity against various Eimeria species. Its primary mode of action is the disruption of the parasite's life cycle during the intracellular developmental stages, specifically targeting schizogony (asexual reproduction) and gametogony (sexual reproduction).[1][2] Histological studies have revealed that this compound induces extensive degenerative changes in both first and second-generation schizonts, characterized by a loss of internal structure, vacuolization, and incomplete merogony.[2] Similar degenerative effects are observed in micro- and macrogametocytes.[2]

Recent research has shed light on the molecular mechanism, indicating that this compound affects the parasite's cytoskeleton. It has been shown to reduce the expression of the actin depolymerizing factor (EtADF) in Eimeria tenella and increase its phosphorylation.[3] EtADF is crucial for regulating actin filament turnover, a process essential for parasite motility, host cell invasion, and intracellular development. By inhibiting EtADF, this compound disrupts the parasite's actin dynamics, leading to the observed developmental defects and ultimately, parasite death.[3]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the quantitative data available for the in vitro efficacy of this compound against Eimeria.

Assay TypeEimeria SpeciesTest CompoundIC50 ValueReference
Oocyst Sporulation InhibitionEimeria spp. (from goats)This compound0.078 mg/mLNot available in search results

Note: There is a lack of publicly available, specific IC50 values for this compound against the intracellular stages (sporozoite invasion, schizont, and gametocyte development) of various Eimeria species in peer-reviewed literature. The primary focus of published research has been on in vivo efficacy.

Experimental Protocols

Oocyst Sporulation Inhibition Assay

This assay evaluates the effect of this compound on the sporulation of Eimeria oocysts, a critical step for becoming infective.

Materials:

  • Fresh, unsporulated Eimeria oocysts

  • 2.5% (w/v) potassium dichromate solution

  • This compound stock solution (in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • 24-well plates

  • Incubator (25-29°C)

  • Microscope with a counting chamber (e.g., McMaster chamber)

Protocol:

  • Oocyst Preparation: Purify unsporulated oocysts from fecal samples using standard salt flotation techniques. Wash the oocysts several times with PBS to remove debris and residual salts.

  • Drug Dilution: Prepare a series of dilutions of this compound in 2.5% potassium dichromate solution. Include a solvent control (potassium dichromate with the same concentration of solvent used for the drug stock) and a negative control (potassium dichromate only).

  • Incubation: Dispense a known number of unsporulated oocysts (e.g., 1 x 10^5 oocysts) into each well of a 24-well plate. Add the prepared this compound dilutions and controls to the respective wells.

  • Sporulation: Incubate the plates at 25-29°C with gentle agitation for 48-72 hours to allow for sporulation.

  • Assessment: After incubation, take an aliquot from each well and count the number of sporulated and unsporulated oocysts under a microscope using a counting chamber. A sporulated oocyst contains four sporocysts.

  • Data Analysis: Calculate the percentage of sporulation inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (% Sporulation in Treatment / % Sporulation in Control)] x 100 The IC50 value (the concentration of this compound that inhibits 50% of oocyst sporulation) can then be determined by plotting the percentage of inhibition against the log of the drug concentration and performing a non-linear regression analysis.

Intracellular Development Inhibition Assay

This assay assesses the effect of this compound on the invasion and intracellular development of Eimeria sporozoites within a host cell monolayer. Madin-Darby Bovine Kidney (MDBK) cells are commonly used for this purpose as they support the development of Eimeria tenella to first-generation merozoites.

Materials:

  • MDBK cells (or other suitable host cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Sporulated Eimeria tenella oocysts

  • Excystation solution (e.g., 0.75% sodium taurocholate and 0.25% trypsin in PBS)

  • This compound stock solution

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microscope (for qualitative assessment)

  • Reagents for DNA extraction and quantitative PCR (qPCR)

Protocol:

  • Cell Culture: Seed MDBK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Sporozoite Excystation: Prepare sporozoites from sporulated oocysts. Briefly, break the oocysts mechanically (e.g., with glass beads) to release sporocysts. Incubate the sporocysts in excystation solution at 41°C for 60-90 minutes to release sporozoites. Purify the sporozoites from debris using a DE-52 cellulose (B213188) column or Percoll gradient.

  • Drug Treatment:

    • Pre-treatment of Sporozoites: Incubate the purified sporozoites with various concentrations of this compound for 1 hour at 41°C. Include a solvent control and a no-drug control. After incubation, wash the sporozoites to remove the drug before adding them to the cell monolayer.

    • Post-infection Treatment: Alternatively, infect the MDBK cell monolayer with sporozoites first and then add the this compound-containing medium at different time points post-infection to assess the effect on different developmental stages.

  • Infection: Add the treated or untreated sporozoites to the confluent MDBK cell monolayers and incubate at 41°C in a 5% CO2 incubator.

  • Assessment of Inhibition:

    • Sporozoite Invasion (2-4 hours post-infection): To assess the effect on invasion, lyse the cells after a short incubation period. Extract DNA and perform qPCR using primers specific for Eimeria DNA to quantify the number of invaded sporozoites.

    • Intracellular Development (24, 48, 72 hours post-infection): To assess the effect on schizont development, lyse the cells at different time points. Quantify the parasite DNA using qPCR. A reduction in the amplification of parasite DNA in treated wells compared to control wells indicates inhibition of intracellular replication.

    • Microscopic Examination: At each time point, cells can be fixed, stained (e.g., with Giemsa), and examined under a microscope to qualitatively assess parasite morphology and development.

Visualizations

G Experimental Workflow for Intracellular Development Inhibition Assay cluster_preparation Preparation cluster_treatment Treatment cluster_infection Infection cluster_assessment Assessment cell_culture Seed MDBK cells in 96-well plate infection Infect MDBK monolayer with treated sporozoites cell_culture->infection sporozoite_prep Excyst and purify Eimeria sporozoites drug_treatment Pre-incubate sporozoites with this compound dilutions sporozoite_prep->drug_treatment drug_treatment->infection assessment_invasion 2-4h: Quantify invasion (qPCR) infection->assessment_invasion assessment_development 24-72h: Quantify development (qPCR) infection->assessment_development assessment_microscopy Qualitative microscopic examination infection->assessment_microscopy

Caption: Workflow for the in vitro intracellular development inhibition assay.

Caption: this compound's proposed mechanism of action via EtADF inhibition.

References

Application Notes and Protocols for Inducing Experimental Coccidiosis in Broiler Chickens for Drug Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses. The development and evaluation of effective anticoccidial drugs are crucial for the control of this disease. This document provides a detailed protocol for inducing experimental coccidiosis in broiler chickens to facilitate the standardized testing of anticoccidial drug efficacy. The methodologies outlined here are based on established scientific practices and guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP).[1]

The protocol covers the preparation of infective material, the experimental infection of broiler chickens, and the subsequent evaluation of disease pathology and drug effectiveness through various parameters, including lesion scoring, oocyst shedding, and performance metrics.

Materials and Reagents

  • Experimental Animals: Day-old broiler chicks (e.g., Cobb 500, Ross 308) from a coccidia-free source.[2][3]

  • Eimeria Species: Sporulated oocysts of relevant Eimeria species affecting broilers, such as Eimeria acervulina, Eimeria maxima, and Eimeria tenella.[4] Laboratory strains with known pathogenicity are recommended.[5]

  • Housing: Coccidia-free battery cages or floor pens with appropriate heating, lighting, and ventilation.[2][6]

  • Feed: A balanced, unmedicated broiler starter and grower feed. The feed for treatment groups will be mixed with the test anticoccidial drug.[2]

  • Equipment: Oral gavage tubes, microscopes, McMaster counting chambers, weighing scales, and equipment for necropsy.

  • Reagents: 2.5% (w/v) potassium dichromate solution for oocyst sporulation and preservation, saturated salt solution for fecal flotation.[7]

Experimental Protocols

Propagation and Sporulation of Eimeria Oocysts
  • Infection of Donor Birds: To obtain a sufficient quantity of oocysts, infect a group of 2-3 week-old coccidia-free broiler chickens with the desired Eimeria species.[8]

  • Fecal Collection: From day 5 to 9 post-infection, collect feces from the donor birds.[9]

  • Oocyst Isolation and Purification: Homogenize the feces in water and pass the suspension through sieves to remove debris. Concentrate the oocysts by centrifugation and salt flotation techniques.

  • Sporulation: Resuspend the purified oocysts in a 2.5% potassium dichromate solution and incubate at 27-30°C with aeration for 48-72 hours to facilitate sporulation.[7]

  • Oocyst Counting: Determine the concentration of sporulated oocysts per milliliter using a McMaster chamber.[7]

  • Storage: Store the sporulated oocysts in the potassium dichromate solution at 4°C for up to 3 months.[10]

Experimental Design and Animal Management
  • Acclimatization: House the day-old chicks in a coccidia-free environment for approximately 14 days to acclimatize. Provide ad libitum access to unmedicated feed and water.[9]

  • Grouping: Randomly allocate the birds to different experimental groups with a sufficient number of replicates. A typical design includes:

    • Group A: Uninfected, Unmedicated Control (UUC)

    • Group B: Infected, Unmedicated Control (IUC)

    • Group C: Infected, Medicated (Test Drug)

    • Group D: Infected, Medicated (Reference Drug)[6]

  • Medication: Two days prior to infection, start providing the respective medicated feeds to the treatment groups.[6] Ensure accurate mixing of the anticoccidial drug in the feed.[2]

Induction of Experimental Coccidiosis
  • Infection: At approximately 14-21 days of age, individually infect each bird in the infected groups by oral gavage directly into the crop.[5][6] Administer a standardized volume (e.g., 1 mL) of the oocyst suspension.

  • Infective Dose: The dose of sporulated oocysts will vary depending on the Eimeria species and the desired severity of infection. Refer to Table 1 for recommended doses.

Data Collection and Evaluation Parameters

Performance Parameters
  • Body Weight Gain (BWG): Weigh the birds individually at the start of the experiment (day 0), on the day of infection, and at the termination of the study (typically 7-9 days post-infection).[11]

  • Feed Conversion Ratio (FCR): Record the feed intake per pen and calculate the FCR (total feed consumed / total weight gain).[12]

  • Mortality: Record mortality daily and perform necropsies to determine the cause of death.[6]

Parasitological Parameters
  • Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each group and perform necropsies.[11] Score the intestinal lesions based on the Johnson and Reid (1970) method on a scale of 0 to 4.[13][14] Refer to Table 2 for a summary of the lesion scoring criteria.

  • Oocyst Shedding (Oocysts Per Gram of Feces - OPG): Collect fecal samples from each pen at peak shedding time (typically 5-8 days post-infection). Determine the OPG using the McMaster counting technique.[11]

Data Presentation

Table 1: Recommended Oocyst Doses for Experimental Infection
Eimeria SpeciesTarget LocationRecommended Dose (Sporulated Oocysts/Bird)Reference(s)
E. acervulinaDuodenum31,250 - 250,000[10]
E. maximaJejunum6,250 - 50,000[10]
E. tenellaCeca6,250 - 50,000[10]
Mixed InfectionVariesE. acervulina: 17,600, E. maxima: 12,500, E. tenella: 7,500[5]
Table 2: Summary of Lesion Scoring (Johnson and Reid, 1970)
ScoreEimeria acervulina (Duodenum)Eimeria maxima (Jejunum)Eimeria tenella (Ceca)Reference(s)
0 No gross lesions.No gross lesions.No gross lesions.[13][14]
+1 Scattered, white, plaque-like lesions.Small red petechiae; small amounts of orange mucus.Few scattered petechiae on the cecal wall.[13][14][15]
+2 Lesions closer together but not coalescent.Numerous red petechiae; intestine may be filled with orange mucus; slight ballooning.Noticeable blood in cecal contents; cecal wall somewhat thickened.[13][14][15]
+3 Lesions numerous enough to cause coalescence; thickened intestinal wall.Intestinal wall ballooned and thickened; mucosal surface roughened; pinpoint blood clots and mucus.Large amounts of blood or cecal cores present; cecal walls greatly thickened.[13][14][15]
+4 Extensive coalescence of lesions giving a coated appearance; severe intestinal thickening.Massive hemorrhage with brownish mucus; complete ballooning of the mid-intestine.Cecal wall greatly distended with blood or large caseous cores.[13][14][15]

Visualizations

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_infection Phase 2: Infection cluster_evaluation Phase 3: Evaluation cluster_analysis Phase 4: Data Analysis A Day 1: Procure Day-Old Broiler Chicks B Day 1-14: Acclimatization Period (Coccidia-free environment) A->B D Day 14: Experimental Infection (Oral gavage of Eimeria oocysts) B->D C Day 12: Start Medicated Feed (Treatment Groups) E Day 14-21: Data Collection (Mortality, BWG, FCR) D->E F Day 19-21: Fecal Collection (Oocyst Shedding - OPG) D->F G Day 20-21: Necropsy (Lesion Scoring) D->G H Statistical Analysis of Performance and Parasitological Data E->H F->H G->H I Evaluation of Anticoccidial Drug Efficacy H->I Coccidiosis_Pathogenesis_and_Intervention cluster_infection Infection Cycle cluster_pathology Pathophysiology cluster_intervention Drug Intervention A Ingestion of Sporulated Oocysts B Excystation and Sporozoite Release A->B C Invasion of Intestinal Epithelial Cells B->C D Asexual and Sexual Multiplication (Schizogony & Gametogony) C->D F Epithelial Cell Destruction C->F E Oocyst Formation and Shedding in Feces D->E D->F K Inhibition of Parasite Development D->K G Hemorrhage and Inflammation F->G H Nutrient Malabsorption F->H M Amelioration of Intestinal Lesions F->M I Reduced Weight Gain & Increased FCR G->I H->I J Anticoccidial Drug J->K L Reduced Oocyst Shedding K->L K->M N Improved Performance L->N M->N

References

Diclazuril Dosage Calculation for Research Studies in Lambs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril is a benzeneacetonitrile derivative belonging to the triazine class of compounds, widely recognized for its potent anticoccidial properties.[1][2] It is utilized in veterinary medicine for the treatment and prevention of coccidiosis in various livestock, including lambs.[1][3] Coccidiosis, caused by protozoan parasites of the genus Eimeria, can lead to significant economic losses in sheep farming due to clinical signs such as diarrhea, reduced weight gain, and in severe cases, mortality.[4] this compound acts on the asexual and sexual stages of the parasite's life cycle, interrupting the excretion of oocysts and thereby reducing environmental contamination and infection pressure.[5][6]

These application notes provide detailed protocols for researchers conducting studies on this compound in lambs, with a focus on dosage calculation, efficacy evaluation, and pharmacokinetic analysis.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in lambs, derived from various research and regulatory documents.

Table 1: Recommended this compound Dosage and Administration in Lambs

ParameterValueReference
Therapeutic & Preventive Dosage 1 mg/kg body weight[3][6][7]
Route of Administration Oral suspension[3][7]
Timing for Prevention 4-6 weeks of age[3][7]
Second Dose (High Infection Pressure) Approximately 3 weeks after the first dose[3][7]

Table 2: Pharmacokinetic Parameters of this compound in Lambs (1 mg/kg Oral Dose)

ParameterValueReference
Time to Maximum Plasma Concentration (Tmax) ~24 hours[5][8][9]
Elimination Half-life (T½) ~30 hours[5][8][9]
Absorption Poor[5][8][9]

Table 3: Dose-Response Efficacy of this compound Against Eimeria spp. in Lambs

Dosage (mg/kg)Fecal Oocyst Output Reduction (%)Reference
0.2579.7%[10][11]
1.097.3%[10][11]
2.099.4%[10][11]
4.099.5%[10][11]

Experimental Protocols

This compound Efficacy Study Protocol

Objective: To evaluate the efficacy of a specific this compound dosage in controlling coccidiosis in lambs.

Materials:

  • Test lambs (e.g., 4-6 weeks of age), free from coccidiosis at the start of the study.

  • This compound oral suspension (e.g., 2.5 mg/mL).

  • Syringes for accurate oral dosing.

  • Fecal collection bags.

  • Microscope, McMaster counting chambers, beakers, graduated cylinders, tea strainer or cheesecloth.

  • Flotation solution (e.g., saturated sodium chloride).

  • Laboratory scale.

Procedure:

  • Animal Selection and Acclimatization:

    • Select a suitable number of lambs of similar age and weight.

    • House the lambs in an environment that prevents accidental coccidial infection.

    • Allow for an acclimatization period of at least 7 days.

  • Experimental Groups:

    • Randomly allocate lambs to different treatment groups (e.g., untreated control, this compound-treated). A minimum of 10 lambs per group is recommended.

  • Infection (for induced infection models):

    • Orally infect lambs (excluding a negative control group) with a known number of sporulated Eimeria oocysts (e.g., Eimeria crandallis and Eimeria ovinoidalis).

  • Treatment Administration:

    • Accurately weigh each lamb before treatment.

    • Calculate the required volume of this compound suspension based on the 1 mg/kg dosage.

    • Administer the this compound oral suspension using a syringe. For preventative studies, this is typically done at 4-6 weeks of age.[3][7]

  • Data Collection:

    • Collect fecal samples from each lamb at predetermined intervals (e.g., daily or every other day) for a specified period (e.g., 28 days).

    • Monitor and record clinical signs daily, including fecal consistency (diarrhea score), appetite, and general demeanor.

    • Record body weight at the beginning and end of the study, and at regular intervals.

  • Fecal Oocyst Counting (Modified McMaster Technique):

    • Weigh 2 grams of feces from each sample.[2]

    • In a beaker, mix the feces with 60 mL of flotation solution until homogenous.[2]

    • Strain the mixture through a tea strainer or cheesecloth into a clean beaker.[2]

    • While stirring the filtrate, use a pipette to fill both chambers of a McMaster slide.[2]

    • Allow the slide to sit for 5 minutes for the oocysts to float.

    • Using a microscope at 100x magnification, count the number of oocysts within the grid of both chambers.[12]

    • Calculate the oocysts per gram (OPG) of feces: OPG = (Total oocysts in both chambers) x 50.

  • Data Analysis:

    • Compare the mean OPG counts, clinical scores, and weight gain between the treatment and control groups using appropriate statistical methods.

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in lambs.

Materials:

  • Healthy lambs.

  • This compound oral suspension.

  • Syringes for dosing.

  • Blood collection tubes (e.g., containing heparin).

  • Centrifuge.

  • Pipettes and storage vials.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry).[13][14]

  • Analytical standards of this compound.

Procedure:

  • Animal Preparation and Dosing:

    • House lambs individually for accurate monitoring.

    • Administer a single oral dose of this compound (e.g., 1 mg/kg or a higher dose like 5 mg/kg to ensure detectable plasma concentrations).[13][14]

  • Blood Sampling:

    • Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-administration).[13][14]

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to labeled storage vials and store at -20°C or lower until analysis.

  • Sample Analysis (HPLC):

    • Prepare plasma samples for analysis, which may involve a deproteinization step with acetonitrile.[8][15]

    • Analyze the samples using a validated HPLC method to determine the concentration of this compound.[13][14]

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Tmax, Cmax, and T½, using non-compartmental analysis.[13][14]

Visualizations

This compound's Mechanism of Action in Eimeria

Diclazuril_Mechanism cluster_host_cell Host Intestinal Cell Schizonts Asexual Stages (Schizonts) Gamonts Sexual Stages (Gamonts) Schizonts->Gamonts Development Oocyst_Shedding Oocyst Shedding Gamonts->Oocyst_Shedding Leads to This compound This compound This compound->Schizonts Inhibits development This compound->Gamonts Inhibits development This compound->Oocyst_Shedding Blocks

Caption: this compound's inhibitory action on Eimeria development.

Experimental Workflow for this compound Efficacy Study

Efficacy_Workflow start Start: Lamb Selection & Acclimatization grouping Random Allocation to Groups (Control & Treatment) start->grouping infection Experimental Infection (Eimeria oocysts) grouping->infection treatment This compound Administration (1 mg/kg) infection->treatment monitoring Daily Monitoring (Clinical Signs, Fecal Score) treatment->monitoring sampling Fecal Sample Collection (Regular Intervals) monitoring->sampling analysis Fecal Oocyst Counting (McMaster Technique) sampling->analysis data_analysis Statistical Analysis (Compare Groups) analysis->data_analysis end End: Efficacy Determination data_analysis->end

Caption: Workflow for evaluating the efficacy of this compound in lambs.

Logical Relationship for Dosage Calculation

Dosage_Calculation lamb_weight Lamb's Body Weight (kg) total_dose Total this compound Dose (mg) lamb_weight->total_dose Multiply by dosage_rate Dosage Rate (1 mg/kg) dosage_rate->total_dose Multiply by final_volume Volume to Administer (mL) total_dose->final_volume Divide by concentration Suspension Concentration (e.g., 2.5 mg/mL) concentration->final_volume Divide by

Caption: Logical steps for calculating the administration volume of this compound.

References

Application Note: Quantification of Diclazuril in Animal Feed using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diclazuril is a potent anticoccidial agent widely used in the poultry industry to control coccidiosis, a parasitic disease of the intestinal tract.[1][2] To ensure the safety of animal products for human consumption and the efficacy of the treatment, regulatory bodies have established maximum residue limits (MRLs) for this compound in animal feed. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in animal feed, suitable for routine quality control and regulatory compliance monitoring.

Principle

This method involves the extraction of this compound from the feed matrix using an acidified methanol (B129727) solution. The resulting extract is then purified using a solid-phase extraction (SPE) C18 cartridge to remove interfering substances.[3][4] The purified extract is subsequently analyzed by reversed-phase HPLC with UV detection at 280 nm.[3][4][5] Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard. An internal standard can be used to improve the accuracy and precision of the method.[3]

Detailed Experimental Protocol

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Solid-Phase Extraction (SPE) C18 cartridges (e.g., 5000 mg).[4]

    • Homogenizer or blender.

    • Centrifuge.

    • Rotary evaporator.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm).

  • Reagents:

    • This compound analytical standard.

    • Internal standard (e.g., Compound R062646, a structural analog of this compound).[3]

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • N,N-dimethylformamide (DMFA).[4][5]

    • Phosphoric acid (analytical grade).

    • Water (deionized or HPLC grade).

    • Anhydrous sodium sulfate.

2. Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below.

ParameterCondition
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile and 0.2% Phosphoric Acid[1]
Elution Mode Isocratic or Gradient (Ternary gradient has been used)[4][5]
Flow Rate 1.0 - 1.2 mL/min[1]
Injection Volume 20 µL
Column Temperature 30°C[6]
Detector Wavelength 280 nm[3][4][5]

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound analytical standard in methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range in the feed samples (e.g., 0.1 - 1.5 µg/mL).[3]

  • Internal Standard Solution: If using an internal standard, prepare a stock solution and add a constant amount to all standard and sample solutions.

4. Sample Preparation

  • Homogenization: Grind a representative portion of the animal feed sample to a fine powder.

  • Extraction:

    • Weigh a suitable amount (e.g., 10 g) of the homogenized feed sample into a centrifuge tube.

    • Add a known volume of acidified methanol (e.g., 50 mL of methanol with 1% phosphoric acid).[3][4]

    • If an internal standard is used, add it at this stage.

    • Homogenize the mixture for a specified time (e.g., 20 minutes).

    • Centrifuge the mixture and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load an aliquot of the supernatant onto the cartridge.

    • Wash the cartridge with a suitable solvent to remove interferences (e.g., water/methanol mixture).

    • Elute the this compound from the cartridge with a mixture of acidified methanol and water.[4]

  • Final Preparation:

    • Evaporate the eluate to dryness using a rotary evaporator.[3][4]

    • Reconstitute the residue in a known volume of a mixture of N,N-dimethylformamide (DMFA) and water.[4][5]

    • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

5. Method Validation

The analytical method should be validated according to international guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.

ParameterTypical Results
Linearity (Range) 0.1 - 1.5 mg/kg[3]
Correlation Coefficient (r²) > 0.99
Accuracy (Recovery) 85%[3]
Precision (RSDr) 4.5 % to 11.2 %[4][5]
Precision (RSDR) 14.3 % to 18.1 %[4][5]
Limit of Detection (LOD) 0.1 mg/kg[4][5]
Limit of Quantification (LOQ) 0.5 mg/kg[4][5]

Visualizations

experimental_workflow sample Feed Sample homogenize Homogenization sample->homogenize extract Extraction (Acidified Methanol) homogenize->extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) extract->spe evap Evaporation spe->evap reconstitute Reconstitution (DMFA/Water) evap->reconstitute hplc HPLC Analysis reconstitute->hplc data Data Analysis & Quantification hplc->data

Caption: Experimental workflow for this compound quantification in feed.

logical_relationship start Start Analysis check_linearity Is Linearity Acceptable? (r² > 0.99) start->check_linearity check_recovery Is Recovery within Range? (e.g., 80-110%) check_linearity->check_recovery Yes optimize_method Optimize Method check_linearity->optimize_method No check_precision Is Precision Acceptable? (RSD < 15%) check_recovery->check_precision Yes check_recovery->optimize_method No valid_method Method is Valid check_precision->valid_method Yes check_precision->optimize_method No end End valid_method->end optimize_method->start

Caption: Logical diagram for HPLC method validation.

References

Application Notes and Protocols for Administering Diclazuril through Drinking Water in Experimental Poultry Flocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril is a broad-spectrum anticoccidial agent belonging to the benzeneacetonitrile class of compounds. It is highly effective against various species of Eimeria, the causative agent of coccidiosis in poultry.[1][2] Administration of this compound via drinking water is a common and effective method for both prophylactic and therapeutic treatment in poultry flocks.[3] This document provides detailed application notes and protocols for the experimental use of this compound in poultry, focusing on its administration through drinking water.

This compound's mechanism of action is not fully elucidated but it is known to be lethal to both the asexual and sexual stages of Eimeria.[3] It interrupts the parasite's life cycle by inducing degenerative changes in the first and second-generation schizonts and gametocytes.[3][4] This leads to a complete cessation of oocyst shedding.[3] Recent research suggests that this compound may exert its effect by inhibiting actin depolymerization factor (ADF) and reducing the expression of cyclin-dependent kinase 2 (EtCRK2) in Eimeria tenella.[5][6]

Data Presentation

Efficacy of this compound Administered via Drinking Water
ParameterInfected, Non-medicated (Positive Control)Infected, this compound-treatedNon-infected, Non-medicated (Negative Control)Reference
Mean Oocyst Count (per gram of feces) 3.67 x 10⁶1.93 x 10⁶0[7]
Final Body Weight (grams) 1392 ± 41.91613Not Reported[7]
Lesion Score Significantly higherSignificantly lower0[7]
Mortality Rate (%) 12.900.63 - 1.41 (depending on dose)0
Pharmacokinetic Parameters of this compound in Broiler Chickens (Oral Administration)
ParameterValueUnitReference
Time to Maximum Plasma Concentration (Tmax) 6 - 8hours[5][7]
Elimination Half-life (t½) ~50hours[7]
Bioavailability of this compound Sodium Salt vs. Pure this compound ~2.5x higher-[5]
Absorption Rate Constant (Ka) 0.1234h⁻¹[8]
Gut Elimination Rate Constant (Kgut) 0.3838h⁻¹[8]
Hepatic Clearance (Clhe) 0.00344L/h/kg[8]
Tissue Residue Levels of this compound in Broiler Chickens
TissueMean Residue Level (0 hours post-treatment)Mean Residue Level (48 hours post-treatment)Maximum Residue Limit (MRL) - Codex AlimentariusReference
Liver 1443 ppb565 ppb3000 ppb[9][10]
Kidney 1208 ppb446 ppb2000 ppb[9][10]
Muscle 209 ppb101 ppb500 ppb[9][10]
Acute Toxicity of this compound
SpeciesRoute of AdministrationLD50 (mg/kg bw)Reference
Mouse Oral>5000[7]
Rat Oral>5000[7]
Rabbit Dermal>4000[7]
Dog Oral>640[7]

Experimental Protocols

Preparation of this compound Medicated Drinking Water

Objective: To prepare a stable and accurately dosed this compound solution for administration to experimental poultry flocks.

Materials:

  • This compound (water-soluble formulation, e.g., 1% solution)

  • Clean drinking water

  • Volumetric flasks or graduated cylinders

  • Stirring apparatus

Procedure:

  • Determine the required concentration: this compound is typically administered at concentrations ranging from 0.5 to 10 ppm (mg/L) in drinking water.[3] The specific concentration will depend on the experimental design (prophylactic or therapeutic) and the severity of the coccidial challenge.

  • Calculate the required volume of this compound stock solution:

    • Volume of Stock (mL) = (Target Concentration (mg/L) x Total Volume of Water (L)) / Concentration of Stock Solution (mg/mL)

  • Preparation:

    • Measure the required volume of this compound stock solution using a calibrated volumetric flask or graduated cylinder.

    • Add the measured this compound to a larger container filled with the total required volume of clean drinking water.

    • Stir the solution thoroughly to ensure uniform distribution of the active ingredient.

  • Stability: Prepare fresh medicated water daily to ensure potency and stability.

Prophylactic Treatment Protocol

Objective: To evaluate the efficacy of this compound in preventing coccidiosis in an experimental flock.

Methodology:

  • Animal Model: Use day-old broiler chicks, randomly allocated to different treatment groups (e.g., non-infected/non-medicated, infected/non-medicated, infected/Diclazuril-treated).

  • Housing: House the birds in clean, disinfected pens with fresh litter.

  • Medication:

    • Begin administering this compound-medicated drinking water at a concentration of 0.5 to 1 ppm two to three days before the experimental infection.

    • Continue the medication for the duration of the experimental period (typically 7-14 days post-infection).

  • Infection: At a predetermined age (e.g., 14 days), orally inoculate the birds in the infected groups with a known number of sporulated Eimeria oocysts.

  • Parameters to Monitor:

    • Daily observation for clinical signs of coccidiosis (e.g., bloody droppings, ruffled feathers, depression).

    • Mortality rate.

    • Body weight gain and feed conversion ratio (FCR).

    • Oocyst counts in fecal samples collected at regular intervals post-infection.

    • Intestinal lesion scoring at the end of the experiment.

Therapeutic Treatment Protocol

Objective: To assess the efficacy of this compound in treating an existing coccidiosis infection.

Methodology:

  • Animal Model and Housing: As described in the prophylactic protocol.

  • Infection: Orally inoculate birds with sporulated Eimeria oocysts.

  • Medication:

    • Begin administration of this compound-medicated drinking water upon the first appearance of clinical signs of coccidiosis (typically 4-5 days post-infection).

    • A common therapeutic dose is 1 mL of a 1% this compound solution per 4 liters of drinking water (approximately 2.5 ppm) for 2 consecutive days.

  • Parameters to Monitor:

    • Same parameters as in the prophylactic protocol, with a focus on the reduction of clinical signs and oocyst shedding after the initiation of treatment.

Visualizations

Eimeria_Life_Cycle_Interruption Ingestion Oocyst Ingestion Sporozoites Sporozoite Release Ingestion->Sporozoites Schizont1 1st Gen. Schizonts (Asexual) Sporozoites->Schizont1 Merozoites1 1st Gen. Merozoites Schizont1->Merozoites1 Schizont2 2nd Gen. Schizonts (Asexual) Merozoites1->Schizont2 Merozoites2 2nd Gen. Merozoites Schizont2->Merozoites2 Gametocytes Gametocytes (Sexual Stage) Merozoites2->Gametocytes Oocyst Oocyst Formation Gametocytes->Oocyst Shedding Oocyst Shedding Oocyst->Shedding This compound This compound This compound->Schizont1 This compound->Schizont2 This compound->Gametocytes

Caption: this compound interrupts the Eimeria life cycle at multiple stages.

Experimental_Workflow Day0 Day 0: Acclimatization of Day-Old Chicks Prophylactic_Start Day 12-13: Start Prophylactic This compound Administration Day0->Prophylactic_Start Infection Day 14: Oral Inoculation with Eimeria Oocysts Prophylactic_Start->Infection Monitoring Daily Monitoring: - Clinical Signs - Mortality - Feed & Water Intake Prophylactic_Start->Monitoring Therapeutic_Start Day 18-19: Start Therapeutic This compound Administration (Onset of Clinical Signs) Infection->Therapeutic_Start Infection->Monitoring Therapeutic_Start->Monitoring Data_Collection Data Collection: - Body Weight - Oocyst Counts - Lesion Scoring (End) Monitoring->Data_Collection

Caption: General experimental workflow for this compound efficacy studies.

References

Application Notes and Protocols for Evaluating Diclazuril Efficacy in Floor-Pen Trials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diclazuril is a broad-spectrum anticoccidial agent belonging to the benzeneacetonitrile class of compounds. It is highly effective against various species of Eimeria, the causative agent of coccidiosis in poultry. Floor-pen trials are a crucial step in evaluating the efficacy of anticoccidial drugs like this compound under conditions that simulate commercial poultry production. These trials provide valuable data on the drug's ability to control coccidiosis, prevent performance losses, and ensure animal welfare.

These application notes provide detailed protocols for conducting floor-pen trials to assess the efficacy of this compound. The protocols cover experimental design, animal management, infection procedures, data collection, and analysis. Additionally, quantitative data from representative studies are summarized in tables for easy comparison, and diagrams illustrating the experimental workflow and the mechanism of action of this compound are provided.

Experimental Protocols

General Floor-Pen Trial Design

A standard floor-pen trial to evaluate the efficacy of this compound should be designed as a randomized complete block design. This design helps to minimize the effects of pen location within the poultry house.

Key components of the experimental design:

  • Treatments:

    • Negative Control: Unmedicated, uninfected.

    • Positive Control: Unmedicated, infected.

    • This compound Treatment Group(s): Medicated with this compound at various concentrations (e.g., 0.5 ppm, 1.0 ppm, 1.5 ppm), infected.[1]

    • Comparator Drug Group(s) (Optional): Medicated with another approved anticoccidial drug, infected.

  • Animals: Day-old broiler chicks of a commercial strain.

  • Housing: Floor pens with fresh litter (e.g., pine shavings). The stocking density should be representative of commercial conditions.

  • Duration: Typically 42 to 49 days.[1]

  • Randomization: Chicks should be randomly allocated to pens, and treatments randomly assigned to pens within each block.

Animal Management and Diet
  • Animal Husbandry: Standard brooding and management practices for commercial broilers should be followed. This includes appropriate temperature, lighting, and ventilation.

  • Feed and Water: Feed and water should be provided ad libitum. The basal diet should be a typical commercial broiler diet, formulated to meet the nutritional requirements of the birds at different growth stages (starter, grower, and finisher). The feed should be free of any other anticoccidial drugs.

  • Medication: this compound should be incorporated into the feed at the desired concentrations. It is crucial to ensure proper mixing and homogeneity of the drug in the feed.

Infection (Challenge) Model

To evaluate the efficacy of this compound, birds are experimentally infected with a mixed culture of pathogenic Eimeria species.

  • Inoculum: A mixed inoculum of sporulated oocysts of relevant Eimeria species (e.g., Eimeria acervulina, Eimeria maxima, and Eimeria tenella) should be used. The dose of oocysts should be sufficient to induce clinical signs of coccidiosis in the unmedicated, infected group.

  • Method of Inoculation: The inoculum can be administered orally to each bird or mixed in the feed.[2]

  • Timing of Inoculation: Birds are typically inoculated between 14 and 22 days of age.[3][4]

Data Collection and Evaluation Parameters

a. Performance Parameters:

  • Body Weight: Individual bird weights or pen body weights should be recorded at the start of the trial, at the time of infection, and at the end of the trial.

  • Feed Intake: Feed consumption per pen should be recorded throughout the trial.

  • Feed Conversion Ratio (FCR): Calculated as the ratio of feed intake to body weight gain.

b. Coccidiosis-Specific Parameters:

  • Mortality: Daily mortality should be recorded, and the cause of death determined by post-mortem examination. Coccidiosis-related mortality is a key efficacy parameter.

  • Lesion Scoring: On a pre-determined day post-infection (typically 6-7 days), a subset of birds from each pen is euthanized for intestinal lesion scoring. The Johnson and Reid method is a widely accepted scoring system (0 to 4 scale) for different intestinal sections.[3][5]

  • Oocyst Counting (Oocysts Per Gram - OPG): Fecal or litter samples are collected from each pen at specified intervals post-infection to determine the number of oocysts being shed. The McMaster counting chamber technique is a standard method for oocyst quantification.[1]

Data Presentation

The following tables summarize representative quantitative data from floor-pen trials evaluating the efficacy of this compound.

Table 1: Effect of this compound on Performance Parameters in Broilers Challenged with Eimeria spp.

TreatmentAverage Body Weight Gain (g)Feed Conversion Ratio (FCR)Coccidiosis Mortality (%)
Unmedicated, Uninfected18001.850
Unmedicated, Infected15502.1012.90[1]
This compound (0.5 ppm), Infected17801.901.41[1]
This compound (1.0 ppm), Infected17951.870.85[1]
This compound (1.5 ppm), Infected17901.880.63[1]

Table 2: Effect of this compound on Coccidiosis-Specific Parameters

TreatmentAverage Total Lesion ScoreOocyst Shedding (OPG)
Unmedicated, Uninfected0.00
Unmedicated, Infected3.5250,000
This compound (0.5 ppm), Infected0.7750,000
This compound (1.0 ppm), Infected0.6735,000
This compound (1.5 ppm), Infected0.6330,000

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_treatment Treatment & Challenge Phase cluster_data Data Collection Phase cluster_analysis Analysis & Reporting Day0 Day 0: Chick Placement - Randomly allocate day-old chicks to floor pens Acclimation Day 0-14: Acclimation Period - Provide basal diet and water ad libitum Day0->Acclimation Medication Day 14-42: Medicated Feed - Introduce this compound-medicated feed to treatment groups Acclimation->Medication Infection Day 21: Eimeria Challenge - Inoculate birds with mixed Eimeria species Acclimation->Infection Performance_Data Day 0, 21, 42: Performance Data - Record body weight and feed intake Lesion_Scoring Day 27-28: Lesion Scoring - Euthanize a subset of birds and score intestinal lesions Infection->Lesion_Scoring Oocyst_Counting Weekly: Oocyst Counting - Collect litter/fecal samples to determine OPG Infection->Oocyst_Counting Analysis Data Analysis - Statistical analysis of all collected data Lesion_Scoring->Analysis Performance_Data->Analysis Oocyst_Counting->Analysis Report Final Report - Summarize findings and conclusions Analysis->Report

Caption: Experimental workflow for a typical floor-pen trial evaluating this compound efficacy.

This compound Mechanism of Action Signaling Pathway

G cluster_parasite Eimeria Parasite Cell This compound This compound EtADF Actin Depolymerizing Factor (ADF) This compound->EtADF Inhibits Development Intracellular Development (Schizogony & Gametogony) This compound->Development Inhibits F_Actin F-Actin (Filaments) EtADF->F_Actin Depolymerizes G_Actin G-Actin (Monomers) G_Actin->F_Actin Polymerization F_Actin->G_Actin Cytoskeleton Actin Cytoskeleton Dynamics F_Actin->Cytoskeleton Forms Invasion Host Cell Invasion (Gliding Motility) Cytoskeleton->Invasion Essential for Invasion->Development

References

Application Notes and Protocols for Diclazuril Efficacy Studies: Oocyst Count and Lesion Scoring Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the efficacy of Diclazuril against coccidiosis in poultry, focusing on two primary endpoints: oocyst counts and intestinal lesion scoring. These methods are fundamental in preclinical and clinical research for the development and validation of anticoccidial drugs.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic threat to the global poultry industry.[1][2][3] Effective control strategies are crucial, and the development of anticoccidial drugs like this compound requires robust and standardized methods for efficacy evaluation. This compound is a broad-spectrum anticoccidial agent that has demonstrated high activity against major pathogenic Eimeria species in chickens.[4][5][6] Its efficacy is typically assessed by its ability to reduce the shedding of oocysts in feces and to prevent or lessen the severity of intestinal lesions.[4][5][6]

This document outlines the standardized procedures for conducting two key assays in this compound efficacy studies: the McMaster oocyst counting technique for determining Oocysts Per Gram (OPG) of feces and the Johnson and Reid lesion scoring method for evaluating intestinal pathology.[7][8][9][10] Adherence to these protocols ensures the generation of reliable and comparable data, which is essential for regulatory submissions and scientific publications.

Data Presentation

The following tables summarize representative quantitative data from studies evaluating the efficacy of this compound.

Table 1: Effect of this compound on Oocyst Counts (Oocysts Per Gram of Feces)

Treatment GroupThis compound Dose (ppm in feed)Mean Oocyst Count (OPG x 10³)Percent Reduction (%)
Infected, Unmedicated Control0105,000-
This compound-Treated (Prophylactic)127,00074.3%
This compound-Treated (Therapeutic)130,00071.4%

Data synthesized from experimental studies.[11][12] Prophylactic treatment with this compound has been shown to significantly reduce oocyst shedding compared to untreated control groups.[11][12]

Table 2: Effect of this compound on Mean Lesion Scores

Intestinal Region / Eimeria SpeciesInfected, Unmedicated Control (Mean Score)This compound-Treated (1 ppm) (Mean Score)
Upper Intestine (E. acervulina)2.50.5
Mid-Intestine (E. maxima)2.80.8
Ceca (E. tenella)3.20.3

Lesion scores are based on the Johnson and Reid 0-4 scale.[8][9][10] Dose titration and floor-pen trials have consistently demonstrated that this compound at a concentration of 1 ppm in feed is highly effective in suppressing or reducing lesion scores caused by various Eimeria species.[4][5][6][13]

Experimental Protocols

Protocol 1: McMaster Oocyst Counting Technique

This protocol details the modified McMaster method for quantifying Eimeria oocysts in chicken feces.[14][15]

Materials:

  • Fecal sample

  • Saturated sodium chloride (flotation solution)

  • Beakers or mixing cups

  • Tongue depressors or stirring rods

  • Tea strainer or gauze

  • Transfer pipettes or syringes

  • McMaster counting slide

  • Compound microscope

  • Tally counter

Procedure:

  • Sample Preparation:

    • Weigh out 2 grams of a pooled, fresh fecal sample.[14] To ensure a representative sample from a pen or house, collect multiple fresh droppings from different locations.[16]

    • In a beaker, add 28 ml of saturated sodium chloride solution to the 2 grams of feces.[17]

    • Thoroughly mix the feces and flotation solution with a tongue depressor until a homogenous suspension is achieved.[17] Allow the mixture to stand for approximately 5 minutes.[17]

  • Filtration:

    • Strain the fecal suspension through a tea strainer or a double layer of gauze into a clean beaker to remove large debris.[14][17]

  • Chamber Loading:

    • While continuously stirring the filtrate to ensure a uniform oocyst distribution, use a transfer pipette to draw up a sample of the suspension.[14]

    • Immediately fill one chamber of the McMaster slide.[14][17] Avoid introducing large air bubbles.

    • Repeat the process to fill the second chamber of the slide.

  • Counting:

    • Let the filled slide sit for at least 5 minutes to allow the oocysts to float to the top of the chamber.[17]

    • Place the McMaster slide on the microscope stage and focus on the grid lines of one chamber using the 10x objective.

    • Count all the oocysts within the entire grid area of both chambers.

  • Calculation:

    • Calculate the Oocysts Per Gram (OPG) of feces using the following formula: OPG = (Total oocysts in both chambers) x 50

    • This calculation is based on a 1:15 dilution (2g feces in 28ml solution) and the volume of the McMaster chambers.

Interpretation of OPG Counts:

  • < 5,000 OPG: Generally indicates a low infection level with no clinical signs.[18]

  • 5,000 - 50,000 OPG: Suggests a moderate infection, which may be associated with reduced feed intake and mild diarrhea.[18]

  • > 50,000 OPG: Indicates a severe infection with a high risk of a clinical coccidiosis outbreak.[18]

Protocol 2: Johnson and Reid Lesion Scoring Technique

This protocol describes the standardized method for evaluating the severity of intestinal lesions caused by Eimeria species in chickens.[8][9][10]

Materials:

  • Recently euthanized chickens

  • Necropsy tools (scissors, forceps)

  • Good lighting

Procedure:

  • Necropsy:

    • Euthanize a representative sample of birds from each treatment group (typically 5-10 birds per group) at the peak of the Eimeria life cycle (usually 5-7 days post-infection).[19]

    • Expose the entire intestinal tract from the duodenum to the cloaca.

  • Gross Examination:

    • Carefully examine the entire length of the intestine for gross pathological changes, including:

      • Swelling and thickening of the intestinal wall.

      • Presence of blood, mucus, or caseous cores in the lumen.

      • White or red spots (petechiae) on the serosal and mucosal surfaces.

  • Lesion Scoring:

    • Assign a score from 0 to 4 for each major segment of the intestine (upper, middle, and ceca), corresponding to the predominant Eimeria species.[7][8]

    • The scoring is based on the severity of the lesions as described below.

Lesion Scoring Guide (Adapted from Johnson and Reid, 1970):

  • Score 0: No visible gross lesions.

  • Score 1: Few scattered, small lesions. For example, scattered white plaques in the duodenum for E. acervulina or a few scattered petechiae on the cecal wall for E. tenella.[7]

  • Score 2: More numerous lesions, but not coalescing. The intestinal wall may be slightly thickened, and there might be noticeable blood in the cecal contents for E. tenella.[7]

  • Score 3: Lesions are numerous enough to coalesce, giving the intestine a coated appearance. The intestinal wall is thickened and may be filled with blood or caseous cores.[7]

  • Score 4: Extensive hemorrhage and necrosis. The intestinal or cecal wall is greatly distended with blood or large caseous cores. Dead birds are typically assigned a score of 4.[7]

Mandatory Visualizations

Oocyst_Counting_Workflow cluster_collection Sample Collection & Preparation cluster_processing Sample Processing cluster_analysis Analysis fecal_sample 1. Collect Fresh Fecal Sample weigh_sample 2. Weigh 2g of Feces fecal_sample->weigh_sample add_flotation 3. Add 28ml Saturated NaCl Solution weigh_sample->add_flotation mix_suspension 4. Create Homogenous Suspension add_flotation->mix_suspension filter_suspension 5. Filter Through Strainer/Gauze mix_suspension->filter_suspension load_chamber 6. Load McMaster Slide Chambers filter_suspension->load_chamber wait_float 7. Wait 5 Minutes for Oocysts to Float load_chamber->wait_float microscopic_exam 8. Microscopic Examination (10x) wait_float->microscopic_exam count_oocysts 9. Count Oocysts in Both Grids microscopic_exam->count_oocysts calculate_opg 10. Calculate OPG count_oocysts->calculate_opg

Caption: Workflow for the McMaster Oocyst Counting Technique.

Lesion_Scoring_Workflow cluster_necropsy Necropsy cluster_examination Gross Examination cluster_scoring Scoring euthanize 1. Euthanize Representative Birds expose_intestine 2. Expose Intestinal Tract euthanize->expose_intestine examine_upper 3a. Examine Upper Intestine (E. acervulina) expose_intestine->examine_upper examine_mid 3b. Examine Mid-Intestine (E. maxima, E. necatrix) expose_intestine->examine_mid examine_ceca 3c. Examine Ceca (E. tenella) expose_intestine->examine_ceca score_0 Score 0: No Lesions examine_upper->score_0 score_1 Score 1: Mild Lesions examine_upper->score_1 score_2 Score 2: Moderate Lesions examine_upper->score_2 score_3 Score 3: Severe Lesions examine_upper->score_3 score_4 Score 4: Very Severe/Death examine_upper->score_4 examine_mid->score_0 examine_mid->score_1 examine_mid->score_2 examine_mid->score_3 examine_mid->score_4 examine_ceca->score_0 examine_ceca->score_1 examine_ceca->score_2 examine_ceca->score_3 examine_ceca->score_4

Caption: Workflow for the Johnson and Reid Lesion Scoring Technique.

References

Application Notes and Protocols for the Use of Diclazuril in Shuttle and Rotational Anticoccidial Programs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril is a potent synthetic anticoccidial agent belonging to the benzeneacetonitrile class of compounds. It exhibits broad-spectrum activity against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry and other livestock.[1] Its unique mode of action and high efficacy make it a valuable tool in shuttle and rotational programs designed to control coccidiosis and mitigate the development of drug resistance.[1][2] These programs involve the strategic alternation of different anticoccidial drugs to reduce the selection pressure for resistance to any single compound.[1][3]

This document provides detailed application notes, experimental protocols, and visualizations to guide researchers and drug development professionals in the effective use and evaluation of this compound in anticoccidial strategies.

Mechanism of Action

This compound is active against the intracellular developmental stages of coccidia, specifically targeting schizogony and gametogony.[4] Treatment with this compound leads to degenerative changes in the first and second-generation schizonts, characterized by a loss of internal structure and incomplete merogony.[4] It is also effective against both micro- and macrogametocytes.[4]

Recent research has shed more light on the molecular mechanisms of this compound. It has been shown to interfere with actin dynamics in Eimeria tenella by affecting the Actin Depolymerizing Factor (ADF), a protein critical for parasite motility and host cell invasion.[5] this compound treatment has been observed to decrease the expression of total EtADF while increasing its phosphorylation, thereby inhibiting its function.[5] Furthermore, studies suggest that this compound may also impact other key parasite proteins, including cyclin-dependent kinases (EtCRK2) and the glycolytic enzyme enolase (EtENO), and potentially disrupt mitochondrial respiration.[6][7]

Efficacy and Performance Data

This compound has demonstrated high efficacy against major pathogenic Eimeria species in poultry, including E. tenella, E. acervulina, E. necatrix, E. brunetti, E. maxima, and E. mitis.[8] Its effectiveness is typically measured by reductions in mortality, lesion scores, and oocyst shedding, as well as improvements in weight gain and feed conversion ratios. The recommended dosage in feed for poultry is typically 1 ppm.[4][8]

Table 1: Efficacy of this compound in Broiler Chickens (Floor-Pen Trials)

This compound Dose (ppm)Mortality Reduction (%)Average Lesion Score Reduction (%)Reference
0.578-[9]
1.081Significant Improvement[8][9]
1.582-[9]

Table 2: Comparative Efficacy of this compound (1 ppm) in Broiler Chickens

ParameterThis compound (1 ppm)Salinomycin (60 ppm)Lasalocid (90 ppm)Unmedicated ControlReference
Mortality Significantly ReducedReducedReducedHigh[8]
Lesion Scores Significantly ReducedReducedReducedHigh[8]
Weight Gain NormalNormalNormalReduced[8]
Feed Conversion NormalNormalNormalPoor[8]

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing regimens.

Table 3: Pharmacokinetic Parameters of this compound in Broiler Chickens (Oral Administration)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~8 hours[6]
Bioavailability (vs. sodium salt) 42.5%[6]

Shuttle and Rotational Programs

The development of resistance is a significant concern with the long-term use of any single anticoccidial.[2] Shuttle and rotational programs are designed to combat this by alternating between different classes of anticoccidials.

  • Shuttle Program: Involves using two or more different anticoccidials in the starter, grower, and finisher feeds within the same flock.[3][10] For example, a chemical anticoccidial like this compound may be used in the starter feed, followed by an ionophore in the grower feed.[10]

  • Rotational Program: Involves changing the anticoccidial drug used every 4 to 6 months, or after a few production cycles.[2][3] This provides a rest period for each class of drug, which can help restore the sensitivity of the Eimeria population.[2]

For optimal results, it is recommended to use this compound for no more than two consecutive flocks before rotating to a different class of anticoccidial, such as an ionophore, or a coccidiosis vaccine.[1]

Shuttle_Program cluster_flock Single Flock Grow-out Starter Starter Feed (Days 0-14) This compound (Chemical) Grower Grower Feed (Days 15-28) Ionophore (e.g., Salinomycin) Starter->Grower Transition Finisher Finisher Feed (Day 29 to Market) Withdrawal or Ionophore Grower->Finisher Transition

Diagram of a typical shuttle program for anticoccidial use.

Rotational_Program Flock1_2 Flocks 1 & 2 (e.g., Jan-Apr) This compound Program Flock3_4 Flocks 3 & 4 (e.g., May-Aug) Ionophore Program (e.g., Monensin) Flock1_2->Flock3_4 Rotation Flock5_6 Flocks 5 & 6 (e.g., Sep-Dec) Coccidiosis Vaccine or Different Chemical Flock3_4->Flock5_6 Rotation Flock1_2_next Flocks 1 & 2 (Next Year) Return to this compound or New Rotation Flock5_6->Flock1_2_next Rotation

Diagram illustrating a rotational anticoccidial program.

Experimental Protocols

Floor-Pen Efficacy Trial

Objective: To evaluate the efficacy of this compound against a mixed Eimeria infection in broiler chickens under conditions simulating commercial production.

Methodology:

  • Animal Model: Day-old broiler chicks of a commercial strain.

  • Housing: Floor pens with fresh litter (e.g., pine shavings).

  • Experimental Design: Randomized complete block design. A minimum of 5 replicate pens per treatment group, with 50-100 birds per pen.

  • Treatment Groups:

    • Unmedicated, uninfected control.

    • Unmedicated, infected control.

    • This compound-medicated (e.g., 1 ppm in feed), infected.

    • Positive control (another approved anticoccidial), infected.

  • Infection: On day 14, birds in the infected groups are orally inoculated with a mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, and E. tenella).

  • Data Collection:

    • Performance: Body weight and feed consumption are recorded weekly. Feed conversion ratio (FCR) is calculated.

    • Lesion Scoring: On day 6 or 7 post-infection, a subset of birds from each pen (e.g., 5 birds) are euthanized and their intestines are scored for coccidial lesions on a scale of 0 to 4.

    • Oocyst Counts: Fecal samples are collected from each pen at specified intervals post-infection to determine oocyst shedding (oocysts per gram of feces).

    • Mortality: Daily mortality is recorded, and the cause of death is determined by necropsy.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Battery Cage Anticoccidial Sensitivity Test (AST)

Objective: To determine the sensitivity of field isolates of Eimeria to this compound in a controlled laboratory setting.

Methodology:

  • Animal Model: Coccidia-free broiler chicks, approximately 2 weeks of age.

  • Housing: Wire-floored battery cages to prevent reinfection.

  • Experimental Design: Randomized design with multiple replicate cages per treatment group.

  • Treatment Groups:

    • Unmedicated, uninfected control.

    • Unmedicated, infected control.

    • This compound-medicated (e.g., 1 ppm in feed), infected.

  • Infection: Birds are orally inoculated with a specific field isolate of sporulated Eimeria oocysts.

  • Data Collection:

    • Weight Gain: Individual or group bird weights are recorded at the start and end of the trial.

    • Lesion Scoring: All surviving birds are euthanized and lesion scored 6-7 days post-infection.

    • Oocyst Production: Feces are collected from each cage for a specified period to determine total oocyst output.

  • Interpretation: The efficacy of this compound is assessed by comparing the weight gain, lesion scores, and oocyst production of the medicated group to the unmedicated, infected control group. A reduction in mean lesion score of ≥50% is typically considered sensitive.[11]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Infection cluster_data Data Collection and Analysis Animal_Model Day-old Broiler Chicks Randomization Randomized Allocation to Treatment Groups Animal_Model->Randomization Housing Floor Pens or Battery Cages Housing->Randomization Medication Administration of Medicated Feed (e.g., this compound at 1 ppm) Randomization->Medication Infection Oral Inoculation with Sporulated Eimeria Oocysts Medication->Infection Performance Measure Weight Gain and FCR Infection->Performance Lesion_Scoring Post-mortem Lesion Scoring Infection->Lesion_Scoring Oocyst_Counts Fecal Oocyst Counts Infection->Oocyst_Counts Analysis Statistical Analysis Performance->Analysis Lesion_Scoring->Analysis Oocyst_Counts->Analysis

General workflow for an anticoccidial efficacy trial.

Proposed Signaling Pathway of this compound in Eimeria

Based on current research, a proposed signaling pathway for this compound's action in Eimeria involves the disruption of crucial cellular processes.

Diclazuril_Pathway cluster_cellular_processes Key Cellular Processes in Eimeria cluster_molecular_targets Molecular Targets This compound This compound EtADF EtADF (Actin Depolymerizing Factor) This compound->EtADF Inhibits activity via increased phosphorylation EtCRK2 EtCRK2 (Cyclin-Dependent Kinase) This compound->EtCRK2 Downregulates expression EtENO EtENO (Enolase) This compound->EtENO Downregulates expression Actin_Dynamics Actin Dynamics (Polymerization/Depolymerization) Invasion Invasion Actin_Dynamics->Invasion Parasite Motility & Host Cell Invasion Actin_Dynamics->Invasion Essential for Cell_Cycle Cell Cycle Progression Replication Replication Cell_Cycle->Replication Schizont & Gamont Development Cell_Cycle->Replication Drives Glycolysis Glycolysis (Energy Production) Glycolysis->Replication Glycolysis->Replication Powers EtADF->Actin_Dynamics EtCRK2->Cell_Cycle EtENO->Glycolysis

Proposed mechanism of action of this compound in Eimeria.

Conclusion

This compound remains a highly effective and valuable tool for the control of coccidiosis in poultry. Its inclusion in well-designed shuttle and rotational programs is essential for maintaining its efficacy and managing the emergence of drug-resistant Eimeria strains. The protocols and data presented in these application notes provide a framework for the scientific evaluation and strategic implementation of this compound in modern poultry production.

References

Application of Diclazuril in the Treatment of Equine Protozoal Myeloencephalitis (EPM)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: Equine Protozoal Myeloencephalitis (EPM) is a debilitating neurological disease in horses caused predominantly by the protozoan parasite Sarcocystis neurona. Diclazuril, a triazine antiprotozoal agent, has emerged as a key therapeutic molecule for the management of EPM. This document provides detailed application notes and protocols for the use of this compound in a research and drug development context, based on published scientific literature.

Mechanism of Action: this compound exerts its antiprotozoal effect by targeting the apicoplast, a non-photosynthetic plastid organelle found in apicomplexan parasites like Sarcocystis neurona.[1] This organelle is a relic of secondary endosymbiosis and harbors unique metabolic pathways that are absent in mammalian host cells, making it an excellent target for selective drug action.[2] this compound is believed to disrupt critical functions within the apicoplast, such as fatty acid synthesis and isoprenoid biosynthesis, which are essential for parasite survival and replication.[2] This targeted action inhibits the proliferation of S. neurona merozoites.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and pharmacokinetic parameters of this compound in the context of EPM.

Table 1: In Vitro Efficacy of this compound against Sarcocystis neurona

This compound ConcentrationInhibition of Merozoite ProductionReference
0.1 ng/mL> 80%[3]
1.0 ng/mL> 95%[3]

Table 2: Pharmacokinetic Parameters of this compound in Horses

Dosage RegimenMatrixCmax (Peak Concentration)Tmax (Time to Peak)Half-life (t½)Steady-State ConcentrationReference
5 mg/kg (single oral dose)Plasma1.0 µg/mL~24 hours~50 hoursNot Applicable[4]
1 mg/kg (single oral dose, pellets)Plasma-~48 hours--[5][6]
1 mg/kg (single oral dose, pellets)CSF-~24 hours-Reached MIC (>1 ng/mL) by 12 hours[5][6]
0.5 mg/kg (daily for 10 days, pellets)Plasma---Substantial accumulation[7]
0.5 mg/kg (daily for 10 days, pellets)CSF---26 ng/mL (± 5 ng/mL)[7]
1 mg/kg (daily for 10 days, pellets)Plasma---Substantial accumulation[7]
1 mg/kg (daily for 10 days, pellets)CSF---25 ng/mL (± 4 ng/mL)[7]
~5.5 mg/kg (2.5 g/450 kg, daily for 21 days)Plasma--~43 hours (after single dose)7-9 µg/mL[8][9]
~5.5 mg/kg (2.5 g/450 kg, daily for 21 days)CSF---100-250 ng/mL[8][9]
1 mg/kg (once weekly for 5 weeks)Plasma264 ng/mL (mean peak)10 hours (post-dose)3.6 daysAchieved inhibitory concentrations[10][11]

Table 3: Clinical Efficacy of this compound in EPM-Affected Horses

Study PopulationTreatment ProtocolImprovement RateNeurological Score ImprovementRelapse Rate (at 6 months)Reference
40 horses that completed treatment5 mg/kg daily for 21 days (some adjusted to 5.5 mg/kg for 28 days)70% (28/40)14.2% improved by ≥3 grades; 39.3% improved by 2-3 grades; 46.4% improved by 1-2 grades5% (2/40)[12][13]
General Population (aggressively treated cases)Not specified60-70% show significant or complete reversal of symptomsNot specifiedNot specified[14]

Experimental Protocols

Protocol 1: In Vitro Efficacy Assessment of this compound against S. neurona

This protocol is based on the methodology for determining the inhibitory effect of this compound on merozoite production in cell culture.

1. Materials:

  • Sarcocystis neurona merozoites
  • Bovine turbinate (BT) cells
  • Cell culture flasks
  • Growth medium (e.g., RPMI 1640 with 10% fetal bovine serum)
  • This compound stock solution (in a suitable solvent like DMSO)
  • Hemocytometer or automated cell counter

2. Procedure:

  • Cell Culture Preparation: Seed BT cells into culture flasks and allow them to grow to a confluent monolayer.
  • Infection: Infect the BT cell monolayers with a known number of S. neurona merozoites.
  • Drug Application: Following a brief incubation period to allow for parasite invasion, replace the growth medium with fresh medium containing various concentrations of this compound (e.g., 0.1 ng/mL, 1.0 ng/mL) and a vehicle control (medium with the solvent used for the this compound stock).
  • Incubation: Incubate the flasks for a period sufficient to allow for merozoite replication in the control group (typically several days).
  • Merozoite Quantification:
  • Harvest the merozoites from each flask. This can be achieved by scraping the cell monolayer and lysing the host cells to release the parasites.
  • Count the number of merozoites per milliliter using a hemocytometer or an automated cell counter.
  • Data Analysis: Calculate the percentage inhibition of merozoite production for each this compound concentration compared to the vehicle control.

Protocol 2: Pharmacokinetic Study of this compound in Horses

This protocol outlines a typical design for assessing the pharmacokinetic profile of this compound in horses.

1. Animals and Housing:

  • Use healthy, adult horses determined to be free of EPM.
  • House the horses in individual stalls to allow for controlled feed intake and accurate dosing.
  • Acclimatize the horses to the study conditions before the experiment begins.

2. Drug Administration:

  • Administer a single oral dose of this compound at the desired concentration (e.g., 1 mg/kg or 5 mg/kg). The formulation (e.g., pellets, oral paste) should be specified.
  • For steady-state studies, administer daily doses for a specified period (e.g., 10 or 21 days).[7][8]

3. Sample Collection:

  • Blood (Plasma): Collect blood samples via jugular venipuncture into heparinized tubes at predetermined time points (e.g., pre-dose, and at 1, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 192 hours post-administration).[6] Centrifuge the blood to separate the plasma and store the plasma at -20°C or lower until analysis.
  • Cerebrospinal Fluid (CSF): Collect CSF from the lumbosacral space at specified time points. Due to the invasive nature of this procedure, time points are typically less frequent than for blood collection. Store CSF samples at -20°C or lower.

4. Sample Analysis:

  • High-Pressure Liquid Chromatography (HPLC): Quantify the concentration of this compound in plasma and CSF samples using a validated HPLC method.[7][8] This typically involves sample extraction, chromatographic separation, and detection using a UV or diode array detector.
  • Pharmacokinetic Modeling: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life.

Protocol 3: Clinical Trial for EPM Treatment with this compound

This protocol provides a framework for conducting a clinical trial to evaluate the efficacy of this compound in horses with EPM.

1. Case Selection:

  • Enroll horses with a confirmed diagnosis of EPM. Diagnosis should be based on a combination of:
  • A thorough neurological examination revealing clinical signs consistent with EPM (e.g., asymmetric ataxia, muscle atrophy).[15]
  • Serological testing of blood and CSF to demonstrate intrathecal antibody production against S. neurona.[15]
  • Exclusion of other neurological diseases.
  • Record the baseline neurological status of each horse using a standardized grading scale.

2. Neurological Examination and Grading:

  • Conduct a standardized neurological examination at baseline and at specified follow-up times.
  • Use a recognized grading scale, such as the Modified Mayhew Scale, to quantify the severity of neurological deficits:[16][17]
  • Grade 0: Normal.
  • Grade 1: Subtle neurological deficits, only apparent under specific circumstances.
  • Grade 2: Mild deficits that are consistently apparent.
  • Grade 3: Moderate deficits that are obvious to all observers.
  • Grade 4: Severe deficits with a tendency to buckle or fall.
  • Grade 5: Recumbent and unable to rise.

3. Treatment and Monitoring:

  • Administer this compound at the specified dose and duration (e.g., 1 mg/kg daily for 28 days).
  • Monitor the horses for any adverse effects throughout the treatment period.
  • Conduct follow-up neurological examinations at predetermined intervals (e.g., at the end of treatment and at 6 months post-treatment) to assess clinical improvement.

4. Outcome Assessment:

  • The primary outcome is the change in neurological grade from baseline.
  • Success can be defined as an improvement of one or more neurological grades.
  • Secondary outcomes can include relapse rates and owner-reported quality of life.

Visualizations

Diclazuril_Mechanism_of_Action cluster_Sarcocystis_neurona Sarcocystis neurona Apicoplast Apicoplast Metabolic_Pathways Essential Metabolic Pathways (e.g., Fatty Acid Synthesis, Isoprenoid Biosynthesis) Apicoplast->Metabolic_Pathways Parasite_Survival Parasite Survival and Replication Metabolic_Pathways->Parasite_Survival This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Metabolic_Pathways caption This compound's Mechanism of Action

Caption: this compound targets the apicoplast in S. neurona, inhibiting essential metabolic pathways.

EPM_Treatment_Workflow Start Suspected EPM Case Diagnosis Diagnosis: - Neurological Exam - CSF & Serum Analysis - Rule out other diseases Start->Diagnosis Treatment This compound Administration (e.g., 1 mg/kg for 28 days) Diagnosis->Treatment Monitoring Clinical Monitoring - Neurological Re-evaluation - Adverse Effect Watch Treatment->Monitoring Outcome Outcome Assessment: - Neurological Improvement - Relapse Evaluation Monitoring->Outcome caption EPM Diagnosis and Treatment Workflow

Caption: A streamlined workflow for the diagnosis and treatment of EPM with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Eimeria Resistance to Diclazuril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of Eimeria resistance to the anticoccidial drug Diclazuril.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a benzeneacetonitrile compound that is highly effective against various Eimeria species. While its precise mechanism is not fully elucidated, it is believed to interfere with the parasite's mitochondrial function, specifically targeting the respiratory chain. It is effective against different developmental stages of the parasite.[1][2]

Q2: How does resistance to this compound develop in Eimeria populations?

A2: Resistance to this compound in Eimeria typically develops through the selection of resistant individuals within a population under continuous drug pressure.[3] This can be induced in a laboratory setting by exposing parasite populations to progressively increasing concentrations of the drug over multiple passages in chickens.[3]

Q3: Is this compound resistance an all-or-nothing phenomenon?

A3: No, this compound resistance can be partial or complete.[3][4][5] Some drug-passaged lines of Eimeria may show reduced sensitivity where the drug retains some efficacy, while others can become completely resistant.[3][6]

Q4: What are the known molecular mechanisms of this compound resistance?

A4: The molecular basis of this compound resistance is complex and not fully understood. Current research points towards a multifactorial genetic basis rather than a single gene mutation. Studies have identified genomic regions with strong selection signals in this compound-resistant strains of Eimeria tenella.[7] Additionally, comparative transcriptome analyses have shown differential expression of genes in resistant strains compared to sensitive ones. For instance, the upregulation of genes such as enolase 2 has been observed in this compound-resistant E. tenella.[8] However, no specific mutations in this gene were found in resistant strains, suggesting other regulatory mechanisms might be involved.[8]

Q5: Are there specific genetic markers for this compound resistance?

A5: Currently, there are no universally validated genetic markers for this compound resistance. However, research into drugs with similar modes of action, such as decoquinate (B1670147), has identified non-synonymous mutations in the mitochondrial cytochrome b (cyt b) gene that are highly correlated with resistance.[1] Given that this compound also targets mitochondrial function, the cyt b gene is a primary candidate for investigating resistance-conferring mutations for this compound.

Q6: Can resistance to this compound be reversed?

A6: Studies have shown that the sensitivity of Eimeria field isolates to this compound can increase after a period of using alternative control methods, such as live coccidiosis vaccines. This suggests that in the absence of drug pressure, the proportion of sensitive parasites in the population can increase.

Troubleshooting Guides

Problem 1: Inconsistent results in Anticoccidial Sensitivity Tests (ASTs).
  • Possible Cause 1: Improper handling of Eimeria isolates.

    • Solution: Ensure that field isolates are properly purified and propagated in coccidia-free birds before use in ASTs. Mixed infections can confound results. Use a standardized number of sporulated oocysts for infection.[9]

  • Possible Cause 2: Variation in host genetics and immune status.

    • Solution: Use a consistent breed of chickens of the same age and from the same source for all experimental groups. Ensure that birds are housed in a controlled environment to minimize variations in immune status.

  • Possible Cause 3: Incorrect drug dosage or administration.

    • Solution: Accurately calculate and mix the this compound into the feed to ensure a homogenous distribution and the correct final concentration. Medicated feed should be provided consistently to the treated groups.

Problem 2: Failure to amplify the target gene (e.g., cytochrome b) for mutation analysis.
  • Possible Cause 1: Poor quality or insufficient quantity of DNA.

    • Solution: The robust oocyst wall of Eimeria can make DNA extraction challenging. Use a validated DNA extraction protocol that includes a mechanical disruption step (e.g., glass beads) to effectively break the oocyst wall.[10] Quantify the extracted DNA and assess its purity before proceeding with PCR.

  • Possible Cause 2: PCR inhibitors in the DNA sample.

    • Solution: Fecal samples can contain PCR inhibitors. Ensure the DNA extraction method includes steps to remove these inhibitors. Commercial kits designed for DNA extraction from stool samples are often effective.[11]

  • Possible Cause 3: Non-optimal PCR conditions.

    • Solution: Optimize the PCR conditions, including annealing temperature, extension time, and the number of cycles. Use primers that have been validated for the specific Eimeria species being studied.[12]

Problem 3: Ambiguous sequencing results for potential resistance mutations.
  • Possible Cause 1: Mixed Eimeria populations.

    • Solution: If the isolate is not clonal, you may be sequencing a mixed population of parasites with different genotypes. This can result in overlapping peaks in the chromatogram. To address this, you can either clone the PCR product before sequencing or use next-generation sequencing (NGS) to identify the different alleles present in the population.

  • Possible Cause 2: Poor sequencing read quality.

    • Solution: Ensure that the DNA template for sequencing is of high quality and concentration. If necessary, purify the PCR product before sending it for sequencing. Repeat the sequencing reaction if the initial results are poor.

Quantitative Data on this compound Resistance

Table 1: Prevalence of this compound Resistance in Eimeria Field Isolates from Broiler Chickens.

Eimeria SpeciesRegion/CountryPrevalence of Resistance (%)Study Reference
Eimeria spp.Brazil50% resistant, 33% partially resistant[13]
Eimeria spp.North Germany20% resistant
Eimeria acervulinaEurope68% resistant[4]
Eimeria maximaEurope38% resistant[4]
Eimeria tenellaEurope23% resistant[4]
Eimeria spp.IranPartial to complete resistance recorded[5]
Eimeria tenellaHubei, ChinaComplete resistance[6][14]

Experimental Protocols

Anticoccidial Sensitivity Test (AST) for this compound

This protocol is a standard in vivo battery cage trial to determine the sensitivity of an Eimeria field isolate to this compound.

Materials:

  • Coccidia-free broiler chickens (e.g., 14 days old)

  • Cages in an environmentally controlled facility

  • Eimeria field isolate (purified and sporulated)

  • Non-medicated broiler feed

  • This compound

  • Syringes and gavage tubes for oral inoculation

  • Equipment for oocyst counting (McMaster chamber)

  • Post-mortem examination tools

Procedure:

  • Animal Acclimation: Acclimate coccidia-free chickens to the experimental conditions for at least 5 days.

  • Experimental Groups: Set up a minimum of three groups:

    • Group A: Uninfected, Unmedicated Control (UUC)

    • Group B: Infected, Unmedicated Control (IUC)

    • Group C: Infected, this compound-medicated (e.g., 1 ppm in feed)

  • Medication: Provide the respective feeds to each group 24-48 hours before infection and continue until the end of the experiment.

  • Infection: Inoculate each bird in Groups B and C orally with a predetermined dose of sporulated Eimeria oocysts (e.g., 1 x 10^5 oocysts/bird).

  • Data Collection (typically for 7 days post-infection):

    • Weight Gain: Record the body weight of each bird at the beginning and end of the experimental period.

    • Fecal Oocyst Shedding: Collect fecal samples from each group and determine the oocysts per gram (OPG) of feces.

    • Lesion Scoring: At the end of the experiment, euthanize the birds and perform a post-mortem examination. Score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 0-4 scale).

  • Data Analysis and Interpretation:

    • Calculate the reduction in lesion scores, and oocyst shedding in the medicated group compared to the infected, unmedicated control.

    • An Anticoccidial Index (ACI) can be calculated to provide an overall measure of efficacy.

    • Interpretation: A significant reduction in lesion scores and oocyst shedding in the this compound-treated group compared to the infected control indicates sensitivity. A lack of significant reduction suggests resistance.

DNA Extraction from Eimeria Oocysts for PCR

This protocol describes a common method for extracting genomic DNA from purified Eimeria oocysts.

Materials:

  • Purified Eimeria oocysts

  • Microcentrifuge tubes

  • Glass beads (e.g., 0.5 mm diameter)

  • Vortex mixer

  • Commercial DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit) or standard phenol-chloroform extraction reagents

  • Spectrophotometer or fluorometer for DNA quantification

Procedure:

  • Oocyst Preparation: Start with a pellet of a known number of purified oocysts in a microcentrifuge tube.

  • Oocyst Wall Disruption:

    • Add an equal volume of glass beads to the oocyst pellet.

    • Add lysis buffer from the DNA extraction kit.

    • Vortex vigorously for 5-10 minutes to mechanically break the oocyst walls.

  • DNA Extraction: Proceed with the DNA extraction following the manufacturer's protocol for the chosen commercial kit. This typically involves proteinase K digestion, binding of DNA to a silica (B1680970) column, washing, and elution.

  • DNA Quantification and Quality Check:

    • Measure the concentration and purity (A260/A280 ratio) of the extracted DNA using a spectrophotometer.

    • Store the extracted DNA at -20°C.

PCR Amplification and Sequencing of the Cytochrome b Gene

This protocol provides a general workflow for amplifying and sequencing the Eimeria cytochrome b gene to screen for potential resistance-conferring mutations.

Materials:

  • Extracted Eimeria genomic DNA

  • PCR primers for the Eimeria cytochrome b gene (design based on conserved regions from available Eimeria sequences)

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction containing the extracted DNA, forward and reverse primers, Taq polymerase, buffer, and dNTPs.

    • Run the PCR in a thermocycler with an optimized program (denaturation, annealing, and extension steps).

  • Verification of Amplification: Run a portion of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • PCR Product Purification: Purify the remaining PCR product using a commercial kit to remove primers and unincorporated dNTPs.

  • Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain a consensus sequence.

    • Align the consensus sequence with a reference sequence from a known this compound-sensitive Eimeria strain.

    • Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

Visualizations

Experimental_Workflow_for_Diclazuril_Resistance_Assessment cluster_0 In Vivo Assessment cluster_1 Molecular Analysis a Isolate Eimeria from Field b Propagate in Coccidia-Free Birds a->b c Anticoccidial Sensitivity Test (AST) b->c d Data Analysis (Lesion Score, Oocyst Count) c->d e Determine Resistance Profile d->e j Identify Potential Resistance Mutations e->j Correlate Phenotype with Genotype f DNA Extraction from Oocysts g PCR Amplification of Target Gene (e.g., cyt b) f->g h DNA Sequencing g->h i Sequence Alignment and SNP Detection h->i i->j

Caption: Workflow for assessing this compound resistance in Eimeria.

Putative_Mechanism_of_Diclazuril_Resistance This compound This compound CytB Cytochrome b (Target Protein) This compound->CytB Inhibits AlteredCytB Altered Cytochrome b This compound->AlteredCytB Reduced Binding Mitochondrion Parasite Mitochondrion ATP_S ATP Production (Sensitive) CytB->ATP_S Essential for ParasiteDeath Parasite Death ATP_S->ParasiteDeath Leads to ATP_R ATP Production (Resistant - Uninhibited) ParasiteSurvival Parasite Survival (Resistance) ATP_R->ParasiteSurvival Mutation Mutation in cyt b gene Mutation->AlteredCytB Results in AlteredCytB->ATP_R

Caption: Hypothesized mechanism of this compound resistance via target modification.

Troubleshooting_PCR_Failure Start PCR Fails (No Band) CheckDNA Check DNA Quality & Quantity Start->CheckDNA DNA_OK DNA OK CheckDNA->DNA_OK Good DNA_Bad Re-extract DNA CheckDNA->DNA_Bad Poor CheckInhibitors Suspect PCR Inhibitors? DNA_OK->CheckInhibitors DNA_Bad->Start Inhibitors_Yes Use Inhibitor-Resistant Polymerase or Dilute DNA CheckInhibitors->Inhibitors_Yes Yes Inhibitors_No Inhibitors Unlikely CheckInhibitors->Inhibitors_No No OptimizePCR Optimize PCR Conditions (Annealing Temp, Cycles) Inhibitors_Yes->OptimizePCR Inhibitors_No->OptimizePCR CheckPrimers Check Primer Design & Integrity OptimizePCR->CheckPrimers Success Successful Amplification CheckPrimers->Success

Caption: Troubleshooting workflow for failed PCR amplification.

References

Technical Support Center: Strategies to Overcome Diclazuril Resistance in Poultry Flocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome Diclazuril resistance in poultry.

Troubleshooting Guides

Issue 1: Reduced Efficacy of this compound in an Ongoing Experiment

  • Question: My in-vivo experiment is showing poor efficacy of this compound against Eimeria challenge, even at the recommended dosage. What could be the cause and what are the immediate steps?

  • Answer: Reduced efficacy is a strong indicator of this compound resistance in the Eimeria strain being used.

    • Immediate Troubleshooting Steps:

      • Confirm this compound Concentration: Verify the concentration of this compound in the feed to rule out mixing errors.

      • Isolate and Characterize the Eimeria Strain: Collect oocysts from the feces of affected birds. Propagate the strain for further sensitivity testing.

      • Conduct an Anticoccidial Sensitivity Test (AST): Test the isolated Eimeria strain against a panel of anticoccidial drugs, including this compound, to confirm resistance.[1]

      • Review Experimental History: Determine the passage history of the Eimeria strain. Prolonged exposure to this compound, even at low levels, can select for resistant populations.[2]

Issue 2: High Variability in Experimental Results Between Replicates

  • Question: I am observing significant variation in weight gain, lesion scores, and oocyst counts among my experimental groups treated with this compound. How can I reduce this variability?

  • Answer: High variability can obscure the true effect of your experimental treatments.

    • Potential Causes and Solutions:

      • Uneven Challenge Dose: Ensure a consistent and uniform oral inoculation of sporulated oocysts for each bird.

      • Inconsistent Feed Intake: Monitor feed consumption to ensure all birds are receiving a consistent dose of this compound.

      • Cross-Contamination: Implement strict biosecurity measures to prevent cross-contamination between experimental groups.

      • Genetic Variability of Birds: Use a uniform breed and age of birds for all experimental groups.

Frequently Asked Questions (FAQs)

Rotation and Shuttle Programs

  • Question: What is the difference between a rotation and a shuttle program for managing this compound resistance?

  • Answer:

    • Rotation Program: Involves using a specific class of anticoccidial for several consecutive flock cycles (e.g., 4-6 months) and then switching to a different class.[3] This "rest" period for a particular drug class can help reduce selection pressure and may help restore sensitivity.[3]

    • Shuttle Program: Involves using two or more different classes of anticoccidials within the same flock's production cycle.[3][4] For example, a chemical anticoccidial like this compound might be used in the starter feed, followed by an ionophore in the grower and finisher feeds.[5][6]

  • Question: How effective are rotation and shuttle programs in reversing this compound resistance?

  • Answer: While these programs are a cornerstone of resistance management, some research suggests that resistance to certain anticoccidials can be stable even in the absence of drug selection pressure.[7] However, they are still considered a crucial strategy to slow the development of resistance and maintain the efficacy of available drugs.[4]

Vaccination Strategies

  • Question: How can vaccination help in overcoming this compound resistance?

  • Answer: The use of live coccidiosis vaccines can reintroduce drug-sensitive strains of Eimeria into the poultry house environment.[5][8] These sensitive strains can compete with and replace the resident drug-resistant populations.[5] Subsequent flocks will then have a higher proportion of drug-sensitive parasites, making anticoccidial treatments like this compound more effective again.[5][8] Studies have shown a measurable increase in sensitivity to this compound in broiler complexes that switched to a vaccination program.[1]

  • Question: What is a typical vaccination and anticoccidial rotation schedule?

  • Answer: A common strategy is to use an anticoccidial program for the first two flocks of the year, followed by a cleanout of the litter to reduce the resident Eimeria population.[8] Then, a vaccine containing sensitive strains is used for the next two flocks to repopulate the house.[8] Finally, a different anticoccidial program can be used for the subsequent two flocks.[8]

Alternative and Novel Therapies

  • Question: Are there non-drug alternatives to manage this compound-resistant coccidiosis?

  • Answer: Yes, there is growing research into several non-conventional approaches:

    • Prebiotics: Compounds like mannan-oligosaccharides (MOS) and lactoferrin have shown some potential in controlling coccidiosis.[7][9][10]

    • Probiotics: Supplementing feed with beneficial bacteria such as Lactobacillus, Enterococcus, and Bacillus species may help reduce the severity of coccidiosis.[11]

    • Phytochemicals: Plant-derived compounds and essential oils are being investigated for their anticoccidial properties.[7][9] For example, Phylox® Feed is a commercial product containing a blend of antiprotozoal phytochemicals.[12]

Data Presentation

Table 1: Efficacy of this compound in Dose Titration Studies Against Various Eimeria Species

Eimeria SpeciesThis compound Concentration (ppm) in FeedEfficacy OutcomeReference
E. tenella0.5, 1, 5, 10Highly active in improving weight gain and suppressing mortality, dropping scores, and oocyst counts.[13]
E. acervulina0.5, 1, 5, 10Highly active in improving weight gain and suppressing mortality, dropping scores, and oocyst counts.[13]
E. necatrix0.5, 1, 5, 10Highly active in improving weight gain and suppressing mortality, dropping scores, and oocyst counts.[13]
E. brunetti0.5, 1, 5, 10Highly active in improving weight gain and suppressing mortality, dropping scores, and oocyst counts.[13]
E. maxima0.5, 1, 5, 10Highly active in improving weight gain and suppressing mortality, dropping scores, and oocyst counts.[13]
E. mitis0.5, 1, 5, 10Highly active in improving weight gain and suppressing mortality, dropping scores, and oocyst counts.[13]

Table 2: Comparison of this compound and Salinomycin in a Floor Pen Study with Extended Withdrawal

Treatment GroupWithdrawal DayMean Weight Gain (Day 49)Mean Feed Conversion (Day 49)Reference
Salinomycin28LowerHigher[6]
This compound28Improved (P < 0.05)Improved (P < 0.05)[6]
This compound35Improved (P < 0.05)Further Improved (P < 0.05)[6]
This compound42Improved (P < 0.05)Further Improved (P < 0.05)[6]
Unmedicated Control-LowerHigher[6]

Experimental Protocols

Protocol 1: Anticoccidial Sensitivity Testing (AST) of Eimeria Field Isolates

  • Oocyst Isolation and Sporulation:

    • Collect fecal samples from poultry houses.

    • Isolate Eimeria oocysts using standard salt or sugar flotation techniques.

    • Sporulate the oocysts by incubation in 2.5% potassium dichromate solution with aeration for 48-72 hours.

  • Experimental Animals and Housing:

    • Use 10- to 14-day-old coccidia-free broiler chicks.

    • House the birds in wire-floored cages to prevent reinfection.

    • Provide ad libitum access to feed and water.

  • Experimental Design:

    • Randomly allocate chicks to different treatment groups (e.g., non-infected, non-medicated control; infected, non-medicated control; infected, this compound-medicated).

    • Each group should have a sufficient number of replicates.

  • Medication and Challenge:

    • Provide medicated feed containing a known concentration of this compound (e.g., 1 ppm) to the treated group 48 hours before infection.[14]

    • Infect each bird in the challenged groups orally with a predetermined dose of sporulated oocysts.

  • Data Collection and Evaluation:

    • Weight Gain: Measure body weight at the beginning and end of the experiment.

    • Lesion Scoring: At 6-7 days post-infection, sacrifice a subset of birds from each group and score the gross intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).[8][15]

    • Oocyst Counts: From day 5 to 9 post-infection, collect fecal samples from each group and determine the oocysts per gram (OPG) using a McMaster chamber.[10][15]

  • Calculation of Percent Reduction:

    • Calculate the percent reduction in lesion scores and oocyst counts for the medicated group compared to the infected, non-medicated control group to determine the sensitivity of the isolate.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis A Isolate and Sporulate Eimeria Oocysts F Oral Inoculation with Sporulated Oocysts A->F B Prepare Medicated Feed (e.g., 1 ppm this compound) E Provide Medicated Feed (48h pre-infection) B->E C Acquire and Acclimatize Coccidia-Free Chicks D Randomly Allocate Chicks to Treatment Groups C->D D->E E->F G Monitor Weight Gain F->G H Perform Lesion Scoring (6-7 days post-infection) F->H I Conduct Oocyst Counts (5-9 days post-infection) F->I J Analyze Data and Determine Sensitivity G->J H->J I->J

Caption: Workflow for Anticoccidial Sensitivity Testing (AST).

rotation_strategy cluster_rotation Anticoccidial Rotation Program A Flock 1-2: This compound Program B Cleanout A->B Reduces resistant Eimeria population C Flock 3-4: Vaccination with Sensitive Strains B->C Repopulates house with sensitive strains D Flock 5-6: Ionophore Program C->D Maintains efficacy of alternative anticoccidials D->A Cycle Repeats

Caption: Logic of an Anticoccidial and Vaccine Rotation Program.

resistance_mechanisms cluster_eimeria Eimeria Parasite This compound This compound Target Intracellular Development (Schizont Stage) This compound->Target Inhibits Resistance Potential Resistance Mechanisms AlteredTarget Altered Drug Target Resistance->AlteredTarget e.g. Efflux Increased Drug Efflux Resistance->Efflux e.g. Metabolism Altered Drug Metabolism Resistance->Metabolism e.g.

Caption: this compound's Mode of Action and Potential Resistance Pathways.

References

Technical Support Center: Enhancing the Aqueous Solubility of Diclazuril for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diclazuril. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of this compound in in vitro experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.

Problem: My this compound powder is not dissolving in my aqueous buffer.

  • Cause: this compound has very low intrinsic aqueous solubility (<1 mg/L).[1] It is a hydrophobic molecule and will not readily dissolve in water-based solutions.

  • Solution: A stock solution of this compound should first be prepared in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[2]

Problem: After dissolving this compound in DMSO, it precipitates when I dilute it into my cell culture medium or aqueous buffer.

  • Cause: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of this compound in the DMSO stock is no longer soluble when the solution is diluted into an aqueous environment where DMSO is at a much lower concentration.[3][4][5]

  • Solutions:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible to minimize solvent-induced artifacts, but high enough to maintain this compound solubility. Many cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity.

    • Pre-warming the Medium: Warm the cell culture medium or buffer to 37°C before adding the this compound-DMSO stock solution.[3]

    • Gradual Addition and Mixing: Add the this compound stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling.[3] This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.

    • Serial Dilutions in DMSO: If you are performing dose-response experiments, it is critical to make serial dilutions of your compound in 100% DMSO before the final dilution into the aqueous medium.[6]

Problem: I am concerned about the potential toxicity of the organic solvent to my cells.

  • Cause: Organic solvents like DMSO can be toxic to cells at higher concentrations.[7]

  • Solutions:

    • Determine the Maximum Tolerated Solvent Concentration: Before your main experiment, perform a solvent tolerance test to determine the highest concentration of the solvent that your specific cell line can tolerate without affecting viability or the experimental endpoint.

    • Explore Alternative Solubilization Methods: If the required DMSO concentration is too high, consider alternative methods to enhance aqueous solubility, such as the use of solid dispersions, nanoemulsions, or cyclodextrin (B1172386) inclusion complexes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a this compound stock solution?

A common and effective method is to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-dimethylformamide.[2] The solubility in these solvents is approximately 5 mg/mL.[2] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[2]

Q2: What are some advanced methods to improve the aqueous solubility of this compound for in vitro assays?

Several formulation strategies can significantly enhance the aqueous solubility of this compound:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix, such as polyethylene (B3416737) glycol (PEG). A study using a solvent-melting method with PEG 6000 demonstrated a substantial increase in this compound's aqueous solubility.[8][9]

  • Nanoemulsions: Formulating this compound into a nanoemulsion can improve its aqueous dispersibility and bioavailability. A nanoemulsion can be prepared by dissolving this compound in a mixture of oils, surfactants, and co-solvents, followed by sonication.[8][10]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming water-soluble inclusion complexes. While specific studies on this compound are limited, research on the structurally similar compound Ethanamizuril has shown that complexation with β-cyclodextrin and hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly increase aqueous solubility.[11]

Q3: How does this compound exert its biological effect in in vitro assays targeting parasites like Eimeria tenella?

This compound is an anticoccidial agent that acts on various intracellular developmental stages of the parasite.[12] Its mechanism of action involves interfering with the parasite's life cycle, particularly during schizogony (asexual reproduction) and gametogony (sexual reproduction).[12][13] This disruption leads to degenerative changes in the schizonts and gamonts, ultimately preventing the formation and shedding of oocysts.[13][14][15]

Data Presentation: Comparison of this compound Solubility Enhancement Methods

MethodCarrier/Solvent SystemThis compound ConcentrationResulting Aqueous SolubilityFold Increase in SolubilityReference
Co-solvent 1:5 solution of DMSO:PBS (pH 7.2)N/A~0.16 mg/mLN/A (baseline for enhanced solubility)[2]
Solid Dispersion This compound:PEG 6000 (1:20 w/w)N/A0.2107 mg/mL~305[9]
Nanoemulsion 0.5% this compound in monopropylene glycol, triethanolamine (B1662121), benzyl (B1604629) alcohol, and water0.5 g in 100 mLForms a stable nanoemulsionN/A (focus on dispersibility)[8]
Cyclodextrin Complex (with Ethanamizuril) Ethanamizuril with 3 mM β-cyclodextrinN/A14.4-fold increase14.4[11]
Cyclodextrin Complex (with Ethanamizuril) Ethanamizuril with 3 mM HP-β-cyclodextrinN/A21.9-fold increase21.9[11]

Note: The fold increase for the solid dispersion is calculated based on the intrinsic aqueous solubility of this compound being approximately 0.00069 mg/mL as reported in the same study.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion with PEG 6000

This protocol is adapted from the solvent-melting method.[8][9]

  • Melt the Carrier: Place the desired amount of PEG 6000 (e.g., for a 1:20 w/w ratio, use 20 parts PEG 6000) in a porcelain dish and heat to 70°C to melt the polymer.

  • Prepare this compound Solution: Dissolve this compound (1 part) in a minimal amount of N,N-dimethylformamide to achieve saturation.

  • Combine and Mix: Add the this compound solution to the melted PEG 6000. Stir the mixture continuously until a homogenous dispersion is obtained.

  • Solidify: Remove the mixture from the heat and cool it rapidly in an ice bath to induce solidification.

  • Dry and Process: Store the solidified dispersion in a desiccator for 24 hours. Subsequently, scrape the solid dispersion, grind it into a fine powder, and pass it through a sieve.

Protocol 2: Preparation of this compound Nanoemulsion

This protocol is based on a published method for preparing a 0.5% this compound nanoemulsion.[8]

  • Initial Dissolution: In a glass beaker, dissolve 0.5 g of this compound powder in 20 mL of monopropylene glycol on a hot plate with a magnetic stirrer at 70°C.

  • Addition of Surfactant and Co-surfactant: After 5 minutes of stirring, add 20 mL of triethanolamine and 5 mL of benzyl alcohol to the solution. Continue stirring for another 10 minutes.

  • Aqueous Phase Addition: Complete the volume to 100 mL with distilled water.

  • Nano-emulsification: Sonicate the resulting emulsion using a probe sonicator for five minutes to form a stable nanoemulsion.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Hypothetical, based on Ethanamizuril study)

This protocol is a hypothetical adaptation for this compound based on a study with the structurally similar compound Ethanamizuril and is a common method for preparing such complexes.[11][16][17]

  • Prepare Cyclodextrin Solution: Dissolve the desired molar ratio of β-cyclodextrin or hydroxypropyl-β-cyclodextrin (e.g., 1:1) in deionized water. Gentle heating and stirring may be required to fully dissolve the cyclodextrin.

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone).

  • Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex.

  • Lyophilization: Freeze the solution and then lyophilize (freeze-dry) it to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

Visualizations

Experimental Workflow for Improving this compound Solubility

G cluster_cosolvent Co-solvent Method cluster_solid Solid Dispersion Method cluster_nano Nanoemulsion Method D_powder This compound Powder Stock This compound Stock Solution D_powder->Stock Dissolve DMSO DMSO DMSO->Stock Final_sol Final this compound Solution Stock->Final_sol Dilute drop-wise with mixing Aq_medium Aqueous Medium (37°C) Aq_medium->Final_sol D_powder_sd This compound Powder D_sol This compound in DMF D_powder_sd->D_sol PEG PEG 6000 Melted_PEG Melted PEG 6000 (70°C) PEG->Melted_PEG DMF DMF DMF->D_sol Mixture Homogenous Mixture D_sol->Mixture Melted_PEG->Mixture Solid_disp Solid Dispersion Powder Mixture->Solid_disp Cool & Dry D_powder_n This compound Powder Emulsion Emulsion D_powder_n->Emulsion Solvents Monopropylene Glycol, Triethanolamine, Benzyl Alcohol Solvents->Emulsion Water Distilled Water Water->Emulsion Nanoemulsion Nanoemulsion Emulsion->Nanoemulsion Sonication

Caption: Experimental workflows for enhancing this compound's aqueous solubility.

This compound's Mechanism of Action on the Eimeria tenella Life Cycle

G This compound This compound Schizonts First & Second Generation Schizonts This compound->Schizonts Inhibits Gamonts Micro- & Macrogametocytes This compound->Gamonts Inhibits Schizogony Schizogony (Asexual Reproduction) Schizogony->Schizonts Gametogony Gametogony (Sexual Reproduction) Gametogony->Gamonts Schizonts->Gametogony Life_cycle_interruption Life Cycle Interruption Schizonts->Life_cycle_interruption Oocyst_shedding Oocyst Shedding Gamonts->Oocyst_shedding Gamonts->Life_cycle_interruption

Caption: this compound's inhibitory action on the Eimeria tenella life cycle.

References

Technical Support Center: Optimizing Diclazuril Dosage and Minimizing Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of diclazuril, focusing on dosage optimization to mitigate the development of resistance in Eimeria species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, a benzeneacetonitrile compound, is a potent anticoccidial agent that disrupts the life cycle of Eimeria parasites. Its primary mode of action is against the intracellular developmental stages, specifically the schizonts and gamonts.[1] Treatment with this compound leads to degenerative changes within these stages, characterized by a loss of internal structure and the appearance of intracytoplasmic vacuoles, ultimately preventing the formation of merozoites and oocysts.[1] While the precise molecular pathway is not fully elucidated, evidence suggests it may involve the inhibition of cyclin-dependent kinases, interference with actin depolymerization crucial for parasite motility and invasion, and downregulation of enzymes essential for glycolysis, such as enolase.[2][3][4]

Q2: What are the recommended dosage ranges for this compound in poultry?

A2: this compound is typically administered to poultry through medicated feed or drinking water. For prophylactic use in broiler chickens, a common dosage is 1 gram of this compound per tonne of feed (1 ppm).[1] In drinking water, concentrations may vary, with some studies evaluating prophylactic doses of 1 ml of a 1% solution per 8 liters of water and therapeutic doses of 1 ml per 4 liters.[5] It is crucial to consult specific product labels and relevant literature for the target species and local regulations.

Q3: How does resistance to this compound develop in Eimeria species?

A3: Resistance to this compound can be induced in Eimeria species, such as E. tenella and E. acervulina, through repeated exposure to the drug.[6] Continuous use of this compound at a constant dose creates selection pressure, favoring the survival and reproduction of naturally less susceptible parasites within a population. The genetic basis of this resistance is believed to involve mutation and subsequent selection of resistant phenotypes. Forward genetic analysis has identified specific genomic regions associated with this compound resistance in Eimeria tenella.

Q4: What strategies can be employed to minimize the development of this compound resistance?

A4: Several strategies can help preserve the efficacy of this compound:

  • Rotation Programs: Alternating this compound with other anticoccidial drugs that have different mechanisms of action in successive poultry flocks.

  • Shuttle Programs: Using different anticoccidial drugs within the starter and grower phases of a single flock.

  • Vaccination: Introducing live coccidiosis vaccines containing drug-sensitive strains of Eimeria can help repopulate a poultry house with a more susceptible parasite population, thereby restoring the effectiveness of this compound.[7][8]

  • Optimal Dosage: Using the minimum effective dose of this compound can help reduce selection pressure. This requires careful dose titration and efficacy monitoring.

Q5: How can I determine if an Eimeria isolate from my facility is resistant to this compound?

A5: The most reliable method is to conduct an Anticoccidial Sensitivity Test (AST). This involves collecting Eimeria oocysts from the facility, propagating them, and then using them to challenge groups of birds that are either unmedicated or medicated with a specific concentration of this compound. Efficacy is assessed by comparing parameters such as weight gain, lesion scores, and oocyst shedding between the groups.

Troubleshooting Guides

Issue 1: Suboptimal Efficacy Observed in a this compound Efficacy Trial

Possible Cause Troubleshooting Step
Incorrect Dosage or Administration Verify calculations for feed or water medication. Ensure uniform mixing and delivery of the medicated feed/water. Check for any issues with water lines or feed distribution systems that might lead to underdosing.
High Challenge Dose The number of sporulated oocysts used for experimental infection may be overwhelming the protective effect of the drug. Review the challenge dose to ensure it is within a standard range that allows for differentiation between effective and ineffective treatments.
Presence of Resistant Eimeria Strains If dosage and administration are correct, the lack of efficacy is a strong indicator of resistance. Conduct an Anticoccidial Sensitivity Test (AST) comparing your field isolate to a known this compound-sensitive reference strain.
Improper Timing of Medication This compound is most effective against intracellular stages. Ensure medication is provided prior to and during the peak replication period of the parasite life cycle in your experimental model.

Issue 2: High Variability in Lesion Scores within a Treatment Group

Possible Cause Troubleshooting Step
Inconsistent Oocyst Dosing Ensure each bird receives a consistent challenge dose. Use precise oral gavage techniques. Vortex the oocyst suspension frequently during dosing to prevent settling.
Uneven Feed/Water Intake In floor pen studies, dominant birds may consume more medicated feed/water. Ensure adequate feeder and drinker space. Monitor bird behavior to identify any issues.
Genetic Variability in Host Susceptibility Use a uniform breed and age of birds for your experiments to minimize natural variations in susceptibility to coccidiosis.
Subjectivity in Lesion Scoring Have all lesion scoring performed by the same trained individual, or by a small, calibrated team, to ensure consistency. Use a standardized scoring system (e.g., Johnson and Reid method).

Data Presentation

Table 1: Summary of this compound Dosage and Efficacy in Broiler Chickens

Study Type Eimeria Species This compound Dose (in feed) Key Efficacy Outcomes
Dose TitrationE. tenella, E. acervulina, E. necatrix, E. brunetti, E. maxima, E. mitis0.5 ppm, 1 ppm, 5 ppm, 10 ppmHigh activity at all doses in suppressing mortality, dropping scores, and oocyst counts.
Floor Pen TrialE. tenella, E. acervulina or E. necatrix, E. brunetti1 ppm, 5 ppm, 10 ppm1 ppm was sufficient to suppress mortality and lesion scores, with performance comparable to uninfected controls.
Floor Pen TrialMixed field isolates1 ppm (in shuttle program with salinomycin)Significantly lower mean total lesion scores compared to other anticoccidial programs.[9]
Simulated Natural ConditionsMixed species0.5 ppm, 1.0 ppm, 1.5 ppmReduced coccidiosis mortality by 78-82% and significantly improved weight gain and feed conversion at all levels.[10]

Table 2: Interpretation of Anticoccidial Sensitivity Test (AST) Results

Parameter Sensitive Partially Resistant Resistant
Lesion Score Reduction (%) >50%30-49%<30%
Oocyst Shedding Reduction (%) >70%30-70%<30%
Anticoccidial Index (ACI)* >180120-179<120

*ACI = (% Survival + % Relative Weight Gain) - (Lesion Score Index + Oocyst Index)

Experimental Protocols

Protocol 1: Anticoccidial Sensitivity Test (AST) for this compound

  • Oocyst Collection and Propagation:

    • Collect fecal samples containing Eimeria oocysts from the poultry facility of interest.

    • Sporulate the oocysts in a 2.5% potassium dichromate solution with aeration for 2-3 days at room temperature.

    • Clean and enumerate the sporulated oocysts.

    • Propagate the field isolate by infecting a small group of susceptible, unmedicated birds to generate a sufficient number of oocysts for the main experiment.

  • Experimental Animals and Housing:

    • Use day-old broiler chicks from a single, reputable source.

    • House the birds in a controlled environment, typically in battery cages, to prevent extraneous infections.

    • Provide ad libitum access to a standard, non-medicated broiler starter feed and water.

  • Experimental Design:

    • At approximately 14 days of age, randomly allocate birds to the following treatment groups (minimum of 10 birds per group):

      • Group 1: Uninfected, Unmedicated Control (UUC)

      • Group 2: Infected, Unmedicated Control (IUC)

      • Group 3: Infected, this compound Medicated (e.g., 1 ppm in feed)

      • (Optional) Group 4: Infected, Medicated with a reference anticoccidial.

    • Start providing the respective medicated feeds 48 hours prior to infection.

  • Infection:

    • On day 16, orally inoculate each bird in the infected groups (IUC and medicated groups) with a predetermined dose of sporulated oocysts (e.g., 5 x 10^4 Eimeria tenella).

  • Data Collection (5-7 days post-infection):

    • Mortality: Record daily.

    • Weight Gain: Weigh birds at the start of medication, at infection, and at the end of the experiment.

    • Lesion Scoring: Euthanize birds and score intestinal lesions according to a standardized method (e.g., 0-4 scale).

    • Oocyst Shedding: Collect fecal samples from each group for a specified period (e.g., days 5-7 post-infection) and determine the oocysts per gram (OPG).

  • Data Analysis:

    • Calculate the percent reduction in lesion scores and oocyst shedding for the medicated group relative to the IUC group.

    • Compare weight gain and mortality rates across all groups.

    • Use the data to classify the isolate as sensitive, partially resistant, or resistant based on established criteria (see Table 2).

Protocol 2: Dose Titration Study to Optimize this compound Dosage

  • Objective: To determine the minimum effective dose of this compound that provides adequate control of coccidiosis while minimizing selection pressure.

  • Experimental Design:

    • Follow the general procedures for an AST (Protocol 1).

    • Include multiple infected groups, each receiving a different concentration of this compound in the feed (e.g., 0.25 ppm, 0.5 ppm, 1.0 ppm, 1.5 ppm).

    • Maintain UUC and IUC groups for comparison.

  • Data Collection and Analysis:

    • Collect the same parameters as in the AST (mortality, weight gain, lesion scores, oocyst shedding).

    • Analyze the dose-response relationship for each parameter.

    • Determine the lowest dose that provides a statistically significant reduction in lesion scores and oocyst shedding, and a significant improvement in weight gain compared to the IUC group.

  • Interpretation:

    • The optimal dose should provide a high level of protection against clinical disease (low lesion scores, minimal impact on weight gain) without necessarily eliminating all parasite replication (some oocyst shedding may be acceptable). This "leakage" can reduce the selection pressure for complete resistance.

Mandatory Visualizations

Diclazuril_Mechanism_of_Action cluster_parasite Eimeria Parasite This compound This compound Schizont Schizont Development (Asexual Stage) This compound->Schizont Inhibits Gametocyte Gametocyte Development (Sexual Stage) This compound->Gametocyte Inhibits Actin Actin Depolymerizing Factor (ADF) This compound->Actin Inhibits Glycolysis Glycolysis (Enolase) This compound->Glycolysis Inhibits Merozoite_Formation Merozoite Formation Schizont->Merozoite_Formation Oocyst_Shedding Oocyst Shedding Gametocyte->Oocyst_Shedding Parasite_Motility Parasite Motility & Invasion Actin->Parasite_Motility Energy_Production Energy Production (ATP) Glycolysis->Energy_Production AST_Workflow Start Start: Collect Field Isolate Propagate Propagate Oocysts in Susceptible Birds Start->Propagate Setup Set up Experimental Groups (UUC, IUC, Medicated) Propagate->Setup Medicate Administer Medicated Feed (48h pre-infection) Setup->Medicate Infect Infect Birds with Sporulated Oocysts Medicate->Infect Collect_Data Collect Data (5-7 days post-infection) - Weight Gain - Lesion Scores - Oocyst Counts Infect->Collect_Data Analyze Analyze Data & Compare to IUC Collect_Data->Analyze Classify Classify Isolate (Sensitive, Partially Resistant, Resistant) Analyze->Classify

References

Identifying and minimizing adverse effects of Diclazuril in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing adverse effects of Diclazuril in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a broad-spectrum anticoccidial agent belonging to the benzeneacetonitrile class of compounds. Its primary mechanism of action is the inhibition of the parasite's life cycle by targeting the asexual and sexual developmental stages of coccidia.[1] This targeted action disrupts the parasite's ability to replicate and spread within the host. This compound is believed to act on a chloroplast-derived chlorophyll (B73375) a-D1 complex present in Apicomplexan parasites, a target that is not present in mammalian cells, which contributes to its high therapeutic index and general safety in host animals.[2][3]

Q2: What are the known adverse effects of this compound in animals?

A2: this compound is generally well-tolerated with a low toxicity profile.[4][5] The most commonly reported adverse effects are mild and transient gastrointestinal disturbances, such as diarrhea and reduced appetite, particularly at the beginning of treatment.[4] At very high doses or in cases of overdose, more severe signs may be observed, including lethargy, excessive drooling, and significant digestive upset.[6] In some studies with prolonged or repeated exposure, potential target organs for toxicity have been identified as the lungs, lymph nodes, and liver.[6]

Q3: Are there any known contraindications for the use of this compound in animal studies?

A3: this compound should not be administered to animals with a known hypersensitivity to the compound.[7] Caution is advised when using this compound in animals with pre-existing severe health conditions, as their ability to metabolize the drug may be impaired.[7] The safety of this compound in pregnant or lactating animals has not been fully established and should be used with caution and under veterinary supervision in such cases.[6]

Q4: Can this compound be used in combination with other drugs?

A4: this compound's mechanism of action does not typically lead to interactions with many other commonly used veterinary drugs.[7] However, it is always recommended to consult relevant literature and consider the specific experimental context when planning co-administration of this compound with other compounds.

Troubleshooting Guides

Issue 1: Animal exhibits mild to moderate diarrhea and/or decreased appetite after this compound administration.

Possible Cause:

  • Initial gastrointestinal upset due to the introduction of the compound.

  • The dose administered may be at the higher end of the therapeutic window for the specific animal model or individual.

Troubleshooting Steps:

  • Monitor Closely: Continue to monitor the animal's clinical signs, including fecal consistency, food and water intake, and general activity levels. These signs are often transient and may resolve within a few days as the animal adapts.[4]

  • Ensure Hydration: Provide easy access to fresh, clean water to prevent dehydration, which can be exacerbated by diarrhea. In cases of significant fluid loss, consider subcutaneous or intravenous fluid administration as per your institution's veterinary guidelines.

  • Dietary Support: Offer highly palatable and easily digestible food to encourage eating.

  • Dose Adjustment: If the signs persist or worsen, consider reducing the dose in subsequent administrations, if scientifically permissible for the study's objectives.

  • Consult a Veterinarian: If the diarrhea is severe, persistent, or accompanied by other signs of distress, consult with the institutional veterinarian for appropriate supportive care, which may include the use of gastrointestinal protectants.

Issue 2: Animal displays signs of lethargy, excessive drooling, or severe digestive upset.

Possible Cause:

  • Accidental overdose of this compound.

  • Individual animal sensitivity or impaired metabolism of the drug.

Troubleshooting Steps:

  • Discontinue Dosing: Immediately cease administration of this compound.

  • Veterinary Intervention: Seek immediate veterinary attention. The veterinarian may recommend supportive care to manage the clinical signs.

  • Review Dosing Protocol: Carefully review the dose calculations, formulation preparation, and administration technique to identify any potential errors that may have led to an overdose.

  • Necropsy and Histopathology: In the event of mortality, a thorough necropsy and histopathological examination of key organs (liver, kidneys, lungs, lymph nodes, and gastrointestinal tract) should be performed to investigate the cause of death and identify any drug-related tissue changes.

Quantitative Data on this compound Toxicity

The following tables summarize key quantitative data on the toxicity of this compound from various animal studies.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg bw)Observed Clinical SignsReference
MouseOral>5000Non-specific CNS effects at high doses[6]
RatOral>5000Non-specific CNS effects at high doses[6]
DogOral>5000Vomiting and defecation[6]
RabbitDermal>4000No significant effects reported[6]

Table 2: No-Observed-Effect Level (NOEL) of this compound in Short-Term and Long-Term Studies

SpeciesDuration of StudyNOEL (mg/kg bw/day)Key Findings at Higher DosesReference
Mouse3 months30Decreased body-weight gain, increased liver weight[6]
Rat28 months4 (males), 5 (females)Increased histiocytosis in mesenteric lymph nodes[6]
Rat (Reproductive)2 generations5Lowered birth weight in pups at 80 mg/kg bw/day[6]
Rat (Teratogenicity)Gestation days 6-165Slight maternal toxicity (reduced body-weight gain)[6]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

Objective: To provide a standardized protocol for the oral administration of this compound to mice using gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water, corn oil)

  • Analytical balance

  • Mortar and pestle or homogenizer

  • Appropriate sized gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound powder.

    • If necessary, grind the powder to a fine consistency using a mortar and pestle.

    • Prepare the desired vehicle.

    • Create a suspension by gradually adding the this compound powder to the vehicle while continuously mixing or vortexing to ensure a homogenous suspension. The concentration should be calculated to deliver the desired dose in a volume of 5-10 ml/kg body weight.

  • Animal Handling and Dosing:

    • Weigh the mouse immediately before dosing to ensure accurate dose calculation.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing.

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus. Do not force the needle if resistance is met.

    • Slowly administer the this compound suspension.

  • Post-Administration Monitoring:

    • Observe the animal for at least 30 minutes post-administration for any immediate adverse reactions such as regurgitation, respiratory distress, or abnormal behavior.

    • Continue to monitor the animal daily for clinical signs of toxicity as outlined in the troubleshooting guides.

Protocol 2: Monitoring and Management of this compound-Induced Gastrointestinal Upset

Objective: To provide a systematic approach for monitoring and managing gastrointestinal adverse effects in animals treated with this compound.

Procedure:

  • Baseline Assessment: Before the first administration of this compound, record the animal's baseline body weight, food and water consumption, and fecal consistency.

  • Daily Monitoring:

    • Clinical Signs: Observe each animal at least once daily for signs of gastrointestinal upset, including diarrhea (document consistency using a fecal scoring system), anorexia (measure food intake), and dehydration (skin turgor, sunken eyes).

    • Body Weight: Record body weight daily. A significant loss of body weight can be an early indicator of an adverse effect.

  • Intervention Thresholds: Establish clear criteria for when to intervene. For example, a body weight loss of >15% from baseline or severe, watery diarrhea for more than 48 hours should trigger intervention.

  • Supportive Care:

    • Fluid Therapy: For dehydrated animals, administer warmed subcutaneous fluids (e.g., 0.9% saline or Lactated Ringer's solution) at a volume recommended by the attending veterinarian.

    • Nutritional Support: Provide a highly palatable, energy-dense, and easily digestible diet.

    • Environmental Enrichment: Ensure the animal is housed in a clean, dry, and comfortable environment to minimize stress.

  • Data Recording: Meticulously document all observations, interventions, and the animal's response to treatment.

Visualizations

Experimental_Workflow_for_Diclazuril_Administration cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitor Monitoring Phase cluster_troubleshoot Troubleshooting Dose_Calc Dose Calculation Formulation Formulation Preparation Dose_Calc->Formulation Animal_Weight Weigh Animal Formulation->Animal_Weight Administration Oral Administration Animal_Weight->Administration Observation Observe for Immediate Adverse Effects Administration->Observation Daily_Monitoring Daily Clinical Monitoring Observation->Daily_Monitoring Adverse_Effects Adverse Effects Observed? Daily_Monitoring->Adverse_Effects Intervention Implement Supportive Care Protocol Adverse_Effects->Intervention Yes Data_Collection Data Collection and Analysis Adverse_Effects->Data_Collection No Intervention->Daily_Monitoring Conclusion Conclusion Data_Collection->Conclusion

Caption: Experimental workflow for this compound administration and monitoring.

Troubleshooting_Logic_for_GI_Upset Start GI Upset Observed (Diarrhea, Anorexia) Assess_Severity Assess Severity Start->Assess_Severity Mild_Moderate Mild to Moderate Assess_Severity->Mild_Moderate Severe Severe Assess_Severity->Severe Monitor Continue Monitoring Provide Supportive Care (Hydration, Diet) Mild_Moderate->Monitor Consult_Vet Consult Veterinarian Immediately Severe->Consult_Vet Resolved Signs Resolved? Monitor->Resolved Adjust_Protocol Adjust Dosing Protocol or Discontinue Consult_Vet->Adjust_Protocol Resolved->Consult_Vet No Continue_Study Continue Study Protocol Resolved->Continue_Study Yes

Caption: Troubleshooting logic for managing gastrointestinal upset.

Potential_Toxicity_Pathway_of_Triazines Triazine Triazine Compound (e.g., this compound) Endocrine_System Endocrine System Triazine->Endocrine_System Target_Organs Target Organs (Liver, Lungs, Lymph Nodes) Triazine->Target_Organs Steroidogenesis Altered Steroidogenesis Endocrine_System->Steroidogenesis Adverse_Effects Potential Adverse Effects (Reproductive, Developmental, Organ-specific toxicity) Steroidogenesis->Adverse_Effects Target_Organs->Adverse_Effects

Caption: Potential generalized toxicity pathway of triazine compounds.

References

HPLC analysis of Diclazuril: common problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Diclazuril. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantitative analysis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound in a user-friendly question-and-answer format.

Problem: Peak Tailing

Q1: My this compound peak is showing significant tailing. What are the common causes and how can I resolve this?

A1: Peak tailing for this compound, a compound with basic nitrogen atoms, is a frequent issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based column packing.

Solutions:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. Operating at a lower pH (e.g., around 3.0) can protonate the silanol groups, reducing their interaction with the basic this compound molecule. The use of a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, is crucial for maintaining a stable pH.[1]

  • Use of an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping neutralizes most of the active silanol groups, thereby minimizing secondary interactions.[2]

  • Addition of a Competing Base: Introducing a small concentration of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can saturate the active silanol sites, leading to improved peak symmetry for this compound.

  • Column Temperature: Increasing the column temperature (e.g., to 30-35°C) can enhance mass transfer and reduce peak tailing.[3][4]

Problem: Retention Time Shift

Q2: I am observing a drift or sudden shift in the retention time of this compound. What could be the reason and how do I fix it?

A2: Fluctuations in retention time can compromise the reliability of your analytical method. Several factors can contribute to this issue.

Solutions:

  • Mobile Phase Composition: In reversed-phase chromatography, even a small variation of 1% in the organic solvent composition can lead to a significant retention time shift of 5-15%.[5] Prepare the mobile phase accurately, preferably by weight, and ensure it is thoroughly mixed.

  • Mobile Phase pH: If the mobile phase is buffered, ensure the pH is consistent between batches. A slight change in pH can alter the ionization state of this compound and affect its retention.[5]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can cause retention time drift in the initial runs. A recommended equilibration time is at least 10-15 column volumes.

  • Temperature Fluctuations: Changes in ambient laboratory temperature can affect retention times.[5] Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[3][4]

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other parameters have been checked, it may be time to replace the column.

Problem: Ghost Peaks

Q3: I am seeing unexpected peaks (ghost peaks) in my chromatograms, even in blank runs. What is their origin and how can I eliminate them?

A3: Ghost peaks are extraneous peaks that can interfere with the quantification of this compound. They can originate from various sources.[6][7][8]

Solutions:

  • Mobile Phase Contamination: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Contaminants in the water or organic solvents can accumulate on the column and elute as ghost peaks, especially during gradient elution.[7][9]

  • Sample Carryover: Residual this compound from a previous high-concentration sample can be injected with the subsequent sample, causing carryover. Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection port and needle between injections.

  • Contaminated Glassware or Vials: Ensure all glassware, vials, and caps (B75204) used for sample and mobile phase preparation are scrupulously clean.[7]

  • System Contamination: Contamination can build up in the injector, tubing, or detector. A systematic cleaning of the HPLC system components is recommended if ghost peaks persist.[7]

Frequently Asked Questions (FAQs)

Q1: What is a suitable HPLC column for this compound analysis?

A1: A reversed-phase C18 column is the most commonly used stationary phase for this compound analysis.[3][4] Look for a column with high purity silica (B1680970) and good end-capping to ensure symmetrical peaks. Common dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[3][4]

Q2: What is a typical mobile phase for this compound analysis?

A2: A common mobile phase is a mixture of acetonitrile (B52724) and an acidic aqueous solution.[3][4] For example, a mixture of acetonitrile and 0.2% phosphoric acid in water (e.g., in a 70:30 v/v ratio) has been shown to be effective.[3] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[3]

Q3: What is the recommended detection wavelength for this compound?

A3: this compound has a UV absorbance maximum that allows for sensitive detection. Commonly used wavelengths are around 275 nm, 277 nm, or 280 nm.[3][4][10][11]

Q4: How should I prepare this compound samples from animal feed?

A4: A typical sample preparation involves extraction with an acidified organic solvent followed by a solid-phase extraction (SPE) cleanup step.[11][12] The sample is often extracted with acidified methanol (B129727). For feed samples, the extract is then purified using a C18 SPE cartridge to remove matrix interferences before being eluted, evaporated, and reconstituted in a suitable solvent like a mixture of N,N-dimethylformamide (DMF) and water for HPLC analysis.[12]

Experimental Protocols

Table 1: HPLC Method Parameters for this compound Analysis
ParameterMethod 1Method 2Method 3
Column Symmetry C18 (250 x 4.6 mm, 5 µm)[3]SinoChoom ODS-BP C18 (250 x 4.6 mm, 5 µm)[4]Reversed-phase C18[11][12]
Mobile Phase Acetonitrile: 0.2% Phosphoric Acid (70:30, v/v)[3]Acetonitrile: 0.2% Phosphoric Acid (pH 3.0 with TEA) (Gradient)[4]Acetonitrile: 0.2% Phosphoric Acid (57:43, v/v)[10]
Flow Rate 1.2 mL/min[3]1.0 mL/min[4]Not specified
Column Temp. 35°C[3]30°C[4]Not specified
Injection Vol. 10 µL[3]20 µL[13]Not specified
Detection UV at 275 nm[3]UV at 277 nm[4]UV at 280 nm[10][11]
Sample Preparation from Animal Feed
  • Extraction: Weigh a representative sample of the feed and add an internal standard. Extract the sample with acidified methanol by shaking overnight.[12]

  • Cleanup (for feed): Dilute an aliquot of the supernatant with water and pass it through a C18 solid-phase extraction (SPE) cartridge.[12]

  • Washing: Wash the SPE cartridge with a mixture of the extraction solvent and water to remove interfering substances.[12]

  • Elution: Elute this compound from the cartridge with a higher concentration of the extraction solvent in water.[12]

  • Reconstitution: Evaporate the eluate to dryness and dissolve the residue in a mixture of DMF and water.[12]

  • Analysis: Filter the final solution and inject it into the HPLC system.

Visualizations

HPLC_Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift ghost_peaks Ghost Peaks start->ghost_peaks cause_tailing1 Silanol Interactions peak_tailing->cause_tailing1 cause_tailing2 Incorrect Mobile Phase pH peak_tailing->cause_tailing2 cause_rt1 Mobile Phase Inaccuracy rt_shift->cause_rt1 cause_rt2 Temperature Fluctuation rt_shift->cause_rt2 cause_ghost1 System Contamination ghost_peaks->cause_ghost1 cause_ghost2 Sample Carryover ghost_peaks->cause_ghost2 sol_tailing1 Use End-Capped Column cause_tailing1->sol_tailing1 sol_tailing2 Adjust Mobile Phase pH cause_tailing2->sol_tailing2 sol_rt1 Prepare Mobile Phase Accurately cause_rt1->sol_rt1 sol_rt2 Use Column Oven cause_rt2->sol_rt2 sol_ghost1 Clean HPLC System cause_ghost1->sol_ghost1 sol_ghost2 Optimize Needle Wash cause_ghost2->sol_ghost2 end Problem Resolved sol_tailing1->end sol_tailing2->end sol_rt1->end sol_rt2->end sol_ghost1->end sol_ghost2->end

Caption: A logical workflow for troubleshooting common HPLC problems.

Diclazuril_Sample_Prep_Workflow start Animal Feed Sample extraction Extract with Acidified Methanol start->extraction spe_loading Load Extract onto C18 SPE Cartridge extraction->spe_loading spe_wash Wash Cartridge spe_loading->spe_wash spe_elution Elute this compound spe_wash->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in DMF/Water evaporation->reconstitution analysis Inject into HPLC reconstitution->analysis

Caption: Experimental workflow for this compound sample preparation.

References

Impact of feed composition on Diclazuril bioavailability and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of feed composition on the bioavailability and efficacy of Diclazuril.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work against coccidiosis?

This compound is a broad-spectrum anticoccidial agent belonging to the benzeneacetonitrile class of compounds. It is effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry and other animals.[1][2][3] Its primary mechanism of action involves interfering with the intracellular development stages of the parasite, specifically schizogony and gametogony.[4] This disruption leads to degenerative changes in the schizonts and gamonts, ultimately interrupting the parasite's life cycle.[4] Some research suggests that this compound may also induce apoptosis (programmed cell death) in the parasite's merozoites and affect mitochondrial function.[5] Additionally, it has been shown to downregulate the expression of certain genes in Eimeria tenella that are crucial for host cell invasion.[6]

Q2: What are the main factors influencing the oral bioavailability of this compound?

This compound has very low aqueous solubility, which is a primary factor limiting its oral bioavailability.[7] Studies have shown that its absorption after oral administration is limited, with a significant portion being excreted in the feces.[7][8] The formulation of the drug can significantly impact its absorption; for instance, the sodium salt of this compound has been shown to have a higher bioavailability compared to the pure compound. The physical and chemical properties of a drug, as well as the physiological conditions of the gastrointestinal tract, are critical determinants of its bioavailability.[9]

Q3: How does feed composition, such as high-fat or high-fiber content, potentially affect this compound bioavailability?

  • High-Fat Diets: For many poorly water-soluble drugs, co-administration with a high-fat meal can enhance oral bioavailability.[10] Lipids can aid in the solubilization and absorption of lipophilic compounds. Lipid-based drug delivery systems are a known strategy to improve the oral bioavailability of such drugs.[11][12][13][14] Therefore, a higher fat content in the feed could potentially improve the absorption of this compound, although this needs to be experimentally verified.

  • High-Fiber Diets: The impact of dietary fiber is complex. Increased fiber can alter the transit time of digesta in the gastrointestinal tract. Soluble fibers can increase viscosity, potentially slowing down drug dissolution and absorption. Insoluble fibers might have a lesser effect or could even slightly improve exposure to the absorptive surfaces of the intestine.

Q4: Can feed processing methods like pelleting influence this compound's efficacy?

Yes, feed processing can impact the stability and availability of feed additives. The pelleting process involves heat, moisture, and pressure, which can potentially degrade certain compounds.[15] While some heat-sensitive additives like vitamins can be significantly affected, the stability of a robust molecule like this compound under typical pelleting conditions is expected to be good. However, extreme pelleting temperatures could potentially have an effect.[15][16][17] It is also important to ensure homogenous mixing of the this compound premix in the feed mash prior to pelleting to guarantee uniform drug distribution in the final pellets.

Q5: Are there any known interactions between this compound and other feed components like minerals?

There is no specific evidence from the provided search results of direct interactions between this compound and dietary minerals. However, it is a known phenomenon that certain minerals can chelate with drugs, potentially reducing their absorption. For instance, iron, calcium, copper, and zinc have been shown to decrease the bioavailability of some antibiotics. Given this compound's chemical structure, significant chelation with common dietary minerals is not strongly anticipated, but specific studies would be needed for confirmation.

Troubleshooting Guides

Scenario 1: Suboptimal efficacy of this compound observed in an experimental trial.

Question: We are conducting a floor-pen trial to evaluate the efficacy of this compound against coccidiosis in broiler chickens. Despite administering the recommended dose in the feed, we are observing higher than expected lesion scores and reduced weight gain in the treated group. What could be the potential reasons?

Answer: Several factors could contribute to the suboptimal efficacy of this compound in your trial. Consider the following troubleshooting steps:

  • 1. Verify Drug Concentration and Homogeneity in Feed:

    • Action: Collect feed samples from multiple locations within the feeders and have them analyzed by a reputable laboratory to confirm the concentration and uniform distribution of this compound.

    • Rationale: Inadequate mixing can lead to under-dosing of some birds. Errors in feed formulation can also result in an incorrect final concentration.

  • 2. Assess Feed Composition:

    • Action: Review the composition of the basal diet.

    • Rationale: While direct interactions are not well-documented, extreme variations in feed ingredients compared to standard diets could potentially influence the gut environment and drug availability. For instance, very high levels of certain fibers might alter gut transit time.

  • 3. Evaluate the Eimeria Challenge Strain:

    • Action: If possible, have the Eimeria strain tested for its sensitivity to this compound.

    • Rationale: Resistance to anticoccidial drugs, including this compound, can develop over time with prolonged use.[18][19] The challenge strain used in your experiment might have reduced susceptibility.

  • 4. Consider Water versus Feed Administration:

    • Action: If suboptimal feed intake is suspected, especially in sick birds, consider the possibility of administering this compound via drinking water if a suitable formulation is available.

    • Rationale: Coccidiosis can lead to reduced feed intake.[20] Administering the medication through drinking water can sometimes ensure more consistent intake in affected birds.[4][21]

  • 5. Review Experimental Protocol and Environmental Factors:

    • Action: Double-check all aspects of your experimental protocol, including bird health status at the start of the trial, stocking density, and litter management.

    • Rationale: High infection pressure due to environmental conditions can sometimes overwhelm the protective effects of an anticoccidial, leading to breakthrough infections.

Scenario 2: High variability in plasma this compound concentrations in a pharmacokinetic study.

Question: We are conducting a pharmacokinetic study of this compound in broilers and are observing high inter-individual variability in plasma drug concentrations. What could be the cause of this variability?

Answer: High variability in plasma concentrations is a common challenge in pharmacokinetic studies, especially with orally administered drugs that have low solubility. Here are some potential contributing factors:

  • 1. Inconsistent Feed Intake:

    • Action: Ensure that the birds have consistent access to feed and that their feed intake is monitored.

    • Rationale: Since this compound is administered in the feed, variations in the amount and timing of feed consumption will directly impact the dose of the drug ingested, leading to variable plasma concentrations.

  • 2. Differences in Gastrointestinal Physiology:

    • Action: Ensure the birds are of a similar age and health status.

    • Rationale: Individual differences in gut motility, pH, and microflora can influence the dissolution and absorption of this compound.

  • 3. Formulation and Particle Size:

    • Action: If you prepared the medicated feed, ensure the this compound premix was thoroughly and uniformly mixed with the basal feed.

    • Rationale: The particle size of the drug and its distribution in the feed can affect its dissolution rate and subsequent absorption.

  • 4. Analytical Method Variability:

    • Action: Review your sample collection, processing, and analytical procedures for any potential sources of error.

    • Rationale: Ensure consistent timing of blood sampling and proper handling and storage of plasma samples. Validate your analytical method for precision and accuracy.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of this compound in Broiler Chickens

ParameterValueSpeciesAdministrationSource
Recommended Dose in Feed 1 ppm (1 mg/kg of feed)Broiler ChickensMedicated Feed[3][7][22]
Bioavailability Limited/LowBroiler ChickensOral[7][8]
Time to Maximum Plasma Concentration (Tmax) ~8 hoursBroiler ChickensOral[7]
Plasma Half-life (t1/2) ~2.5 daysBroiler ChickensOral[7]
Primary Route of Excretion FecesBroiler ChickensOral[7]

Note: Pharmacokinetic parameters can vary depending on the specific experimental conditions, including the formulation of this compound, the age and breed of the chickens, and the analytical methods used.

Experimental Protocols

Protocol 1: General Methodology for a this compound Bioavailability Study in Broiler Chickens

  • Animals and Housing:

    • Use healthy broiler chickens of a specific age and breed.

    • House the birds in individual cages to allow for accurate monitoring of feed intake and excreta collection.

    • Acclimatize the birds to the experimental conditions for at least 7 days before the start of the study.

  • Experimental Diets:

    • Prepare a basal diet free of any anticoccidial drugs.

    • Prepare the experimental diets by incorporating a known concentration of this compound into the basal diet. To investigate the effect of feed composition, different basal diets can be formulated (e.g., standard vs. high-fat).

    • Ensure homogenous mixing of the drug in the feed and verify the concentration analytically.

  • Study Design:

    • Employ a parallel or crossover study design.

    • Divide the birds into treatment groups, with each group receiving one of the experimental diets.

    • Include a control group receiving the basal diet without this compound.

  • Drug Administration and Sample Collection:

    • Provide the medicated feed to the birds for a specified period.

    • Collect blood samples from the wing vein at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, and 96 hours) after the start of feeding the medicated diet.

    • Collect plasma by centrifuging the blood samples and store it at -20°C or lower until analysis.

    • Collect excreta over 24-hour intervals to determine the amount of unabsorbed this compound.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of this compound in plasma and excreta.

  • Pharmacokinetic Analysis:

    • Use appropriate software to calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2).

    • Bioavailability can be compared between different diet groups based on the AUC values.

Protocol 2: General Methodology for a this compound Efficacy (Floor-Pen) Study

  • Animals and Housing:

    • Use one-day-old broiler chicks from a commercial hatchery.

    • House the chicks in floor pens with fresh litter.

    • Randomly allocate the chicks to different treatment groups.

  • Experimental Diets and Treatments:

    • Provide a basal diet free of anticoccidials.

    • Formulate medicated feed with the desired concentration of this compound.

    • Include an uninfected, unmedicated control group and an infected, unmedicated control group.

  • Coccidial Challenge:

    • At a specific age (e.g., 14 days), orally inoculate the birds in the infected groups with a known number of sporulated oocysts of a pathogenic Eimeria species or a mixture of species.

  • Data Collection:

    • Monitor the birds daily for clinical signs of coccidiosis (e.g., bloody droppings, morbidity, mortality).

    • Record body weight and feed intake at regular intervals to calculate weight gain and feed conversion ratio (FCR).

    • At a specific time post-infection (e.g., 6-7 days), euthanize a subset of birds from each pen to perform intestinal lesion scoring.

    • Collect fecal samples to determine oocyst shedding (oocysts per gram of feces).

  • Statistical Analysis:

    • Analyze the data for weight gain, FCR, lesion scores, and oocyst counts using appropriate statistical methods (e.g., ANOVA) to determine the efficacy of the this compound treatment compared to the control groups.

Visualizations

Experimental_Workflow_Bioavailability_Study cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Animal_Acclimatization Animal Acclimatization (7 days) Randomization Randomization to Treatment Groups Animal_Acclimatization->Randomization Diet_Formulation Diet Formulation (Basal & Medicated) Drug_Administration Drug Administration (Medicated Feed) Diet_Formulation->Drug_Administration Analytical_Method_Validation Analytical Method Validation (HPLC/LC-MS) Diclazuril_Quantification This compound Quantification Analytical_Method_Validation->Diclazuril_Quantification Randomization->Drug_Administration Sample_Collection Sample Collection (Blood & Excreta) Drug_Administration->Sample_Collection Sample_Processing Sample Processing (Plasma Separation) Sample_Collection->Sample_Processing Sample_Processing->Diclazuril_Quantification PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Diclazuril_Quantification->PK_Analysis Data_Interpretation Data Interpretation & Reporting PK_Analysis->Data_Interpretation

Caption: Workflow for a this compound bioavailability study.

Troubleshooting_Diclazuril_Efficacy Start Suboptimal this compound Efficacy Observed Check_Feed Verify Drug Concentration & Homogeneity in Feed Start->Check_Feed Feed_OK Feed Concentration & Mix are Correct? Check_Feed->Feed_OK Investigate_Feed_Formulation Investigate Feed Formulation (Mixing, Errors) Feed_OK->Investigate_Feed_Formulation No Assess_Diet Assess Basal Diet Composition Feed_OK->Assess_Diet Yes Conclusion Identify Likely Cause(s) & Implement Corrective Actions Investigate_Feed_Formulation->Conclusion Diet_Standard Is Diet Composition Standard? Assess_Diet->Diet_Standard Consider_Diet_Impact Consider Potential Impact of Non-standard Ingredients Diet_Standard->Consider_Diet_Impact No Evaluate_Challenge Evaluate Coccidial Challenge Diet_Standard->Evaluate_Challenge Yes Consider_Diet_Impact->Conclusion Challenge_OK Is Challenge Strain Susceptible? Is Challenge Dose Appropriate? Evaluate_Challenge->Challenge_OK Test_Sensitivity Perform Drug Sensitivity Testing Challenge_OK->Test_Sensitivity No Review_Protocol Review Experimental Protocol & Environmental Conditions Challenge_OK->Review_Protocol Yes Test_Sensitivity->Conclusion Protocol_OK Are Protocol & Conditions Optimal? Review_Protocol->Protocol_OK Identify_Protocol_Flaws Identify & Correct Flaws (e.g., high infection pressure) Protocol_OK->Identify_Protocol_Flaws No Protocol_OK->Conclusion Yes Identify_Protocol_Flaws->Conclusion

Caption: Troubleshooting suboptimal this compound efficacy.

References

Enhancing Diclazuril Efficacy: A Technical Guide to Combination Anticoccidial Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance and frequently asked questions (FAQs) for researchers investigating the enhanced efficacy of diclazuril through combination therapy with other anticoccidial agents. The following information is designed to address specific issues encountered during experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind using this compound in combination with other anticoccidials?

A1: The primary rationale is to achieve synergistic or additive effects, leading to enhanced anticoccidial efficacy. Combining this compound with drugs that have different mechanisms of action can broaden the spectrum of activity against various Eimeria species, target different stages of the parasite's life cycle, and help to mitigate the development of drug resistance.[1][2]

Q2: Which anticoccidials are commonly used in combination with this compound?

A2: this compound is often used in shuttle or combination programs with ionophores (e.g., maduramicin (B1675897), salinomycin, monensin, narasin), chemical anticoccidials (e.g., nicarbazin), and amprolium.[3][4][5] Emerging research also explores combinations with natural compounds and prebiotics, such as lactoferrin, which has shown potential to enhance this compound's effect.[1][6][7]

Q3: What are the expected outcomes of successful this compound combination therapy in an experimental setting?

A3: Successful combination therapy should result in a significant reduction in oocyst shedding, lower lesion scores in the intestines, improved body weight gain, and a better feed conversion ratio (FCR) compared to monotherapy or untreated controls.[4][8] A synergistic interaction between the drugs would be indicated if the combined effect is greater than the sum of the individual effects of each drug.[1][2]

Q4: Are there any known synergistic mechanisms when combining this compound with other anticoccidials?

A4: While the precise synergistic mechanisms at the signaling pathway level are still an area of active research, the enhanced efficacy is believed to stem from the multi-targeted approach. For instance, combining this compound, which interferes with the parasite's cell division and oocyst wall formation, with an ionophore like maduramicin, which disrupts the parasite's ion balance, attacks the parasite through two distinct and vital pathways.[3][9] Similarly, combining this compound with amprolium, a thiamine (B1217682) antagonist, targets both cell division and essential metabolic pathways of the parasite.[1][6]

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected efficacy in our this compound combination trial.

  • Possible Cause 1: Inadequate Drug Dosage or Administration.

    • Troubleshooting: Verify the concentration and homogeneity of the drugs in the feed or drinking water. Ensure accurate calculation of dosages based on the birds' average body weight and feed/water consumption. For in-feed medication, proper mixing is crucial to ensure uniform drug distribution.

  • Possible Cause 2: Presence of Drug-Resistant Eimeria Strains.

    • Troubleshooting: Conduct an Anticoccidial Sensitivity Test (AST) on the Eimeria isolates being used. If resistance is detected, consider using a different combination of drugs or a fresh, sensitive strain for your experiments. Rotating anticoccidial drugs in the source flock can help manage resistance.

  • Possible Cause 3: High Challenge Dose Overwhelming the Treatment.

    • Troubleshooting: Review the oocyst challenge dose. An excessively high dose may lead to breakthrough coccidiosis despite treatment. Titrate the challenge dose in a preliminary experiment to determine an appropriate level that causes clinical signs without overwhelming the birds and the treatment's capacity.

  • Possible Cause 4: Improper Timing of Treatment.

    • Troubleshooting: Ensure that the anticoccidial treatment is administered prophylactically (before infection) or therapeutically at the appropriate time post-infection, as dictated by your experimental design. The timing should coincide with the susceptible stages of the Eimeria life cycle for the specific drugs being used.

Problem: High variability in lesion scores and oocyst counts within the same treatment group.

  • Possible Cause 1: Inconsistent Oocyst Inoculation.

    • Troubleshooting: Ensure each bird receives a consistent and accurate dose of sporulated oocysts. Use a calibrated oral gavage or pipette for individual bird inoculation. Thoroughly mix the oocyst suspension before and during the inoculation process to maintain a uniform concentration.

  • Possible Cause 2: Cross-Contamination Between Cages or Pens.

    • Troubleshooting: Implement strict biosecurity measures. Use separate equipment for each treatment group. Change gloves and clean boots between pens. Ensure the facility design prevents the transfer of litter or feces between groups.

  • Possible Cause 3: Subjectivity in Lesion Scoring.

    • Troubleshooting: Have at least two independent and blinded observers score the lesions using a standardized method, such as the Johnson and Reid scoring system. Conduct training and calibration sessions for the scorers to ensure consistency.

Data Presentation

Table 1: Efficacy of this compound in Combination with Maduramicin against Eimeria tenella

Treatment GroupMean Oocyst Count (x10^4 OPG)Mean Lesion ScoreMean Body Weight Gain (g)
Uninfected, Untreated00.0550
Infected, Untreated1503.5350
This compound (1 ppm)251.5480
Maduramicin (5 ppm)402.0450
This compound (1 ppm) + Maduramicin (5 ppm)50.5520

OPG: Oocysts Per Gram of feces. Data is hypothetical and for illustrative purposes.

Table 2: Efficacy of this compound in Combination with Amprolium against Mixed Eimeria Species

Treatment GroupMean Oocyst Count (x10^4 OPG)Mean Lesion ScoreFeed Conversion Ratio (FCR)
Uninfected, Untreated00.01.50
Infected, Untreated1203.02.10
This compound (1 ppm)201.01.65
Amprolium (125 ppm)351.51.75
This compound (1 ppm) + Amprolium (125 ppm)80.51.55

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Comprehensive Protocol for Evaluating this compound Combination Therapy in Broiler Chickens

This protocol outlines a typical experimental design to assess the synergistic efficacy of this compound in combination with another anticoccidial drug against a mixed Eimeria infection in broiler chickens.

1. Animal Husbandry:

  • Obtain one-day-old broiler chicks from a commercial hatchery.

  • House the chicks in a coccidia-free environment with controlled temperature, humidity, and lighting.

  • Provide ad libitum access to a standard broiler starter feed (free of any anticoccidials) and clean drinking water.

2. Experimental Design:

  • At approximately 14 days of age, randomly allocate birds to different treatment groups (e.g., Uninfected-Untreated, Infected-Untreated, this compound monotherapy, Partner drug monotherapy, this compound combination therapy).

  • Each treatment group should have a sufficient number of replicates (e.g., 6-8 pens) with an adequate number of birds per replicate (e.g., 10-15 birds).

3. Drug Administration:

  • Prepare medicated feed or water according to the specified concentrations for each treatment group.

  • Begin administering the medicated feed or water 2 days prior to experimental infection and continue for the duration of the study (typically 7-9 days post-infection).

4. Oocyst Preparation and Infection:

  • Obtain and propagate field isolates or laboratory strains of the desired Eimeria species (e.g., E. acervulina, E. maxima, E. tenella).

  • Purify and sporulate the oocysts using standard laboratory procedures.

  • On day 16, individually infect each bird (except the uninfected control group) orally with a predetermined dose of mixed sporulated oocysts (e.g., 1.0 ml suspension containing a target number of oocysts for each species).

5. Data Collection:

  • Mortality: Record daily mortality and perform necropsies to determine the cause of death.

  • Body Weight: Weigh the birds at the start of the experiment, on the day of infection, and at the end of the experiment to calculate body weight gain.

  • Feed and Water Intake: Record daily feed and water consumption to calculate the Feed Conversion Ratio (FCR).

  • Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each replicate and score the intestinal lesions for each Eimeria species using the Johnson and Reid (1970) scoring system (0 to 4 scale).

  • Oocyst Counts: From day 5 to 9 post-infection, collect fecal samples from each replicate and determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.

6. Statistical Analysis:

  • Analyze the collected data (body weight gain, FCR, lesion scores, oocyst counts) using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Duncan's Multiple Range Test) to compare the means between treatment groups.

  • A significance level of p < 0.05 is typically used.

Mandatory Visualizations

Eimeria_Lifecycle_and_Drug_Targets cluster_Host Host Intestine cluster_Environment External Environment Ingestion Ingestion of Sporulated Oocyst Sporozoites Sporozoites invade epithelial cells Ingestion->Sporozoites Trophozoites Trophozoites Sporozoites->Trophozoites Schizont1 1st Gen. Schizonts (Merogony I) Trophozoites->Schizont1 Merozoites1 1st Gen. Merozoites Schizont1->Merozoites1 Schizont2 2nd Gen. Schizonts (Merogony II) Merozoites1->Schizont2 Merozoites2 2nd Gen. Merozoites Schizont2->Merozoites2 Gametogony Gametogony (Micro & Macrogametes) Merozoites2->Gametogony Zygote Zygote Gametogony->Zygote Unsporulated_Oocyst_in Unsporulated Oocyst Zygote->Unsporulated_Oocyst_in Unsporulated_Oocyst_out Unsporulated Oocyst (in feces) Unsporulated_Oocyst_in->Unsporulated_Oocyst_out Excretion Sporulation Sporulation Unsporulated_Oocyst_out->Sporulation Sporulated_Oocyst Sporulated Oocyst (Infective) Sporulation->Sporulated_Oocyst Sporulated_Oocyst->Ingestion Ingestion by Host Diclazuril_Target This compound Diclazuril_Target->Schizont1 Inhibits nuclear division Diclazuril_Target->Schizont2 Inhibits nuclear division Diclazuril_Target->Gametogony Disrupts wall formation Ionophore_Target Ionophores (e.g., Maduramicin) Ionophore_Target->Sporozoites Disrupts ion balance Ionophore_Target->Merozoites1 Disrupts ion balance Ionophore_Target->Merozoites2 Disrupts ion balance Amprolium_Target Amprolium Amprolium_Target->Schizont1 Blocks Thiamine uptake

Caption: Eimeria life cycle and targets of different anticoccidial drugs.

Synergistic_Mechanism_Hypothesis cluster_Diclazuril_MoA This compound's Mechanism cluster_Partner_MoA Partner Drug's Mechanism This compound This compound Diclazuril_Action Inhibition of Nuclear Division (Schizonts) & Oocyst Wall Formation This compound->Diclazuril_Action Partner_Drug Partner Anticoccidial (e.g., Ionophore, Amprolium) Partner_Action Disruption of Ion Balance (Ionophore) or Thiamine Uptake Inhibition (Amprolium) Partner_Drug->Partner_Action Synergy Synergistic Effect Efficacy Enhanced Anticoccidial Efficacy Synergy->Efficacy Diclazuril_Action->Synergy Weakens parasite Reduces proliferation Partner_Action->Synergy Creates metabolic stress Increases susceptibility

Caption: Hypothesized synergistic mechanism of this compound combination therapy.

Experimental_Workflow cluster_Data Data Points start Day 1: Chick Acclimatization randomization Day 14: Bird Randomization & Group Allocation start->randomization medication Day 14-23: Administration of Medicated Feed/Water randomization->medication infection Day 16: Oral Inoculation with Sporulated Oocysts medication->infection data_collection Day 21-23: Data Collection infection->data_collection end Data Analysis & Interpretation data_collection->end bw Body Weight Gain data_collection->bw fcr Feed Conversion Ratio data_collection->fcr lesions Lesion Scoring data_collection->lesions opg Oocyst Counts (OPG) data_collection->opg

Caption: General experimental workflow for an anticoccidial drug efficacy trial.

References

Validation & Comparative

Diclazuril vs. Toltrazuril: A Comparative Analysis of Efficacy Against Eimeria tenella

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent triazine-based anticoccidial drugs, Diclazuril and Toltrazuril, against Eimeria tenella, the causative agent of severe cecal coccidiosis in poultry. The information presented is collated from various experimental studies and is intended to assist researchers and professionals in drug development in their understanding and evaluation of these compounds.

Executive Summary

Both this compound and Toltrazuril are highly effective in controlling Eimeria tenella infections in poultry.[1] Toltrazuril often demonstrates a rapid and potent effect, leading to a complete cessation of oocyst excretion.[2][3] this compound is also highly effective at interrupting the parasite's life cycle at a very early stage, preventing lesion development and oocyst shedding.[3] The choice between these two anticoccidials may depend on specific therapeutic or prophylactic strategies, with considerations for dosage, timing of administration, and the potential for resistance development.

Comparative Efficacy Data

The following tables summarize quantitative data from various studies comparing the efficacy of this compound and Toltrazuril against Eimeria tenella and other Eimeria species.

Table 1: Efficacy of this compound and Toltrazuril on Oocyst Excretion and Lesion Scores in Broiler Chickens

DrugDosageEimeria SpeciesOocyst Per Gram (OPG) ReductionLesion Score ReductionReference
This compound1 ppm in feedE. tenellaSignificant reductionSignificant reduction[4][5]
Toltrazuril75 ppm in drinking waterE. tenellaComplete preventionSignificant reduction[1]
This compound0.5 mL/L in drinking waterE. tenellaSignificant decreaseSignificant improvement[6]
Toltrazuril15 mg/kg BW (calves)E. zuernii & E. bovisDramatic decreaseNot specified[7]
This compound1 mg/kg BW (calves)E. zuernii & E. bovisDramatic decreaseNot specified[7]

Table 2: Impact of this compound and Toltrazuril on Performance Parameters in Broiler Chickens

DrugDosageEimeria SpeciesBody Weight GainFeed Conversion Ratio (FCR)Mortality RateReference
This compound1 ppm in feedMixed Eimeria spp.Improved compared to infected/untreatedImproved compared to infected/untreatedReduced[5][8]
Toltrazuril75 ppm in drinking waterE. tenellaImproved compared to infected/untreatedNot specifiedReduced[1]
This compound0.5 mL/L in drinking waterE. tenellaSignificant increase compared to infected/untreatedNot specifiedNo mortalities in treated group[6]
Toltrazuril15 mg/kg BW (murine model)E. vermiformisSignificantly higher than DCZ-treated and controlNot specifiedNot specified[2][9]
This compound5 mg/kg BW (murine model)E. vermiformisLess BW gain compared to TTZ-treatedNot specifiedNot specified[2][9]

Experimental Protocols

The methodologies employed in the cited studies generally follow a standard protocol for evaluating anticoccidial drugs.

A typical experimental workflow includes:

  • Animal Model: One-day-old broiler chicks are commonly used.[6][10] They are housed in a controlled environment to prevent accidental infection.

  • Infection: At a specified age (e.g., 14 or 23 days), chicks are orally inoculated with a known number of sporulated Eimeria tenella oocysts.[4][6][10]

  • Treatment:

    • Prophylactic: The drug is administered in the feed or drinking water for a period before infection and may continue for several days post-infection.[10]

    • Therapeutic: The drug is administered in the drinking water upon the appearance of clinical signs of coccidiosis.[10]

  • Parameters for Efficacy Evaluation:

    • Oocyst Per Gram (OPG): Fecal samples are collected at regular intervals post-infection, and the number of oocysts is quantified using a McMaster chamber.[4]

    • Lesion Scoring: On a specific day post-infection, a subset of birds from each group is euthanized, and the cecal lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).[4][6]

    • Performance Parameters: Body weight gain and feed conversion ratio are monitored throughout the experiment.[4][6]

    • Mortality: The number of deaths in each group is recorded.[4][10]

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal_Model Day-old Broiler Chicks Housing Controlled, Coccidia-free Environment Animal_Model->Housing Infection Oral Inoculation with Sporulated E. tenella Oocysts (e.g., at 14 days of age) Housing->Infection Prophylactic Prophylactic Treatment: Drug in feed/water pre-infection Infection->Prophylactic Therapeutic Therapeutic Treatment: Drug in water post-symptom onset Infection->Therapeutic OPG Oocyst Counting (OPG) Prophylactic->OPG Lesion_Scoring Cecal Lesion Scoring Prophylactic->Lesion_Scoring Performance Body Weight Gain & FCR Prophylactic->Performance Mortality Mortality Rate Recording Prophylactic->Mortality Therapeutic->OPG Therapeutic->Lesion_Scoring Therapeutic->Performance Therapeutic->Mortality

A generalized experimental workflow for evaluating anticoccidial drug efficacy.

Mechanism of Action

While both this compound and Toltrazuril belong to the triazine chemical class, they exhibit different pharmacodynamic and pharmacokinetic properties and are thought to have distinct mechanisms of action.[9]

Toltrazuril: This drug is effective against all intracellular stages of Eimeria.[11] Its mode of action is believed to involve:

  • Interference with the Respiratory Chain: Toltrazuril has been shown to inhibit enzymes of the respiratory chain, such as succinate-cytochrome C reductase and NADH oxidase.[2]

  • Inhibition of Pyrimidine (B1678525) Synthesis: It also affects enzymes involved in pyrimidine synthesis, which is crucial for nucleic acid production and cell division.[2]

  • Induction of Oxidative Stress and Autophagy: Recent studies suggest that Toltrazuril can cause oxidative stress within the parasite, leading to autophagy.[7][10] This is evidenced by the upregulation of redox-related genes and the detection of elevated levels of reactive oxygen species (ROS) and autophagosomes in treated parasites.[7][10]

This compound: The precise mechanism of action for this compound is still under investigation, but it is known to be lethal to both the asexual and sexual stages of E. tenella.[3] Its effects include:

  • Disruption of Parasite Development: this compound induces degenerative changes in the first- and second-generation schizonts, leading to a loss of internal structure and incomplete merogony.[3][12] It also affects gametocytes, preventing the formation of oocyst walls.[3]

  • Inhibition of Cell Division: The drug is thought to interfere with the parasite's cell division processes.[10]

  • Action on the Cytoskeleton: A recent study has indicated that this compound may exert its anticoccidial effect by inhibiting the activity of the parasite's actin depolymerizing factor (ADF), a key regulator of the actin cytoskeleton which is essential for host cell invasion.[9]

Mechanism_of_Action cluster_toltrazuril Toltrazuril cluster_this compound This compound cluster_outcome Outcome TTZ Toltrazuril Resp_Chain Inhibition of Respiratory Chain Enzymes TTZ->Resp_Chain Pyr_Synth Inhibition of Pyrimidine Synthesis TTZ->Pyr_Synth Ox_Stress Induction of Oxidative Stress (ROS) TTZ->Ox_Stress Parasite_Death Parasite Death Resp_Chain->Parasite_Death Pyr_Synth->Parasite_Death Autophagy Induction of Autophagy Ox_Stress->Autophagy Autophagy->Parasite_Death DCZ This compound Dev_Disrupt Disruption of Schizont and Gametocyte Development DCZ->Dev_Disrupt Cell_Div Inhibition of Cell Division DCZ->Cell_Div ADF_Inhibit Inhibition of Actin Depolymerizing Factor (ADF) DCZ->ADF_Inhibit Dev_Disrupt->Parasite_Death Cell_Div->Parasite_Death ADF_Inhibit->Parasite_Death

References

Diclazuril vs. Ionophore Anticoccidials: A Comparative Guide for Broiler Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing effort to control coccidiosis in broiler chickens, a critical decision for poultry health professionals and researchers is the selection of an effective anticoccidial agent. Among the diverse options available, the synthetic compound diclazuril and the class of ionophore antibiotics represent two of the most widely utilized strategies. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation.

Executive Summary

This compound, a chemical anticoccidial, and ionophores, a class of antibiotics, offer distinct mechanisms of action against Eimeria parasites, the causative agents of coccidiosis. This compound acts on the intracellular developmental stages of the parasite, while ionophores disrupt the parasite's cellular ion balance.[1][2][3] Experimental studies consistently demonstrate that this compound, particularly in shuttle programs, can lead to superior broiler performance in terms of weight gain and feed conversion ratios compared to continuous ionophore programs, especially in the face of resistance to older anticoccidials.[4][5][6] However, ionophores remain a valuable tool in coccidiosis control, in part due to their ability to allow for the development of natural immunity and their antibacterial properties.[7][8]

Performance Data: this compound vs. Ionophores

The following tables summarize quantitative data from floor pen studies comparing the performance of broilers treated with this compound versus various ionophore anticoccidials.

Table 1: Broiler Performance Comparison (42-Day Study)

Treatment GroupFinal Body Weight (kg)Feed Conversion Ratio (FCR)Coccidiosis Mortality (%)Total Lesion Score
Unmedicated Control1.9211.9948.03.43
1 ppm this compound2.1561.8560.00.68
66 ppm Salinomycin (B1681400)2.0231.9136.23.20
100 ppm Monensin2.0121.9147.03.45
99.8 ppm Lasalocid2.0371.9363.83.13

Data adapted from a study by Conway et al. (2001), where birds were challenged with a mixed inoculum of Eimeria acervulina, E. maxima, and E. tenella.[5][9]

Table 2: Shuttle Program Performance Comparison (42-Day Study)

Treatment Group (Starter to Grower)Final Body Weight (kg)Feed Conversion Ratio (FCR)Coccidiosis Mortality (%)
Unmedicated Control2.0352.0172.0
This compound (1 ppm) to Salinomycin (66 ppm)2.2501.8470.0
Nicarbazin (125 ppm) to Salinomycin (66 ppm)2.2011.8760.4
Narasin (79.2 ppm) + Nicarbazin to Salinomycin (66 ppm)2.1691.9030.6
Zoalene (125 ppm) to Salinomycin (66 ppm)2.0991.9681.0

Data adapted from a study by Conway et al. (2001), where birds were challenged with a mixed inoculum of Eimeria acervulina, E. maxima, and E. tenella.[5][10]

Table 3: Body Weight Gain (BWG) Comparison

Treatment GroupBWG (1-42 days) (g)
This compoundSignificantly Higher
SalinomycinLower than this compound
Maduramicin (B1675897)Lower than this compound

Findings from a study by Ghasemi-Sadabadi et al., which reported that broilers on diets with this compound had significantly higher body weight gain compared to those on diets with salinomycin and maduramicin over a 42-day period.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of performance studies. The following outlines a typical experimental protocol for evaluating anticoccidial efficacy in broilers.

Anticoccidial Sensitivity Testing (AST) Protocol

Anticoccidial Sensitivity Tests (ASTs) are a standardized method to assess the efficacy of anticoccidial drugs against field isolates of Eimeria.[11][12]

  • Sample Collection: Fecal samples or moist litter are collected from multiple broiler farms (typically 2-5 weeks of age) to obtain a representative sample of coccidia.[11]

  • Oocyst Isolation and Propagation: Eimeria oocysts are isolated from the collected samples and propagated in susceptible chickens to generate a standardized dose for challenge.[11]

  • Animal Husbandry: Day-old broiler chicks are raised in a controlled environment, either in battery cages or floor pens with clean litter, and provided with unmedicated feed and water.[12][13]

  • Treatment Groups: Birds are randomly assigned to different treatment groups, including:

    • Unmedicated, Uninfected Control

    • Unmedicated, Infected Control

    • This compound-medicated, Infected

    • Ionophore-medicated (e.g., Salinomycin, Monensin), Infected

  • Medication and Challenge: At a predetermined age (e.g., 14 days), the respective medicated feeds are provided to the treatment groups. A few days later, all groups except the uninfected control are orally inoculated with a standardized dose of the Eimeria field isolate.[11][13]

  • Data Collection: Approximately one week post-inoculation, the following parameters are measured:

    • Performance: Body weight gain and feed conversion ratio are calculated.[11]

    • Lesion Scoring: Birds are euthanized, and the intestines are examined for coccidial lesions, which are scored on a standardized scale (e.g., 0 to 4).[11][14]

    • Oocyst Shedding: Fecal samples can be collected to determine the number of oocysts shed per gram.[15]

    • Mortality: Daily mortality is recorded.[11]

  • Statistical Analysis: Data are statistically analyzed to determine significant differences between treatment groups.[16]

Mechanisms of Action: Signaling Pathways

The fundamental difference between this compound and ionophores lies in their mode of action at the cellular level.

This compound's Intracellular Disruption

This compound is a synthetic compound that targets the intracellular stages of the Eimeria life cycle, specifically the schizonts and gamonts.[2][3] Recent research suggests that this compound's mechanism of action involves the inhibition of actin depolymerization factor (ADF), a protein crucial for the parasite's cell invasion and motility.[17] By disrupting the parasite's cytoskeleton, this compound effectively halts its development and replication within the host's intestinal cells.[3]

Diclazuril_Mechanism cluster_host_cell Host Intestinal Cell This compound This compound ADF Actin Depolymerizing Factor (ADF) This compound->ADF Inhibits Parasite Eimeria Parasite (Schizont/Gamont) Replication Parasite Replication & Development Parasite->Replication Actin Actin Filaments (Cytoskeleton) ADF->Actin Regulates Depolymerization Actin->Parasite Essential for Invasion & Motility

This compound's mechanism of action against Eimeria parasites.

Ionophores: Disrupting Cellular Homeostasis

Ionophores are lipid-soluble molecules that transport cations across the parasite's cell membrane.[18] This action disrupts the delicate ionic balance within the parasite, leading to an influx of water and subsequent swelling and cell death.[1][8] Ionophores are effective against the extracellular stages of the parasite in the intestinal lumen.[7]

Ionophore_Mechanism cluster_parasite Eimeria Parasite Cell cluster_environment Intestinal Lumen Ionophore Ionophore Membrane Cell Membrane Ionophore->Membrane Embeds in Ion_Channel Ion Transport Membrane->Ion_Channel Facilitates Disruption Disruption of Ionic Balance Ion_Channel->Disruption Leads to Swell Cell Swelling & Death Disruption->Swell Causes Na_ions Na+ Ions Na_ions->Ion_Channel Influx

Ionophore's mechanism of action on Eimeria parasites.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a broiler performance study comparing anticoccidial products.

Broiler_Performance_Study_Workflow Start Day 1: Day-old chicks arrive Housing Random allocation to treatment groups (floor pens or cages) Start->Housing Medication Day 1-42: Provision of medicated feed (this compound, Ionophore, Control) Housing->Medication Challenge Day 14: Oral inoculation with Eimeria oocysts Medication->Challenge Data_Collection Day 21 & 42: Data Collection Challenge->Data_Collection Performance Body Weight Gain Feed Conversion Ratio Data_Collection->Performance Health Lesion Scoring Mortality Data_Collection->Health End Day 42: Conclusion of study Data_Collection->End

Experimental workflow for a typical broiler anticoccidial study.

Conclusion

The choice between this compound and ionophore anticoccidials for coccidiosis control in broilers is multifaceted. This compound has demonstrated high efficacy, often resulting in improved weight gain and feed conversion, particularly when used in strategic shuttle programs.[5][6][10] Its unique intracellular mechanism of action provides a valuable tool against Eimeria strains that may have developed resistance to other anticoccidials.[3]

Ionophores, on the other hand, have a long history of use and contribute to the development of natural immunity by not completely eliminating the parasite population.[1][7] Their antibacterial properties can also provide additional benefits to gut health.[19] The optimal anticoccidial strategy may involve the rotation or shuttling of both this compound and ionophores to maximize efficacy and minimize the development of resistance.[1][5] Continuous monitoring of anticoccidial sensitivity through standardized testing is recommended to inform the most effective control programs for specific poultry operations.[11][13]

References

Diclazuril's Anticoccidial Efficacy Against Eimeria Field Isolates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Diclazuril's performance against field isolates of Eimeria, a protozoan parasite causing coccidiosis in poultry. The information presented is supported by experimental data to validate its anticoccidial activity.

This compound, a benzeneacetonitrile compound, is a potent anticoccidial agent widely used in the poultry industry. It is highly effective against various species of Eimeria, including E. tenella, E. acervulina, E. necatrix, E. brunetti, E. maxima, and E. mitis.[1] Its mode of action involves interrupting the parasite's life cycle at both the asexual and sexual stages, leading to a complete halt in oocyst shedding.[2][3] Histological studies have shown that this compound induces degenerative changes in the first and second-generation schizonts and gametocytes of Eimeria tenella.[2]

The emergence of drug-resistant Eimeria strains, however, necessitates the continuous evaluation of anticoccidial drugs.[4][5] This guide compares the efficacy of this compound with other anticoccidial agents and provides detailed experimental protocols for its validation.

Comparative Efficacy of this compound

The effectiveness of this compound has been evaluated in numerous studies, often in comparison with other anticoccidials like ionophores (e.g., Monensin (B1676710), Salinomycin, Lasalocid) and chemical drugs (e.g., Toltrazuril (B1682979), Nicarbazin).

Performance Against Eimeria Field Isolates

Studies have shown that while resistance to this compound can be induced in laboratory settings, it often retains some level of efficacy.[5] Furthermore, this compound has demonstrated effectiveness against Eimeria tenella lines resistant to other drugs such as amprolium, arprinocid, clopidol, dinitolmide, halofuginone, methyl benzoquate, monensin, and robenidine.[5]

A study on European field isolates revealed varying resistance levels to this compound and Monensin among different Eimeria species. Resistance was more common in Eimeria acervulina compared to Eimeria maxima and Eimeria tenella.[6] Interestingly, the use of live coccidiosis vaccines has been associated with a higher incidence of Eimeria spp. field isolates that are sensitive to both this compound and Monensin.[6]

The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound with other anticoccidial drugs based on key performance indicators.

Table 1: Efficacy of this compound vs. Monensin against European Field Isolates of Eimeria spp. [6]

Eimeria SpeciesAnticoccidialResistance Rate (%)
E. acervulinaThis compound68%
Monensin53%
E. maximaThis compound38%
Monensin50%
E. tenellaThis compound23%
Monensin38%

Table 2: Prophylactic Efficacy of this compound (1 ppm) against Eimeria tenella Field Isolates [7]

IsolateWeight Gain (g)Feed Conversion RatioLesion ScoreOocyst Index
Isolate 1 (Partially Resistant)165.332.112.332.67
Isolate 2 (Susceptible)210.671.831.001.33
Isolate 3 (Susceptible)189.001.961.672.00
Infected Unmedicated Control123.332.544.004.00
Uninfected Unmedicated Control254.671.620.000.00

Table 3: Comparative Efficacy of this compound and Toltrazuril in Calves with Natural Eimeria Infections [8]

Treatment GroupAverage Daily Weight Gain ( kg/day )
This compound (1 mg/kg BW)Significantly higher (+0.057 kg/day )
Toltrazuril (15 mg/kg BW)Lower than this compound group

Experimental Protocols

Validating the anticoccidial activity of drugs like this compound requires standardized experimental protocols. The following is a detailed methodology for an in vivo anticoccidial sensitivity test in chickens.

Anticoccidial Sensitivity Test (AST) Protocol

This protocol is designed to evaluate the efficacy of anticoccidial drugs against specific Eimeria field isolates in a controlled laboratory setting.

1. Animals and Housing:

  • Use day-old broiler chicks from a commercial hatchery, confirmed to be free of coccidiosis.

  • House the chicks in wire-floored battery cages to prevent reinfection from feces.

  • Provide ad libitum access to a standard broiler starter feed (unmedicated) and clean drinking water.

2. Eimeria Isolates:

  • Use recently collected field isolates of the target Eimeria species.

  • Propagate and sporulate the oocysts using standard laboratory procedures.

  • Determine the appropriate infective dose (oocysts per bird) for each isolate to induce moderate lesions without causing high mortality in unmedicated control groups.

3. Experimental Design:

  • Randomly allocate chicks to different treatment groups, with a sufficient number of replicates per group (e.g., 5 replicates of 10 birds each).

  • Include the following groups for each Eimeria isolate to be tested:

    • Uninfected Unmedicated Control (UUC): Not infected, no medication.

    • Infected Unmedicated Control (IUC): Infected, no medication.

    • Infected Medicated Group(s): Infected and treated with the test drug (e.g., this compound at the recommended dosage, typically 1 ppm in feed).

    • Infected Reference Drug Group(s): Infected and treated with a reference anticoccidial drug for comparison.

4. Medication and Infection:

  • Start the medicated feed 24-48 hours before infection and continue for the duration of the experiment (typically 7-9 days post-infection).

  • On day 0, orally inoculate each chick in the infected groups with the predetermined dose of sporulated oocysts.

5. Data Collection and Evaluation Parameters:

  • Body Weight Gain: Weigh the birds at the start of the experiment (day 0) and at the end (e.g., day 7 post-infection).

  • Feed Conversion Ratio (FCR): Measure feed intake and calculate the FCR for each group.

  • Lesion Scoring: At a specific time point post-infection (e.g., day 5 or 6 for E. tenella), euthanize a subset of birds from each group and score the intestinal lesions based on a standardized scale (e.g., 0-4).

  • Oocyst Production: Collect fecal samples from each group for several days post-infection (e.g., days 5-9) and determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.

  • Mortality: Record daily mortality.

6. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.

  • The efficacy of the anticoccidial drug is determined by its ability to reduce lesion scores and oocyst shedding, and to improve weight gain and FCR compared to the Infected Unmedicated Control group.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for validating the anticoccidial activity of a drug like this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment and Infection cluster_data Data Collection cluster_analysis Analysis and Evaluation A Day-old Chicks Procurement B Random Allocation to Treatment Groups A->B C Acclimatization Period B->C D Medicated Feed Administration (24-48h prior) C->D E Oral Inoculation with Eimeria Oocysts (Day 0) C->E D->E F Daily Mortality Monitoring E->F G Body Weight Measurement (Day 0 & 7) E->G H Fecal Sample Collection (Days 5-9) E->H I Lesion Scoring (Day 5 or 6) E->I L Statistical Analysis F->L J Oocyst Counting (OPG) H->J I->L J->L K Calculation of Weight Gain & FCR K->L M Efficacy Determination L->M

Caption: Workflow for in vivo anticoccidial drug validation.

References

Comparative Analysis of Cross-Resistance Between Diclazuril and Other Triazine Anticoccidials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cross-resistance profiles between the triazine anticoccidial agent Diclazuril and other compounds within the same class, including Toltrazuril, Ponazuril, and Nitromezuril. The development of drug resistance in Eimeria species, the causative agent of coccidiosis, is a significant concern in the poultry and livestock industries. Understanding the potential for cross-resistance among chemically related drugs is crucial for designing effective and sustainable control strategies. This document summarizes key experimental findings, details the methodologies used in these studies, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Performance Data

The following tables summarize the efficacy of various triazine compounds against both this compound-sensitive and this compound-resistant strains of Eimeria tenella, a pathogenic species of coccidia in chickens. The primary metric for efficacy presented is the Anticoccidial Index (ACI), a composite score that takes into account weight gain, lesion scores, and oocyst shedding. An ACI score of 160 or higher is generally considered to indicate effective anticoccidial activity.

Table 1: Efficacy of Triazine Compounds Against a this compound-Resistant Strain of Eimeria tenella

CompoundTreatment GroupAnticoccidial Index (ACI) RangeInterpretation
This compound (DZL) DZL-Treated< 160 (complete resistance)Ineffective
Nitromezuril (NZL) NZL-Treated188 - 204Effective
Toltrazuril (TZL) TZL-Treated188 - 204Effective

Data sourced from a study on the anticoccidial effects of Nitromezuril in broiler chickens.[1]

Table 2: Efficacy of Ponazuril Against Eimeria tenella (Strain sensitivity to this compound not specified)

CompoundDose in Drinking WaterAnticoccidial Index (ACI)
Ponazuril 5 mg/L157.0
10 mg/L162.3
20 mg/L196.9
40 mg/L194.5
50 mg/L190.9
Toltrazuril (Control)191.7

Data from a clinical efficacy study of Ponazuril against Eimeria tenella.[1]

The data clearly indicates a lack of cross-resistance between this compound and both Nitromezuril and Toltrazuril.[1] Strains of E. tenella that were completely resistant to this compound remained sensitive to Nitromezuril and Toltrazuril, with high ACI scores demonstrating the continued efficacy of these compounds.[1] While direct cross-resistance data for Ponazuril against a confirmed this compound-resistant strain was not available in the reviewed literature, its high efficacy against E. tenella suggests it is a potent anticoccidial.

Experimental Protocols

The evaluation of anticoccidial drug efficacy and cross-resistance is typically conducted through in vivo studies, often following the guidelines established by the World Association for the Advancement of Veterinary Parasitology (WAAVP). The following is a summarized, representative protocol for an Anticoccidial Sensitivity Test (AST).

Anticoccidial Sensitivity Testing (AST) Protocol

1. Parasite Isolate Preparation:

  • Field isolates of Eimeria species are collected from fecal samples from commercial poultry farms.
  • The oocysts are isolated, sporulated, and propagated in coccidia-free chickens to obtain a sufficient quantity for challenge studies.
  • For cross-resistance studies, a known drug-resistant strain (e.g., this compound-resistant E. tenella) is used.

2. Animal Husbandry and Experimental Design:

  • Day-old, coccidia-free broiler chickens are housed in a controlled environment, typically in battery cages.
  • Birds are randomly allocated to different treatment groups, with multiple replicates per group. A typical design includes:
  • Uninfected, unmedicated control
  • Infected, unmedicated control
  • Infected, medicated with the drug to which resistance is known (e.g., this compound)
  • Infected, medicated with the test drugs (e.g., Toltrazuril, Ponazuril)

3. Drug Administration and Infection:

  • The anticoccidial drugs are administered to the respective groups, usually via medicated feed or drinking water, for a specified period before and after infection.
  • At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts.

4. Data Collection and Efficacy Parameters:

  • Weight Gain: Body weight is measured at the beginning and end of the experimental period to determine the average daily gain.
  • Lesion Scoring: At a specific time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestinal lesions caused by the coccidia are scored on a scale of 0 (no lesions) to 4 (severe lesions).
  • Oocyst Shedding: Fecal samples are collected over several days post-infection to quantify the number of oocysts shed per gram of feces (OPG).
  • Mortality: Daily records of mortality are maintained.

5. Calculation of Anticoccidial Index (ACI):

  • The ACI is calculated using the following formula: ACI = (% Relative Weight Gain + % Survival) - (Lesion Index + Oocyst Index)
  • A higher ACI indicates greater efficacy of the anticoccidial drug.

Visualizations

Experimental Workflow for Cross-Resistance Study

G cluster_0 Preparation cluster_1 Treatment and Challenge cluster_2 Data Collection and Analysis P1 Isolate and Propagate This compound-Resistant Eimeria Strain P2 House Coccidia-Free Chicks and Randomize into Treatment Groups P1->P2 T1 Administer Medicated Feed/Water (this compound, Toltrazuril, etc.) P2->T1 T2 Oral Inoculation with This compound-Resistant Eimeria Oocysts T1->T2 D1 Measure Weight Gain, Lesion Scores, and Oocyst Shedding T2->D1 D2 Calculate Anticoccidial Index (ACI) D1->D2 D3 Compare Efficacy of Test Compounds D2->D3 G This compound This compound Diclazuril_Resistant_Eimeria This compound-Resistant Eimeria This compound->Diclazuril_Resistant_Eimeria Ineffective Toltrazuril Toltrazuril Toltrazuril->Diclazuril_Resistant_Eimeria Effective Ponazuril Ponazuril Ponazuril->Diclazuril_Resistant_Eimeria Likely Effective (No Direct Data) Nitromezuril Nitromezuril Nitromezuril->Diclazuril_Resistant_Eimeria Effective G cluster_this compound This compound cluster_toltrazuril_ponazuril Toltrazuril / Ponazuril This compound This compound CDK Cyclin-Dependent Kinases (CDKs) This compound->CDK ADF Actin Depolymerization Factor (ADF) This compound->ADF CellCycle Inhibition of Cell Cycle Progression CDK->CellCycle Cytoskeleton Disruption of Cytoskeleton Dynamics ADF->Cytoskeleton Toltrazuril Toltrazuril / Ponazuril Mitochondria Mitochondrial Respiratory Chain Toltrazuril->Mitochondria Pyrimidine Pyrimidine Synthesis Pathway Toltrazuril->Pyrimidine Energy Reduced Energy Metabolism Mitochondria->Energy DNA_RNA Inhibition of DNA/RNA Synthesis Pyrimidine->DNA_RNA

References

A Comparative Analysis of Diclazuril and Salinomycin in the Management of Avian Coccidiosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avian coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant economic challenge in the global poultry industry. Effective control strategies are paramount, with anticoccidial drugs playing a crucial role. This guide provides a detailed comparative study of two widely used anticoccidial agents: Diclazuril, a synthetic chemical compound, and Salinomycin (B1681400), a polyether ionophore antibiotic. We will delve into their efficacy, mechanisms of action, and the experimental frameworks used to evaluate their performance, presenting quantitative data and detailed protocols to inform research and development in this field.

Comparative Efficacy: A Data-Driven Overview

The efficacy of this compound and Salinomycin has been evaluated in numerous studies, often in head-to-head comparisons or shuttle programs. These studies typically measure key performance indicators in broiler chickens experimentally infected with mixed Eimeria species.

A study evaluating this compound in shuttle programs with Salinomycin demonstrated the high efficacy of this compound.[1][2][3] When this compound was used in the grower diet following Salinomycin in the starter diet, there was a significant improvement in bird performance and a reduction in coccidial lesion scores compared to continuous Salinomycin use or shuttle programs with other ionophores like monensin (B1676710) and lasalocid.[1][4]

Another study comparing the effects of cottonseed bioactive peptides to this compound and Salinomycin in coccidiosis-challenged broilers found that both drugs were effective in mitigating the negative impacts of the infection.[5][6][7] Birds treated with either this compound or Salinomycin showed improvements in feed conversion ratio and a reduction in oocyst shedding compared to the challenged, unmedicated group.[5][6][7]

The following tables summarize the quantitative data from representative studies, providing a clear comparison of the performance of this compound and Salinomycin.

Table 1: Efficacy of this compound in a Shuttle Program with Salinomycin (Study 1)

Treatment Group (Starter-Grower)Mean Total Lesion ScoreWeight Gain (kg)Feed Conversion Ratio
Salinomycin - this compound0.682.151.85
Salinomycin - Salinomycin3.202.051.95
Salinomycin - Monensin3.452.031.98
Salinomycin - Lasalocid3.132.061.94
Unmedicated Control3.431.982.05

Data adapted from a 42-day floor pen study with broiler chickens inoculated with a mixed culture of Eimeria acervulina, Eimeria maxima, and Eimeria tenella.[1][3]

Table 2: Efficacy of this compound vs. Salinomycin in Coccidiosis-Challenged Broilers

Treatment GroupOocysts Per Gram of Feces (OPG)Feed Conversion Ratio (Day 31-45)
Unchallenged ControlLow1.75
Challenged ControlHigh2.10
This compound (0.2 g/kg)Reduced1.85
Salinomycin (0.5 g/kg)Reduced1.88

Data adapted from a study on the effects of dietary supplements in broilers exposed to coccidial infection.[5][6]

Mechanisms of Action: A Tale of Two Strategies

This compound and Salinomycin employ distinct mechanisms to combat Eimeria parasites. Understanding these differences is crucial for designing effective control programs and managing the development of drug resistance.

Salinomycin: The Ion Disruptor

Salinomycin is a monovalent polyether ionophore that disrupts the transport of ions across the parasite's cell membranes.[8] It forms lipid-soluble complexes with monovalent cations, particularly potassium (K+), and facilitates their transport into the parasite's cells.[8] This influx of ions and the subsequent osmotic changes lead to swelling, mitochondrial damage, and ultimately, the death of the parasite.[8] Salinomycin is primarily effective against the early asexual stages of the Eimeria life cycle, specifically the sporozoites and early schizonts, destroying them within the host's intestinal cells.[8][9]

Salinomycin_Mechanism cluster_parasite Eimeria Parasite Membrane Cell Membrane Cytoplasm Cytoplasm Disruption Ion Gradient Disruption Cytoplasm->Disruption Mitochondrion Mitochondrion Salinomycin_in Salinomycin Complex Salinomycin-K+ Complex Salinomycin_in->Complex Binds K_ion K+ Ion K_ion->Complex Binds Complex->Cytoplasm Transports K+ into cell Swelling Cellular Swelling Disruption->Swelling Mito_Damage Mitochondrial Damage Swelling->Mito_Damage Mito_Damage->Mitochondrion Cell_Death Parasite Death Mito_Damage->Cell_Death Diclazuril_Mechanism cluster_parasite Eimeria Parasite This compound This compound Schizont 2nd Gen. Schizont This compound->Schizont Targets Gametocyte Gametocyte This compound->Gametocyte Targets EtADF Actin Depolymerizing Factor (EtADF) This compound->EtADF Inhibits Degeneration Degenerative Changes (Vacuolization, etc.) Schizont->Degeneration Gametocyte->Degeneration Oocyst_Formation Oocyst Formation Degeneration->Oocyst_Formation Prevents Life_Cycle_Interruption Life Cycle Interrupted Oocyst_Formation->Life_Cycle_Interruption Actin_Dynamics Actin Dynamics & Parasite Motility EtADF->Actin_Dynamics Regulates Actin_Dynamics->Life_Cycle_Interruption Disruption leads to Experimental_Workflow Start Day 1: Chick Placement & Start of Dietary Treatments Acclimation Acclimation Period (Day 1-14) Start->Acclimation Challenge Day 15-22: Coccidial Challenge (Oral Inoculation) Acclimation->Challenge Data_Collection_1 Ongoing Data Collection: - Body Weight - Feed Intake Challenge->Data_Collection_1 Lesion_Scoring Day 21-28 (6 days post-challenge): Lesion Scoring Challenge->Lesion_Scoring Data_Collection_2 Ongoing Data Collection: - Oocyst Counts (OPG) - Mortality Challenge->Data_Collection_2 End Day 42: End of Study Final Performance Data Data_Collection_1->End Analysis Statistical Analysis Lesion_Scoring->Analysis Data_Collection_2->End End->Analysis

References

Evaluating the Efficacy of Diclazuril Against Different Eimeria Species in Chickens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic challenge in the global poultry industry. Effective control strategies are crucial for maintaining flock health and productivity. This guide provides a comprehensive evaluation of the efficacy of Diclazuril, a benzeneacetonitrile compound, against various Eimeria species in chickens. Through a detailed comparison with other prominent anticoccidial agents, supported by experimental data, this document aims to equip researchers and drug development professionals with the necessary information to make informed decisions.

Mechanism of Action

This compound is a potent, broad-spectrum anticoccidial agent that is effective against the intracellular developmental stages of Eimeria species, specifically targeting schizogony and gametogony.[1] Treatment with this compound leads to degenerative changes in the first- and second-generation schizonts, characterized by a loss of internal structure, the appearance of intracytoplasmic vacuoles, and incomplete merogony.[1][2] This disruption of the parasite's life cycle ultimately prevents the formation and shedding of oocysts.[2][3] Studies suggest that this compound's mode of action may involve targeting cyclin-dependent kinase-related kinase 2 (EtCRK2) in Eimeria tenella, leading to a decrease in its mRNA and protein expression levels.[3] More recent findings indicate that this compound also inhibits the activities of Eimeria tenella actin depolymerizing factor (EtADF), a protein crucial for parasite motility and host cell invasion.[4]

Comparative Efficacy of this compound

Numerous studies have demonstrated the high efficacy of this compound in controlling coccidiosis in broiler chickens. Its performance has been consistently compared to other widely used anticoccidial drugs, including ionophores like Salinomycin and Monensin, and chemical compounds like Toltrazuril.

This compound vs. Ionophorous Anticoccidials (Salinomycin, Monensin, Lasalocid)

Floor-pen trials have shown that this compound, at concentrations as low as 1 ppm, is highly effective in preventing mortality, reducing lesion scores, and supporting normal weight gain in chickens artificially infected with various Eimeria species.[5][6] Its performance is generally comparable to or, in some cases, superior to that of Salinomycin (60 ppm) and Lasalocid (90 ppm).[5][6] In shuttle programs, where different anticoccidials are used in starter and grower feeds, this compound has demonstrated high efficacy against mixed Eimeria infections when compared to Salinomycin, Monensin, and Lasalocid in grower diets.[7][8][9]

Table 1: Comparative Efficacy of this compound and Ionophorous Anticoccidials Against Mixed Eimeria spp. Infection in Broiler Chickens

Treatment GroupDosageMean Total Lesion ScoreWeight Gain (kg)Feed Conversion RatioCoccidiosis Mortality (%)
Unmedicated Control-3.432.0352.01712.90
This compound1 ppm0.68 2.250 1.847 0.85
Salinomycin66 ppm3.20---
Monensin100 ppm3.45---
Lasalocid99.8 ppm3.13---

Data compiled from multiple studies and represents a synthesis of findings.[9][10][11]

This compound vs. Chemical Anticoccidials (Toltrazuril, Nicarbazin (B1678737), Zoalene)

This compound and Toltrazuril, both belonging to the triazine chemical class, are highly effective against coccidiosis.[12] Studies have shown that this compound administered in drinking water at 5 ppm has a similar anticoccidial effect as 25 ppm of Toltrazuril.[13] When used in shuttle programs, this compound in the starter diet has shown high efficacy compared to nicarbazin and zoalene.[9]

Table 2: Comparative Efficacy of this compound and Toltrazuril Against Eimeria Infection in Broiler Chickens

Treatment GroupDosageReduction in Total Oocyst NumbersReduction in Lesion Scores
This compound (in drinking water)5 ppmSignificantSignificant
Toltrazuril (in drinking water)25 ppmSignificantSignificant

Based on studies showing no significant difference in efficacy between the two treatments at the specified dosages.[14][13]

Efficacy Against Specific Eimeria Species

This compound has demonstrated broad-spectrum activity against the most pathogenic Eimeria species affecting chickens.[5][6]

  • Eimeria tenella : Causes cecal coccidiosis with high morbidity and mortality. This compound is highly effective against both the asexual and sexual stages of E. tenella, preventing lesion development and oocyst shedding.[2]

  • Eimeria acervulina : Affects the upper small intestine. This compound has been shown to be effective in controlling infections and reducing oocyst shedding of E. acervulina.[15]

  • Eimeria necatrix : A highly pathogenic species affecting the mid-small intestine. This compound is effective in controlling mortality and lesions caused by E. necatrix.[5]

  • Eimeria maxima : Affects the mid-small intestine and can cause significant production losses. This compound has shown efficacy against E. maxima.[5]

  • Eimeria brunetti : Affects the lower small intestine, rectum, and ceca. This compound is effective against this species.[5]

  • Eimeria mitis : Considered less pathogenic but can still impact performance. This compound is also effective against E. mitis.[16]

Experimental Protocols

The evaluation of anticoccidial drugs typically involves in vivo studies using broiler chickens. Below is a generalized experimental protocol based on common methodologies cited in the literature.

1. Animal Model and Housing:

  • Animals: Day-old broiler chicks, free from coccidiosis.[15]

  • Housing: Raised in floor pens with fresh litter or in battery cages, depending on the study design.[7][9] Environmental conditions (temperature, humidity, lighting) are controlled and monitored.

2. Experimental Design:

  • Acclimation: Birds are given a period of acclimation (e.g., 14 days) before the start of the experiment.[9]

  • Groups: Chickens are randomly allocated to different treatment groups, including an unmedicated, infected control group, and groups receiving different anticoccidial drugs at specified dosages.[7][9]

  • Infection: Birds are orally inoculated with a mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, and E. tenella) to induce infection.[7][9]

3. Treatment Administration:

  • In-feed medication: The anticoccidial drug is incorporated into the feed at a specified concentration (e.g., this compound at 1 ppm).[7][9] Medicated feed is provided for a defined period (e.g., from day 1 to day 42).[9]

  • Drinking water medication: The drug is dissolved in the drinking water at a specified concentration (e.g., this compound at 5 ppm) and provided for a set duration (e.g., for 48 hours).[14]

4. Efficacy Evaluation Parameters:

  • Performance Parameters: Body weight gain and feed conversion ratio are measured at regular intervals.[10]

  • Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions.[7][9] Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).

  • Oocyst Counts: Fecal samples are collected over several days post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.[15]

  • Mortality: Daily mortality is recorded, and the cause of death is determined through post-mortem examination.[10]

Visualizations

Eimeria_Life_Cycle cluster_environment External Environment cluster_chicken Chicken Host (Intestine) UnsporulatedOocyst Unsporulated Oocyst (in feces) SporulatedOocyst Infective Sporulated Oocyst UnsporulatedOocyst->SporulatedOocyst Sporulation (Oxygen, Moisture, Warmth) Ingestion Ingestion by Chicken SporulatedOocyst->Ingestion Sporozoites Sporozoites Released Ingestion->Sporozoites Schizont1 1st Gen. Schizont (Asexual) Sporozoites->Schizont1 Invade Epithelial Cells Merozoites1 1st Gen. Merozoites Schizont1->Merozoites1 Schizont2 2nd Gen. Schizont (Asexual) Merozoites1->Schizont2 Merozoites2 2nd Gen. Merozoites Schizont2->Merozoites2 Gametocytes Gametocytes (Sexual Stage) Merozoites2->Gametocytes Zygote Zygote Gametocytes->Zygote Fertilization NewOocyst New Unsporulated Oocyst Zygote->NewOocyst Excretion Excretion in Feces NewOocyst->Excretion Excretion->UnsporulatedOocyst

Caption: The life cycle of Eimeria in chickens.

Diclazuril_MOA cluster_parasite Eimeria Parasite This compound This compound Schizonts Schizonts (Asexual Stage) This compound->Schizonts Inhibits Gametocytes Gametocytes (Sexual Stage) This compound->Gametocytes Inhibits LifeCycle Parasite Life Cycle Interruption Schizonts->LifeCycle OocystFormation Oocyst Formation Gametocytes->OocystFormation NoOocysts No Oocyst Shedding OocystFormation->NoOocysts LifeCycle->NoOocysts

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: Day-old Chicks Acclimation Acclimation Period Start->Acclimation Grouping Random Allocation to Treatment Groups Acclimation->Grouping Infection Oral Inoculation with Eimeria Oocysts Grouping->Infection Treatment Administration of Anticoccidial Drugs Infection->Treatment DataCollection Data Collection: - Weight Gain - Feed Conversion - Mortality Treatment->DataCollection Evaluation Efficacy Evaluation: - Lesion Scoring - Oocyst Counts DataCollection->Evaluation Analysis Statistical Analysis Evaluation->Analysis End End: Comparative Efficacy Determined Analysis->End

Caption: General experimental workflow for anticoccidial drug evaluation.

References

Diclazuril's In Vivo Efficacy: A Comparative Analysis of Oocyst Shedding and Intestinal Lesion Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Diclazuril's in vivo performance against other anticoccidial agents. Supported by experimental data, this document details the significant reduction in oocyst shedding and intestinal lesions in poultry and other livestock following this compound administration.

This compound, a benzeneacetonitrile derivative belonging to the triazinone family, stands as a potent synthetic anticoccidial.[1][2] Its primary mechanism of action involves disrupting the intracellular development stages of Eimeria species, specifically targeting schizogony and gametogony.[1] This leads to degenerative changes in the first and second-generation schizonts and gamonts, ultimately interrupting the parasite's life cycle at a very early stage.[1][3] This targeted action effectively prevents the development of clinical signs of coccidiosis, such as diarrhea and weight loss, and reduces environmental contamination with oocysts.[4]

Comparative Efficacy in Broiler Chickens

Numerous studies have demonstrated the high efficacy of this compound in controlling coccidiosis in broiler chickens, often in comparison with other chemical and ionophorous anticoccidials.

Reduction in Oocyst Shedding

This compound has been shown to significantly reduce or completely prevent oocyst shedding in broilers experimentally infected with various Eimeria species.[3][5] In a comparative study, shuttle programs involving this compound (1 ppm) were highly efficacious against a mixed inoculum of Eimeria spp.[6][7]

Treatment GroupOocyst Shedding (Oocysts Per Gram of Feces)% Reduction Compared to Infected ControlReference
Infected, Untreated ControlHigh (specific numbers vary by study)-[6][8]
This compound (1 ppm)Significantly Reduced or EliminatedHigh[5][6][8]
SalinomycinReducedModerate[6][7]
MonensinReducedModerate[6][7]
LasalocidReducedModerate[6][7]
NicarbazinReducedModerate[6][7]
Amelioration of Intestinal Lesions

A key indicator of anticoccidial efficacy is the reduction of intestinal lesions caused by Eimeria parasites. This compound has consistently demonstrated a marked ability to prevent the development of these lesions.[3][5][6] Treatment with this compound initiated before the appearance of large numbers of second-generation schizonts prevents the development of typical cecal lesions.[3]

Treatment GroupMean Lesion Score% Reduction Compared to Infected ControlReference
Infected, Untreated ControlHigh (specific scores vary by study)-[6][8]
This compound (1 ppm)Significantly Reduced or NilHigh[5][6][8][9]
SalinomycinReducedModerate[6][7]
MonensinReducedModerate[6][7]
LasalocidReducedModerate[6][7]
ZoaleneReducedModerate[6][7]

Comparative Efficacy in Other Species

The effectiveness of this compound extends beyond poultry to other livestock.

Calves

In a field study comparing this compound and Toltrazuril (B1682979) for the prevention of coccidiosis in dairy calves, this compound-treated calves showed a significant reduction in fecal oocyst counts post-treatment.[10][11] While both treatments initially reduced oocyst shedding, calves treated with Toltrazuril experienced several peaks of oocyst output later in the study, which coincided with an increased frequency of diarrhea.[10][11] In contrast, the this compound group maintained low oocyst counts throughout the later stages of the study.[10][11]

Rabbits

In rabbits experimentally infected with a mixed-species field isolate of Eimeria, prophylactic treatment with this compound significantly reduced the output of oocysts in feces and the numbers in the rabbits' livers.[12] Continuous medication in the feed at 1 ppm was 100% effective in reducing oocyst output and preventing clinical signs of intestinal coccidiosis.[12]

Experimental Protocols

The following is a generalized experimental protocol for the in vivo validation of this compound's effect on oocyst shedding and intestinal lesions in broiler chickens, based on common methodologies cited in the literature.[6][7][13][14]

1. Animal Model and Housing:

  • Animals: Day-old broiler chicks of a commercial strain (e.g., Ross, Cobb).[6][7]

  • Housing: Birds are housed in floor pens with fresh litter or in battery cages, with controlled temperature, humidity, and lighting.[7][9] Feed and water are provided ad libitum.[15]

2. Experimental Design:

  • Acclimation: A period of at least 5 days for the birds to acclimate to the new environment.

  • Randomization: Chicks are randomly allocated to different treatment groups (e.g., Uninfected Unmedicated Control, Infected Unmedicated Control, this compound-treated, Other Anticoccidial-treated).[7]

  • Replication: Each treatment group consists of multiple replicate pens or cages to ensure statistical validity.[7]

3. Infection (Challenge):

  • Inoculum: Birds are orally inoculated with a known number of sporulated oocysts of one or more pathogenic Eimeria species (e.g., E. acervulina, E. maxima, E. tenella).[6][7][14] The inoculum is administered directly into the crop using a gavage needle.[14]

  • Timing: The challenge is typically administered between 14 and 22 days of age.[6][7]

4. Treatment Administration:

  • Route: this compound and other anticoccidials are typically administered via the feed at a specified concentration (e.g., 1 ppm for this compound).[1][5]

  • Duration: Medicated feed is provided for a defined period, often starting a few days before the challenge and continuing for several days or weeks post-challenge.[6][7]

5. Data Collection and Analysis:

  • Oocyst Shedding: Fecal samples are collected from each pen at specified intervals post-infection. Oocysts per gram (OPG) of feces are determined using a McMaster chamber.[16]

  • Intestinal Lesion Scoring: At a set time post-infection (typically 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions) for different intestinal sections corresponding to the target Eimeria species.

  • Performance Parameters: Body weight gain and feed conversion ratio are often measured to assess the impact of coccidiosis and the efficacy of the treatment on animal performance.[5]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.[17]

Visualizing Experimental Workflow and Mechanism of Action

To further clarify the experimental process and this compound's mode of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment_challenge Treatment & Challenge Phase cluster_data_collection Data Collection & Analysis Phase cluster_outcome Outcome Day_Old_Chicks Day-Old Chicks Acclimation Acclimation Period Day_Old_Chicks->Acclimation Randomization Randomization into Treatment Groups Acclimation->Randomization Medicated_Feed Administration of Medicated Feed (e.g., this compound) Randomization->Medicated_Feed Challenge Oral Inoculation with Eimeria Oocysts Medicated_Feed->Challenge Oocyst_Counting Fecal Oocyst Counting (OPG) Challenge->Oocyst_Counting Lesion_Scoring Intestinal Lesion Scoring Challenge->Lesion_Scoring Performance_Metrics Performance Metrics (BWG, FCR) Challenge->Performance_Metrics Data_Analysis Statistical Analysis Oocyst_Counting->Data_Analysis Lesion_Scoring->Data_Analysis Performance_Metrics->Data_Analysis Efficacy_Determination Determination of Anticoccidial Efficacy Data_Analysis->Efficacy_Determination

Caption: Generalized workflow for in vivo validation of this compound's efficacy.

Diclazuril_Mechanism cluster_lifecycle Eimeria Life Cycle in Host Cell Sporozoite Sporozoite enters cell Trophozoite Trophozoite Sporozoite->Trophozoite Schizont1 1st Gen. Schizont Trophozoite->Schizont1 Merozoite1 1st Gen. Merozoites Schizont1->Merozoite1 Schizont2 2nd Gen. Schizont Merozoite1->Schizont2 Merozoite2 2nd Gen. Merozoites Schizont2->Merozoite2 Gametocytes Gametocytes (Micro & Macro) Merozoite2->Gametocytes Oocyst Oocyst formation Gametocytes->Oocyst Oocyst_Shedding Oocyst Shedding Oocyst->Oocyst_Shedding This compound This compound This compound->Schizont1 Inhibits development This compound->Schizont2 Inhibits development This compound->Gametocytes Inhibits development This compound->Oocyst_Shedding Prevents

Caption: this compound's mechanism of action targeting key Eimeria life cycle stages.

References

Comparative analysis of weight gain in broilers treated with Diclazuril versus other coccidiostats

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data indicates that Diclazuril is a highly effective coccidiostat for improving weight gain in broiler chickens, often demonstrating superior or comparable performance to other widely used anticoccidial agents. This guide provides a detailed comparison of this compound with other chemical and ionophorous coccidiostats, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions.

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, is a major economic concern in the poultry industry, leading to reduced growth rates, poor feed conversion, and increased mortality.[1][2][3] Anticoccidial drugs are crucial for managing this disease, and they are broadly classified as coccidiostats, which arrest parasite development, and coccidiocides, which kill the parasite.[3][4] this compound, a synthetic chemical coccidiostat, has been shown to be highly efficacious against a broad spectrum of Eimeria species.[5]

Comparative Performance of this compound

Numerous studies have evaluated the performance of this compound in comparison to other anticoccidial agents. These studies consistently highlight this compound's ability to improve body weight gain and feed conversion ratios (FCR) in broilers challenged with Eimeria.

This compound vs. Ionophorous Coccidiostats

Ionophores, such as salinomycin (B1681400), monensin (B1676710), lasalocid, maduramycin, and semduramicin, have been a mainstay of coccidiosis control for decades.[3] They act by disrupting the ion balance across the parasite's cell membrane.[5]

Experimental data from a 42-day floor pen study demonstrated that a shuttle program involving this compound in the grower feed (following salinomycin in the starter feed) resulted in significantly improved weight gain and feed conversion compared to continuous use of salinomycin, monensin, or lasalocid.[6][7][8] In this study, birds treated with the this compound shuttle program had the highest body weight and the best feed conversion ratio among all treatment groups.[6][7]

Another study comparing this compound with salinomycin and monensin also found that this compound treatment led to better performance in terms of weight gain.[9][10] However, it is worth noting that in the absence of a coccidiosis challenge, some studies have reported that anticoccidial drugs, including this compound and various ionophores, can have adverse effects on chicken performance and intestinal morphology.[11][12]

Table 1: Comparative Efficacy of this compound and Ionophorous Coccidiostats on Broiler Performance (42-day study)

Treatment GroupMean Weight Gain (kg)Feed Conversion Ratio (FCR)
Unmedicated Control1.9211.994
Salinomycin - this compound Shuttle2.156 1.856
Salinomycin (continuous)2.0231.913
Monensin (continuous)2.0121.914
Lasalocid (continuous)2.0371.936

Data sourced from Conway et al. (2001).[6][7]

This compound vs. Other Chemical Coccidiostats

This compound has also been benchmarked against other synthetic anticoccidials like toltrazuril (B1682979), nicarbazin (B1678737), and zoalene.

In a comparative study, a shuttle program with this compound in the starter feed followed by salinomycin in the grower feed showed superior weight gain compared to shuttle programs using nicarbazin or zoalene in the starter feed.[6][7][8] The this compound-treated group also demonstrated a significantly better feed conversion ratio.[6][7]

When compared to toltrazuril, another triazinetrione compound, studies have shown both to be effective. However, some research in murine models suggests that toltrazuril may lead to significantly higher body weight gain compared to this compound.[13][14][15] A study in calves, however, reported a significantly higher average daily weight gain in the this compound-treated group compared to the toltrazuril group over a 78-day period.[16][17]

Table 2: Comparative Efficacy of this compound and Other Chemical Coccidiostats in a Shuttle Program on Broiler Performance (42-day study)

Treatment Group (Starter - Grower)Mean Weight Gain (kg)Feed Conversion Ratio (FCR)
Unmedicated Control2.0352.017
This compound - Salinomycin2.250 1.847
Nicarbazin - Salinomycin2.2011.876
Narasin + Nicarbazin - Salinomycin2.1811.901
Zoalene - Salinomycin2.1151.942

Data sourced from Conway et al. (2001).[6][7]

Experimental Protocols

The data presented is derived from well-controlled floor pen studies designed to simulate commercial broiler production conditions.

General Experimental Workflow

G cluster_setup Experimental Setup cluster_challenge Coccidial Challenge cluster_monitoring Monitoring and Data Collection Day1 Day 1: One-day-old chicks randomly allotted to pens Feed Provision of starter feed with designated anticoccidial Day1->Feed Performance Throughout the 42-day study: Record weight gain, feed consumption, and mortality Inoculation Day 15 or 22: Inoculation with mixed Eimeria species via feed Feed->Inoculation GrowerFeed Day 22-37: Switch to grower feed with designated anticoccidial Inoculation->GrowerFeed LesionScoring 6 days post-inoculation: Coccidial lesion scoring Inoculation->LesionScoring FinisherFeed Day 38-42: Switch to unmedicated finisher feed GrowerFeed->FinisherFeed

Caption: Generalized workflow for a 42-day broiler floor pen study.

Key Methodological Details from a Representative Study (Conway et al., 2001)[6][7][8]
  • Animals: Commercial broiler chickens (Ross x Ross or Ross x Cobb), with 50 birds (25 male, 25 female) per pen.

  • Housing: Floor pens with fresh litter.

  • Experimental Design: Randomized complete block design with 10 replicate pens per treatment group.

  • Diets: Standard starter, grower, and finisher diets. Anticoccidials were added to the starter (Days 0-21) and grower (Days 22-37) feeds. The finisher feed (Days 38-42) was unmedicated.

  • Coccidial Challenge: Birds were inoculated via their feed on Day 15 or 22 with a mixed inoculum of Eimeria acervulina, Eimeria maxima, and Eimeria tenella.

  • Data Collection:

    • Weight Gain and Feed Consumption: Measured for each pen at the end of the study.

    • Feed Conversion Ratio (FCR): Calculated from weight gain and feed consumption data.

    • Lesion Scoring: Performed on four birds per pen at 6 days post-inoculation to assess the severity of intestinal lesions.

    • Mortality: Recorded daily.

Mechanism of Action

The mode of action of different coccidiostats varies, which can influence their efficacy and the potential for resistance development.

G cluster_ionophores Ionophores (e.g., Salinomycin, Monensin) cluster_this compound This compound Ionophore Ionophore Membrane Parasite Cell Membrane Ionophore->Membrane IonTransport Disruption of Ion Transport (Na+, K+, Ca2+) Membrane->IonTransport Death Parasite Death IonTransport->Death This compound This compound Nucleus Parasite Nucleus This compound->Nucleus NucleicAcid Inhibition of Nucleic Acid Synthesis Nucleus->NucleicAcid DevelopmentArrest Arrested Development (Schizonts, Gametocytes) NucleicAcid->DevelopmentArrest

Caption: Simplified mechanism of action for Ionophores and this compound.

Ionophores create pores in the parasite's cell membrane, leading to an uncontrolled influx of ions and ultimately cell death.[5] this compound, on the other hand, is thought to interfere with nucleic acid synthesis within the parasite's nucleus, thereby arresting its development at various stages of its life cycle.[7]

Conclusion

The available scientific literature and experimental data strongly support the use of this compound as an effective tool for controlling coccidiosis and improving weight gain in broiler chickens. In direct comparisons, this compound often outperforms or is comparable to many other chemical and ionophorous coccidiostats. Its efficacy, particularly in shuttle programs, makes it a valuable component of a comprehensive coccidiosis control strategy. Researchers and drug development professionals should consider these findings when designing new anticoccidial programs and therapies.

References

Diclazuril and Amprolium: A Head-to-Head Comparison for Coccidiosis Treatment in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against avian coccidiosis, a parasitic disease of significant economic impact on the poultry industry, researchers and veterinarians continually evaluate the efficacy of various therapeutic agents. This guide provides a detailed, evidence-based comparison of two widely used synthetic anticoccidial drugs: Diclazuril and Amprolium. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their performance based on available experimental data.

Executive Summary

This compound and Amprolium are both effective in controlling coccidiosis in broiler chickens, primarily caused by Eimeria species. However, experimental evidence suggests that this compound is superior in reducing oocyst excretion. While direct comparative data on performance metrics such as weight gain, feed conversion ratio (FCR), and mortality is limited in single studies, the available information points to this compound having a more potent and broader anticoccidial activity. Amprolium, a thiamine (B1217682) antagonist, has a long history of use and remains a viable option, particularly in shuttle or rotational programs aimed at mitigating drug resistance.

Data Presentation: Performance Indicators

The following table summarizes the key performance indicators for this compound and Amprolium based on a comparative study in naturally infected broilers. It is important to note that comprehensive, direct head-to-head studies measuring all key performance indicators are not abundant in the available scientific literature.

Performance IndicatorThis compoundAmproliumUntreated ControlSource
Oocyst Per Gram (OPG) of Feces Significantly lower oocyst excretionEffective in reducing oocyst excretion, but less so than this compoundHigh oocyst counts[1]
Body Weight Gain No significant difference observed compared to control in light infections.No significant difference observed compared to control in light infections.-[1]
Feed Conversion Ratio (FCR) Data not available in direct comparative studies.Data not available in direct comparative studies.-
Mortality Rate (%) Data not available in direct comparative studies.Data not available in direct comparative studies.-

Note: The lack of significant difference in weight gain in the cited study was attributed to a light infection level.[1] In cases of severe coccidiosis, anticoccidial treatment is generally expected to improve weight gain and FCR by mitigating the pathogenic effects of the parasite.

Mechanism of Action

The two drugs combat coccidiosis through distinct mechanisms, which are visualized in the diagrams below.

This compound's Mechanism of Action

This compound, a benzeneacetonitrile derivative, interferes with the parasite's life cycle at multiple stages. It is particularly effective against the schizont and gametocyte stages of Eimeria.

Diclazuril_Mechanism This compound Mechanism of Action This compound This compound Schizogony Schizogony (Asexual Reproduction) This compound->Schizogony Inhibits Gametogony Gametogony (Sexual Reproduction) This compound->Gametogony Inhibits Oocyst_Formation Oocyst Formation This compound->Oocyst_Formation Disrupts Eimeria Eimeria Parasite Gametogony->Oocyst_Formation Leads to Oocyst_Excretion Reduced Oocyst Excretion Oocyst_Formation->Oocyst_Excretion Results in Amprolium_Mechanism Amprolium Mechanism of Action Amprolium Amprolium (Thiamine Analog) Thiamine_Transporter Eimeria Thiamine Transporter Amprolium->Thiamine_Transporter Blocks Thiamine Thiamine (Vitamin B1) Thiamine->Thiamine_Transporter Binds to Parasite_Metabolism Parasite Carbohydrate Metabolism Thiamine_Transporter->Parasite_Metabolism Thiamine uptake required for Parasite_Starvation Parasite Starvation & Growth Inhibition Parasite_Metabolism->Parasite_Starvation Inhibition leads to Experimental_Workflow Anticoccidial Efficacy Trial Workflow cluster_preparation Preparation Phase cluster_challenge Challenge & Treatment Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase Animal_Sourcing Source Day-Old Chicks Acclimatization Acclimatization Period Animal_Sourcing->Acclimatization Randomization Randomly Allocate Birds to Treatment Groups Acclimatization->Randomization Infection_Culture Prepare Eimeria Oocyst Inoculum Infection Challenge with Eimeria Oocysts Infection_Culture->Infection Randomization->Infection Treatment Administer this compound or Amprolium Infection->Treatment Control Maintain Untreated Control Group Infection->Control Weight_Gain Monitor Body Weight Gain Treatment->Weight_Gain FCR Measure Feed Conversion Ratio Treatment->FCR Mortality Record Mortality Treatment->Mortality Oocyst_Count Collect Fecal Samples for Oocyst Counts Treatment->Oocyst_Count Lesion_Scoring Perform Lesion Scoring Post-Mortem Treatment->Lesion_Scoring Control->Weight_Gain Control->FCR Control->Mortality Control->Oocyst_Count Control->Lesion_Scoring Data_Analysis Statistical Analysis of Data Weight_Gain->Data_Analysis FCR->Data_Analysis Mortality->Data_Analysis Oocyst_Count->Data_Analysis Lesion_Scoring->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

References

Diclazuril's Efficacy in Combating Coccidiosis Across Diverse Poultry Production Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BEIJING – December 15, 2025 – A comprehensive review of experimental data underscores the consistent efficacy of the anticoccidial agent Diclazuril in controlling coccidiosis in various poultry production systems. This guide provides a detailed comparison of this compound's performance against other prevalent anticoccidial alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic challenge to the global poultry industry. Effective control strategies are paramount for maintaining flock health and productivity. This compound, a benzeneacetonitrile derivative, has been widely utilized for the prevention and treatment of this disease. This guide synthesizes findings from multiple studies to objectively evaluate its performance in broiler, layer, and breeder operations.

Comparative Performance of this compound

This compound has demonstrated high efficacy, often superior to other chemical and ionophorous anticoccidials, in controlling coccidiosis. Its effectiveness is typically measured by key performance indicators such as weight gain, feed conversion ratio (FCR), lesion scores, and oocyst counts per gram of feces (OPG).

Performance in Broiler Chickens

In broiler production, where rapid growth and feed efficiency are critical, this compound has been shown to effectively mitigate the negative impacts of coccidiosis.

Table 1: this compound vs. Ionophores and Other Chemical Anticoccidials in Broilers

Treatment GroupAverage Weight Gain (kg)Feed Conversion Ratio (FCR)Mean Lesion ScoreOocyst Count (OPG)
This compound (1 ppm) 2.156 [1]1.856 [1]0.68 [1]Significantly Reduced [2]
Salinomycin (66 ppm)2.023[1]1.913[1]3.20[1]Higher than this compound[3]
Monensin (100 ppm)2.012[1]1.914[1]3.45[1]-
Lasalocid (99.8 ppm)2.037[1]1.936[1]3.13[1]-
AmproliumNo Significant Difference in Weight Gain[2]--Higher than this compound[2]
Unmedicated Control1.921[1]1.994[1]3.43[1]High[2]

Data compiled from multiple studies and may not be directly comparable due to varying experimental conditions.

Studies have consistently shown that broilers treated with this compound exhibit improved weight gain and lower FCR compared to those treated with ionophores like Salinomycin, Monensin, and Lasalocid, especially in the face of a coccidial challenge.[1][4] Furthermore, this compound has been reported to be superior to Amprolium in reducing oocyst excretion.[2][5]

Shuttle programs, which involve the rotation of different anticoccidial drugs, are a common practice to prevent the development of drug resistance. This compound has proven to be a highly effective component in these programs.[6] For instance, a shuttle program using this compound in the starter feed followed by Salinomycin in the grower feed resulted in superior weight gain compared to a nicarbazin-salinomycin program.[4]

Use in Layer and Breeder Hens

While the primary focus of many studies is on broilers, this compound is also utilized in layer and breeder pullets during the rearing phase to prevent coccidiosis before they enter the laying period. This prophylactic use helps ensure the development of a healthy and robust flock capable of optimal egg production.

Experimental Protocols

The validation of this compound's effectiveness relies on standardized and rigorous experimental methodologies. Key experimental protocols are detailed below.

Anticoccidial Efficacy Trial Design

A typical floor pen or battery cage trial to evaluate the efficacy of an anticoccidial drug involves the following steps:

  • Animal Model: Day-old chicks of a commercial broiler strain are randomly allocated to different treatment groups.

  • Housing: Birds are housed in clean, disinfected floor pens with fresh litter or in battery cages.

  • Diet: A standard basal diet without any anticoccidial medication is provided. The experimental drug (e.g., this compound) and comparator drugs are added to the feed or water at specified concentrations.

  • Infection: At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a mixed culture of sporulated Eimeria oocysts of relevant species (E. acervulina, E. maxima, E. tenella, etc.).

  • Parameters Measured:

    • Performance: Body weight and feed consumption are recorded weekly to calculate weight gain and FCR.

    • Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions.

    • Oocyst Counting: Fecal samples are collected over several days post-infection to determine the number of oocysts shed per gram of feces.

    • Mortality: Daily mortality is recorded.

Lesion Scoring Technique (Johnson and Reid Method)

The Johnson and Reid lesion scoring system is a widely accepted method for quantifying the severity of coccidial infections. It involves a visual assessment of the intestinal tract for gross lesions characteristic of different Eimeria species. Scores are assigned on a scale of 0 to 4, where:

  • 0: No visible lesions.

  • 1: Few scattered lesions.

  • 2: More numerous but not coalescent lesions.

  • 3: Lesions are numerous and may be coalescent, with thickening of the intestinal wall.

  • 4: Severe lesions with significant hemorrhage and intestinal damage; dead birds are often scored as 4.

The specific location and appearance of lesions help identify the causative Eimeria species.

Oocyst Counting (McMaster Method)

The McMaster chamber is a specialized microscope slide used for counting parasite eggs or oocysts in a fecal sample. The procedure involves:

  • A known weight of fecal material is homogenized in a flotation solution (e.g., saturated salt or sugar solution).

  • The suspension is then introduced into the chambers of the McMaster slide.

  • After a short waiting period for the oocysts to float to the top, the number of oocysts within a specific grid area is counted under a microscope.

  • The count is then used to calculate the number of oocysts per gram of the original fecal sample.

Mechanisms of Action: A Look at the Signaling Pathways

The effectiveness of this compound and its alternatives stems from their distinct mechanisms of action that target different aspects of the Eimeria parasite's biology.

Diclazuril_Mechanism This compound This compound EtCRK2 Eimeria tenella CDK-related kinase 2 (EtCRK2) This compound->EtCRK2 Inhibits Expression ADF Actin Depolymerization Factor (ADF) This compound->ADF Inhibits Activity CellCycle Parasite Cell Cycle (G1 Phase) EtCRK2->CellCycle Regulates Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Actin Actin Dynamics ADF->Actin Regulates Invasion Host Cell Invasion Actin->Invasion Essential for

Caption: this compound's mode of action against Eimeria tenella.

This compound interferes with the parasite's cell cycle by inhibiting the expression of CDK-related kinase 2 (EtCRK2), potentially leading to apoptosis.[7][8] It also disrupts the parasite's ability to invade host cells by inhibiting the activity of the actin depolymerization factor (ADF), which is crucial for actin dynamics.[9][10]

Toltrazuril_Mechanism Toltrazuril Toltrazuril Mitochondria Mitochondrial Respiratory Chain Toltrazuril->Mitochondria Interferes with NuclearDivision Nuclear Division Toltrazuril->NuclearDivision Inhibits OxidativeStress Oxidative Stress (ROS Production) Mitochondria->OxidativeStress Dysfunction leads to Autophagy Autophagy OxidativeStress->Autophagy Induces

Caption: Toltrazuril's mechanism of action against Eimeria.

Toltrazuril, another synthetic anticoccidial, is believed to disrupt the parasite's mitochondrial respiratory chain and inhibit nuclear division.[11][12] Recent studies also suggest that Toltrazuril induces oxidative stress and autophagy in Eimeria tenella.[13][14]

Salinomycin_Mechanism Salinomycin Salinomycin (Ionophore) CellMembrane Parasite Cell Membrane Salinomycin->CellMembrane Inserts into IonTransport Ion Transport (Na+, K+) CellMembrane->IonTransport Disrupts OsmoticImbalance Osmotic Imbalance & Energy Depletion IonTransport->OsmoticImbalance Causes

Caption: Salinomycin's (Ionophore) mechanism of action.

Salinomycin, an ionophore, functions by inserting itself into the parasite's cell membrane and disrupting the normal flow of ions, particularly sodium and potassium.[15][16] This leads to an osmotic imbalance and depletion of the parasite's energy reserves, ultimately causing its death.[15]

Conclusion

The available scientific literature and experimental data strongly support the efficacy of this compound as a potent tool for the control of coccidiosis in various poultry production systems. Its performance, particularly in broilers, is often comparable or superior to other commonly used anticoccidial agents. A thorough understanding of its mechanism of action, alongside that of alternative treatments, is crucial for the development of effective and sustainable coccidiosis control programs that minimize the risk of resistance and maximize poultry health and productivity. The detailed experimental protocols provided in this guide serve as a foundation for the robust evaluation of current and future anticoccidial therapies.

References

Safety Operating Guide

Diclazuril proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Diclazuril is a critical component of laboratory safety and environmental responsibility. As a substance suspected of damaging the unborn child and possessing environmental hazards, particularly to aquatic life, adherence to stringent disposal protocols is essential for researchers, scientists, and drug development professionals.[1][2][3][4] Disposal procedures must comply with all applicable federal, state, and local regulations, with incineration being the preferred method.[1]

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is primarily regulated in the United States by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] It is the responsibility of the waste generator to determine if the this compound waste qualifies as hazardous under RCRA criteria or more stringent state-level regulations.[7] This guidance provides a general operational framework; however, you must consult with your institution's Environmental Health and Safety (EHS) department and local authorities to ensure full compliance.

**Step-by-Step Disposal Protocol for this compound

1. Waste Characterization and Segregation

  • Assessment : Evaluate the this compound waste stream (e.g., pure compound, contaminated labware, solutions) to determine if it meets the definition of hazardous waste. Consult the Safety Data Sheet (SDS) and local environmental regulations.

  • Segregation : Do not mix this compound waste with non-hazardous laboratory trash.

  • Containment : Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should identify the contents as "this compound Waste" and include appropriate hazard warnings. Keep the container sealed when not in use.[1][2][3][8][9][10]

2. Personal Protective Equipment (PPE)

  • Always wear appropriate PPE when handling this compound waste. This includes:

    • Chemical-resistant gloves

    • Safety glasses with side shields or goggles

    • A lab coat or other protective clothing[2][3][4]

    • For powdered forms, a face mask may be necessary to prevent inhalation.[9]

3. Spill Management

  • In case of a spill, prevent further leakage if it is safe to do so.[2][3][8][10][11][12]

  • Liquid Spills : Absorb the spill using an inert material (e.g., vermiculite, sand, or earth).[2][11] Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Solid (Powder) Spills : Carefully sweep or vacuum the spilled material to avoid generating dust.[8][9][10] Place the collected powder and any contaminated cleaning materials into the hazardous waste container.

  • Decontamination : Clean the spill area with an appropriate solvent or detergent and collect the contaminated wash water for disposal as hazardous waste.[2][3][8][10][11][12]

4. Final Disposal Procedure

  • Primary Method : The recommended method for final disposal is incineration at a licensed and approved hazardous waste disposal facility.[1]

  • Prohibited Methods : Do not dispose of this compound waste by flushing it down the sewer or drain.[8][11][12] This is critical to prevent environmental release and harm to aquatic ecosystems.

  • Empty Containers : Empty containers that held this compound should be disposed of as unused product unless they are properly decontaminated. They should be taken to an approved waste handling site for recycling or disposal.[8][9][10][11][12]

Ecotoxicity Data

The following table summarizes key environmental hazard data for this compound, highlighting its potential impact on aquatic life.

ParameterSpeciesValue / ResultReference
Bioaccumulation
Bioconcentration Factor (BCF)Lepomis macrochirus (Bluegill)160[8][11]
Partition Coefficient (log Pow)n-octanol/water4.5[8][11]
Aquatic Toxicity
LC50 (96 hr)Lepomis macrochurus (Bluegill)0.58 mg/L (No toxicity at limit of solubility)[8]
EC50 (48 hr)Daphnia magna (Water flea)> 0.63 mg/L (No toxicity at limit of solubility)[8]
EC50 (72 hr)Selenastrum capricornutum (Green algae)> 1.1 mg/L (No toxicity at limit of solubility)[8]
NOEC (21 day)Daphnia magna (Water flea)0.16 mg/L (No toxicity at limit of solubility)[8]

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper management and disposal of this compound waste in a laboratory setting.

Diclazuril_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_disposal Final Disposal start Identify this compound Waste (Expired, Contaminated, Residue) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Consult SDS & Local Regulations) ppe->characterize segregate Segregate in Labeled, Sealed Hazardous Waste Container characterize->segregate Is Hazardous spill Spill Occurs segregate->spill:w storage Store Securely for Pickup spill_proc Follow Spill Management Protocol (Absorb/Sweep, Decontaminate) spill->spill_proc Yes spill->storage No Spill spill_proc->segregate disposal_co Arrange Pickup by Licensed Waste Disposal Vendor storage->disposal_co incinerate Dispose via Incineration disposal_co->incinerate

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diclazuril

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of Diclazuril in a laboratory setting. This guide provides immediate, procedural, and step-by-step instructions to ensure the well-being of researchers, scientists, and drug development professionals. By adhering to these guidelines, you can minimize exposure risks and maintain a safe research environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

Protection Level Equipment Area of Use
Standard Laboratory Operations Safety glasses with side shields, Standard laboratory coat, Nitrile glovesGeneral handling, weighing, and solution preparation in a well-ventilated area or chemical fume hood.
Operations with High Dust/Aerosol Potential Safety goggles or a full-face shield, Disposable coveralls (e.g., Tyvek®), Double-gloving (nitrile), Respiratory protection (e.g., N95 respirator)Operations that may generate dust or aerosols, such as milling, grinding, or sonication.

Exposure Control and Monitoring

While specific occupational exposure limits (OELs) from regulatory bodies like OSHA are not established for this compound, an Occupational Exposure Band (OEB) has been determined. This provides a guideline for controlling airborne concentrations and protecting personnel.

Parameter Value Notes
Occupational Exposure Band (OEB) OEB 3This corresponds to a range of airborne concentrations from 10 to 100 mcg/m³. Materials in this category are considered to have moderate health hazards.[1]
Engineering Controls Use in a well-ventilated area. For procedures with a high likelihood of generating dust or aerosols, a chemical fume hood is required.
Hygiene Measures Avoid inhalation of dust or vapors. Do not ingest. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[2][3][4][5]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an accidental exposure to this compound. The following table outlines the recommended first aid measures.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Operational and Disposal Plans

Proper handling, storage, and disposal are essential for laboratory safety and environmental protection.

Handling and Storage
  • Handling: Handle this compound in accordance with good industrial hygiene and safety practices.[2][3][4][5] Minimize dust generation and accumulation.[2] Keep containers tightly closed when not in use.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep in a properly labeled container.

Spill Cleanup Protocol

In the event of a this compound spill, follow these step-by-step procedures to ensure a safe and effective cleanup.

For a solid (powder) spill:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For larger spills, a respirator may be necessary.

  • Contain the Spill: Gently cover the spill with absorbent pads or a dry, inert material like vermiculite (B1170534) or sand to prevent the powder from becoming airborne.

  • Clean Up: Carefully scoop the absorbed material into a labeled, sealable waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel.

  • Dispose of Waste: Place all contaminated materials, including PPE, into the sealed waste container for proper disposal.

For a liquid (solution) spill:

  • Evacuate and Secure the Area: Alert others and limit access to the spill location.

  • Don Appropriate PPE: Wear a lab coat, safety goggles, and double nitrile gloves.

  • Contain the Spill: Surround the spill with absorbent materials to prevent it from spreading.

  • Absorb the Liquid: Cover the spill with an inert absorbent material.

  • Clean Up: Once the liquid is fully absorbed, scoop the material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: Place all contaminated materials into the sealed waste container for disposal.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[7] As a general guideline for laboratory chemical waste:

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route: The sealed waste containers should be disposed of through an approved hazardous waste management service.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for responding to a chemical spill in the laboratory, ensuring a systematic and safe approach.

spill Chemical Spill Occurs assess Assess Severity (Minor vs. Major) spill->assess evacuate Evacuate Area & Alert Supervisor assess->evacuate Major Spill ppe Don Appropriate PPE assess->ppe Minor Spill emergency Call Emergency Services evacuate->emergency contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for a safe and effective chemical spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diclazuril
Reactant of Route 2
Diclazuril

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。